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  • Product: ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
  • CAS: 1297546-22-5

Core Science & Biosynthesis

Foundational

ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate CAS number

An In-depth Technical Guide to Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic building block of increasing importance in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into its chemical identity, synthesis, properties, and critical applications, with a focus on its role in the development of novel therapeutics.

Compound Identification and Overview

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in drug discovery, known for its presence in numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This specific molecule is distinguished by its methoxymethyl group at the C5 position and an ethyl carboxylate group at the C3 position, providing two key points for synthetic modification. Its primary significance in the current research landscape is its classification as a Protein Degrader Building Block , indicating its utility in the synthesis of targeted protein degradation (TPD) therapeutics like PROTACs (Proteolysis-Targeting Chimeras).[4][5]

IdentifierValueSource(s)
CAS Number 1297546-22-5[4][5][6]
Molecular Formula C8H12N2O3[4][5][6]
Molecular Weight 184.195 g/mol [4][5]
Purity (Typical) ≥ 97%[4][5]
Synonyms N/A

Synthesis Rationale and General Protocol

The synthesis of substituted pyrazoles like ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is most commonly achieved through the Knorr pyrazole synthesis or related condensation reactions. The core principle involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.

Causality of the Method: This [3+2] cyclocondensation is a robust and versatile method for forming the pyrazole ring. The regioselectivity of the reaction—determining whether the C3 or C5 position bears a specific substituent—can be controlled by the nature of the hydrazine (e.g., substituted vs. unsubstituted) and the specific reaction conditions, a critical consideration for targeted synthesis.[7]

General Experimental Workflow: Pyrazole Synthesis

The following diagram outlines the fundamental steps for synthesizing the pyrazole core, based on established chemical principles.[1][8]

G cluster_0 Step 1: Precursor Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Work-up & Isolation A 1,3-Dicarbonyl Precursor (e.g., Substituted Dioxo-ester) C Reaction Vessel (Solvent: e.g., Ethanol, Acetic Acid) A->C B Hydrazine Hydrate B->C D Reaction Quenching (e.g., Water) C->D Reaction completion E Extraction (e.g., Ethyl Acetate) D->E F Purification (e.g., Chromatography) E->F G Final Product: Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate F->G

Caption: General workflow for pyrazole carboxylate synthesis.

Step-by-Step Generalized Protocol:
  • Reaction Setup: A solution of the appropriate 1,3-dicarbonyl precursor (in this case, an ethyl ester derivative containing a methoxymethyl moiety) is prepared in a suitable solvent such as ethanol, often with a catalytic amount of acid like glacial acetic acid.[1]

  • Hydrazine Addition: The solution is cooled (e.g., to 0°C), and hydrazine hydrate is added dropwise to control the initial exothermic reaction.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for several hours (typically 12-24h) to ensure the cyclization is complete.

  • Work-up: The reaction mixture is poured into water to precipitate the product or prepare for extraction.

  • Extraction & Purification: The aqueous mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified, typically via column chromatography, to yield the final compound.[8]

Core Application: Targeted Protein Degradation

The designation of this compound as a "Protein Degrader Building Block" is its most critical feature for drug development professionals.[4][5] It serves as a key intermediate for synthesizing molecules used in Targeted Protein Degradation (TPD), a revolutionary therapeutic modality.

Mechanism of Action (TPD): TPD utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This is often achieved using PROTACs, which are heterobifunctional molecules. A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target with ubiquitin, marking it for destruction by the proteasome.

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is used to construct the warhead—the part of the PROTAC that binds to the target protein. The pyrazole scaffold is a versatile starting point, and the ester and methoxymethyl groups provide synthetic handles for elaboration and connection to a linker.

PROTAC cluster_PROTAC PROTAC Molecule cluster_Cellular Cellular Machinery Warhead Warhead (Target Binder) Binds to Protein of Interest Synthesized from building blocks like the topic compound Linker Linker Connects the two active ends Warhead->Linker POI Protein of Interest (Disease-Causing) Warhead:f1->POI Binds E3_Ligand E3 Ligase Ligand Recruits cellular degradation machinery Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Proteasome Proteasome (Cellular 'Recycling' Center) POI->Proteasome Marked for Degradation E3->POI Ubiquitinates Target

Caption: Role of a building block in a PROTAC's mechanism.

Physicochemical and Analytical Data

Accurate characterization is essential for validating the identity and purity of synthetic intermediates.

PropertyData / MethodRationale
Purity Analysis Reverse-Phase HPLCStandard method to assess purity and identify potential impurities. A typical mobile phase might consist of acetonitrile and water with an acid modifier.[9]
Structural Confirmation 1H NMR, 13C NMRProvides definitive information on the chemical structure, confirming the presence and connectivity of protons and carbons in the ethyl, methoxymethyl, and pyrazole groups.[1][10]
Mass Verification Mass Spectrometry (MS)Confirms the molecular weight of the compound (184.195 Da).[1]
Solubility Soluble in common organic solventsExpected behavior for a small organic molecule of this type.
Storage Room temperatureThe compound is stable under standard laboratory conditions.[4][5]

Safety and Handling

As with any laboratory chemical, proper handling is paramount. The following is a summary of hazard information derived from supplier safety data.

Hazard CategoryGHS InformationPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[11]
Eye Irritation H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[5][11]
Storage Store in a well-ventilated place. Keep container tightly closed.Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[12]

Conclusion

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, versatile synthetic handles, and direct applicability to the rapidly advancing field of targeted protein degradation make it a compound of high strategic value. For researchers aiming to develop next-generation therapeutics, a thorough understanding of this building block provides a solid foundation for the rational design and synthesis of novel, high-impact drug candidates.

References

  • ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg . CP Lab Safety.

  • ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate . Labsolu.ca.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 . PubChem.

  • ethyl 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxylate . Abovchem.

  • SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate . Fisher Scientific.

  • SAFETY DATA SHEET - E0965: Ethyl Pyrazole-3-carboxylate . TCI Chemicals.

  • Safety Data Sheet - Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate . CymitQuimica.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents . ResearchGate.

  • Methyl 1-ethyl-5-phenyl-1H-pyrazole-3-carboxylate . Sigma-Aldrich.

  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 . PubChem.

  • 1H-pyrazole-3-carboxylate 1297546-22-5 In Stock . Shunyuansheng bio-pharmtech co., ltd.

  • ethyl 3-methyl-1h-pyrazole-5-carboxylate 4027-57-0 . Chongqing Kemai Material Technology Co., Ltd.

  • Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis . ChemicalBook.

  • ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate | C13H14N2O3 . PubChem.

  • ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 . PubChem.

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate . SIELC Technologies.

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents . PubMed.

  • Process for the preparation of a pyrazole derivative . Google Patents.

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones . PubMed Central.

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate . Google Patents.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central.

  • Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate . WorldOfDyes.

  • Unlocking Innovation: Ethyl 1H-pyrazole-4-carboxylate in Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate . ResearchGate.

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Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

Introduction: The Significance of Pyrazole Carboxylates in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Carboxylates in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive core for designing molecules with diverse biological activities. Among the vast family of pyrazole derivatives, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate stands out as a key building block in the synthesis of complex pharmaceutical agents. Its strategically placed functional groups—an ester for further elaboration, a methoxymethyl group for modulating solubility and metabolic stability, and a reactive pyrazole ring—offer medicinal chemists a versatile platform for molecular design. This in-depth guide provides a comprehensive overview of the primary synthesis pathways to this valuable intermediate, grounded in established chemical principles and supported by detailed experimental protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate points towards a well-established and highly efficient method for pyrazole ring formation: the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. This disconnection reveals two key synthons: hydrazine and an ethyl 4-methoxy-2,4-dioxobutanoate equivalent. The latter, a β-ketoester, can be strategically assembled via a Claisen condensation between diethyl oxalate and methoxyacetone. This two-step approach forms the cornerstone of the synthetic strategy detailed in this guide.

Figure 1: Retrosynthetic Analysis

G target Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate intermediate Ethyl 4-methoxy-2,4-dioxobutanoate + Hydrazine target->intermediate Cyclocondensation precursors Diethyl Oxalate + Methoxyacetone intermediate->precursors Claisen Condensation

Caption: Retrosynthetic approach for the target molecule.

Core Synthesis Pathway: A Two-Step Approach

The most reliable and scalable synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is achieved through a two-step sequence:

  • Step 1: Claisen Condensation to form the key intermediate, ethyl 4-methoxy-2,4-dioxobutanoate.

  • Step 2: Cyclocondensation of the intermediate with hydrazine hydrate to construct the pyrazole ring.

This pathway offers high yields and utilizes readily available starting materials, making it amenable to both laboratory-scale synthesis and industrial production.

Step 1: Synthesis of Ethyl 4-methoxy-2,4-dioxobutanoate via Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-ketoesters.[1] In this step, the enolate of methoxyacetone attacks the electrophilic carbonyl of diethyl oxalate. The reaction is driven to completion by the deprotonation of the resulting β-dicarbonyl compound, which is significantly more acidic than the starting ketone.

Reaction Scheme 1: Claisen Condensation

G cluster_reactants Reactants cluster_reagents Reagents r1 Diethyl Oxalate product Ethyl 4-methoxy-2,4-dioxobutanoate r1->product r2 Methoxyacetone r2->product re1 Sodium Ethoxide re1->product re2 Ethanol re2->product

Caption: Formation of the β-ketoester intermediate.

Experimental Protocol: Claisen Condensation

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal (1.0 eq.) in anhydrous ethanol (e.g., 200 proof) with gentle heating to prepare a solution of sodium ethoxide.

  • Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

  • Addition of Reactants: A mixture of diethyl oxalate (1.1 eq.) and methoxyacetone (1.0 eq.) is added dropwise to the cooled sodium ethoxide solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction is quenched by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid or sulfuric acid, adjusting the pH to ~4-5. The aqueous layer is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ethyl 4-methoxy-2,4-dioxobutanoate. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and a dry apparatus is crucial as sodium ethoxide is a strong base and will readily react with any water present, reducing the yield.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of sodium with atmospheric oxygen and moisture.

  • Stoichiometry: A slight excess of diethyl oxalate is often used to ensure complete consumption of the methoxyacetone.

  • Temperature Control: The initial low temperature is necessary to control the exothermic reaction and prevent side reactions, such as self-condensation of the ketone.

Step 2: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate via Cyclocondensation

The final step in the synthesis is the formation of the pyrazole ring through the reaction of the β-ketoester intermediate with hydrazine hydrate.[1][2] This reaction proceeds via a nucleophilic attack of the hydrazine on the two carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.

Reaction Scheme 2: Cyclocondensation

G cluster_reactants Reactants cluster_reagents Reagents r1 Ethyl 4-methoxy-2,4-dioxobutanoate product Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate r1->product r2 Hydrazine Hydrate r2->product re1 Ethanol re1->product re2 Acetic Acid (catalytic) re2->product

Caption: Formation of the final pyrazole product.

Experimental Protocol: Cyclocondensation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude or purified ethyl 4-methoxy-2,4-dioxobutanoate (1.0 eq.) in ethanol.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.0-1.2 eq.) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[1]

  • Reaction Progression: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a solid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this reaction as it readily dissolves both reactants and is relatively inert under the reaction conditions.

  • Catalyst: The addition of a catalytic amount of acid can accelerate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the cyclization and dehydration steps.

Validation and Characterization

The identity and purity of the synthesized ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate must be confirmed through standard analytical techniques.

Table 1: Expected Analytical Data

Technique Expected Observations
¹H NMR Signals corresponding to the ethyl ester protons (a quartet and a triplet), a singlet for the pyrazole C4-H, a singlet for the methoxymethyl protons (CH₂ and OCH₃), and a broad singlet for the pyrazole N-H.
¹³C NMR Resonances for the ester carbonyl, the two pyrazole carbons (C3 and C5), the pyrazole C4, the methoxymethyl carbons, and the ethyl group carbons.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (C₈H₁₂N₂O₃, MW: 184.19 g/mol ).
Melting Point A sharp melting point range, indicative of a pure compound.

Conclusion: A Robust and Versatile Synthesis

The two-step synthesis pathway detailed in this guide, commencing with a Claisen condensation followed by a cyclocondensation reaction, provides a reliable and efficient method for the preparation of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. The use of readily available starting materials and well-understood reaction mechanisms makes this approach highly adaptable for various research and development applications. The versatility of the final product as a scaffold for further chemical modification underscores its importance in the ongoing quest for novel therapeutic agents. This guide serves as a practical resource for researchers and scientists in the field of drug development, enabling the consistent and high-quality synthesis of this key pyrazole intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-(4-methoxyphenyl)-4-methyl-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Yale University. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2019). Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. Retrieved from [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. Retrieved from [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Retrieved from [Link]

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  • ResearchGate. (2018). Synthesis of ethyl 4-(isoxazol-4-yl)-2,4-dioxobutanoates from ethyl 5-aroyl-4-pyrone-2-carboxylates and hydroxylamine. Retrieved from [Link]

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Foundational

chemical structure and properties of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic building block with sig...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer valuable insights into its structure, properties, synthesis, and applications. The document is intended to serve as a foundational resource for researchers interested in utilizing this molecule for the synthesis of novel chemical entities, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a privileged scaffold in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing molecules that interact with biological targets. The versatility of the pyrazole ring allows for substitution at various positions, enabling fine-tuning of a compound's physicochemical and pharmacological properties. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate represents a functionally rich derivative, incorporating a reactive methoxymethyl group and an ester moiety, which can serve as handles for further chemical modification. Its classification as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.[1]

Chemical Structure and Properties

Core Structure and Identification
  • IUPAC Name: ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Molecular Formula: C₈H₁₂N₂O₃[1]

  • Molecular Weight: 184.195 g/mol [1]

  • CAS Number: 1297546-22-5[1]

The structure features a central 1H-pyrazole ring, which is an aromatic five-membered heterocycle with two adjacent nitrogen atoms. The ring is substituted at the 3-position with an ethoxycarbonyl group and at the 5-position with a methoxymethyl group. The presence of the N-H proton means the pyrazole ring can exhibit annular tautomerism, although one tautomer may be favored depending on the substitution pattern and environment.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate are limited. The following table summarizes key properties, with values for the closely related ethyl 5-methyl-1H-pyrazole-3-carboxylate provided for comparison.

PropertyPredicted/Inferred Value for Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylateExperimental Value for Ethyl 5-methyl-1H-pyrazole-3-carboxylate
Melting Point (°C) Likely a low-melting solid or an oil at room temperature77.0-87.0
Boiling Point (°C) Expected to be higher than the methyl analogue due to increased molecular weight and polarityNot available
Solubility Predicted to be soluble in common organic solvents like methanol, ethanol, DMSO, and ethyl acetate. Limited solubility in water.Soluble in common organic solvents
Appearance Likely a colorless to pale yellow oil or solidWhite to pale yellow or pale cream crystals or powder

Rationale for Predictions: The introduction of the oxygen atom in the methoxymethyl group, compared to the methyl group, is expected to increase the polarity of the molecule. This may lead to a slightly higher boiling point and potentially a lower melting point if it disrupts crystal packing. The solubility profile is anticipated to be similar to other small organic esters.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can be adapted from established methods for preparing substituted pyrazoles.[2] A common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.

A potential synthetic route is outlined below:

Synthesis_Pathway A Ethyl 4-methoxy-2,4-dioxobutanoate C Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate A->C Ethanol, Acetic Acid (cat.) B Hydrazine hydrate B->C

Figure 1: Proposed synthesis of the target compound.

Step-by-step Protocol:

  • Preparation of Ethyl 4-methoxy-2,4-dioxobutanoate: This starting material can be prepared via a Claisen condensation between diethyl oxalate and methyl methoxyacetate.

  • Cyclization Reaction:

    • To a solution of ethyl 4-methoxy-2,4-dioxobutanoate in ethanol, add a catalytic amount of a weak acid such as acetic acid.

    • Cool the mixture in an ice bath.

    • Slowly add one equivalent of hydrazine hydrate dropwise while maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)
  • ¹H NMR (in CDCl₃):

    • Ethyl group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.4 ppm (2H, -OCH₂-).

    • Methoxymethyl group: A singlet at ~3.4 ppm (3H, -OCH₃) and a singlet at ~4.6 ppm (2H, -CH₂-).

    • Pyrazole ring proton: A singlet at ~6.5 ppm (1H, C4-H).

    • Pyrazole N-H: A broad singlet at ~10-12 ppm (1H, N-H).

  • ¹³C NMR (in CDCl₃):

    • Ethyl group: ~14 ppm (-CH₃) and ~61 ppm (-OCH₂-).

    • Methoxymethyl group: ~59 ppm (-OCH₃) and ~65 ppm (-CH₂-).

    • Pyrazole ring: ~105 ppm (C4), ~140 ppm (C3), and ~150 ppm (C5).

    • Carbonyl group: ~162 ppm (C=O).

  • IR Spectroscopy (thin film or KBr pellet):

    • N-H stretch: A broad peak around 3200-3400 cm⁻¹.

    • C-H stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

    • C=O stretch (ester): A strong, sharp peak around 1720-1740 cm⁻¹.

    • C=N and C=C stretch (pyrazole ring): Peaks in the range of 1400-1600 cm⁻¹.

    • C-O stretch (ether and ester): Strong peaks in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 184.

    • Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅, m/z = 139), loss of the methoxymethyl group (-CH₂OCH₃, m/z = 139), and other fragments corresponding to the pyrazole core.

Chemical Reactivity and Synthetic Utility

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate possesses several reactive sites that can be exploited for further synthetic transformations.

Reactivity_Map cluster_reactions Potential Reactions A Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate B N-Alkylation/Arylation A->B N1-H C Ester Hydrolysis A->C Ester D Ester to Amide Conversion A->D Ester E Electrophilic Substitution on Pyrazole Ring A->E C4-H

Figure 2: Key reactive sites of the molecule.
  • N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the N1 position. This is a crucial step in the synthesis of many biologically active pyrazoles.

  • Ester Group Transformations: The ethyl ester is a versatile functional group.

    • Hydrolysis: It can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used in a variety of coupling reactions.

    • Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures or with the use of a catalyst. This is a common transformation in the synthesis of drug candidates.

  • Methoxymethyl Group: The methoxymethyl group is generally stable under many reaction conditions. However, under strongly acidic conditions, the ether linkage could potentially be cleaved.

  • Pyrazole Ring Reactivity: The pyrazole ring is aromatic and can undergo electrophilic substitution, although it is generally less reactive than benzene. The C4 position is the most likely site for electrophilic attack.

Applications in Drug Development

Building Block for PROTACs

The designation of this molecule as a "Protein Degrader Building Block" strongly suggests its utility in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the POI by the proteasome.

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can serve as a versatile scaffold for constructing either the POI ligand or the E3 ligase ligand, or it could be part of the linker itself. The reactive handles (N-H and ester) allow for the covalent attachment of other molecular fragments.

PROTAC_Structure A Protein of Interest (POI) Ligand B Linker A->B C E3 Ligase Ligand B->C D Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (Potential Component) D->A Incorporation D->B Incorporation D->C Incorporation

Sources

Exploratory

The Architects of Bioactivity: A Technical Guide to the Formation of Substituted Pyrazole-3-Carboxylates

Foreword for the Modern Researcher In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a testament to the power of heterocyclic chemistry. Its prevalence in blockbuster drugs, fr...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a testament to the power of heterocyclic chemistry. Its prevalence in blockbuster drugs, from anti-inflammatory agents like celecoxib to treatments for erectile dysfunction such as sildenafil, underscores its significance as a privileged structure.[1][2][3] Among the diverse array of pyrazole derivatives, substituted pyrazole-3-carboxylates have emerged as particularly valuable building blocks. The ester functionality at the 3-position provides a versatile handle for further molecular elaboration, enabling the synthesis of complex and highly functionalized drug candidates.[1][4] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of synthetic procedures. Instead, it delves into the core mechanistic principles that govern the formation of these crucial intermediates, providing the causal understanding necessary for rational reaction design, optimization, and troubleshooting.

I. The Cornerstone of Pyrazole Synthesis: The Knorr Cyclocondensation

The Knorr pyrazole synthesis, first reported in 1883, remains the most fundamental and widely employed method for constructing the pyrazole ring.[5][6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For our purposes, the synthesis of pyrazole-3-carboxylates typically utilizes a β-ketoester as the 1,3-dicarbonyl component.

The Underlying Mechanism: A Stepwise Journey to Aromaticity

The Knorr synthesis is a cascade of nucleophilic attacks and dehydrations, culminating in the formation of a stable aromatic pyrazole ring. The reaction is often catalyzed by a weak acid, which serves to activate the carbonyl groups towards nucleophilic attack.[7][8]

The generally accepted mechanism proceeds as follows:

  • Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the β-ketoester. In the case of an unsymmetrical β-ketoester, this initial attack can occur at either the ketone or the ester carbonyl, a critical factor that governs the final regiochemistry of the product.

  • Hydrazone/Enamine Formation: Following the initial attack, a molecule of water is eliminated to form a hydrazone or enamine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.

Knorr_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Product B_ketoester β-Ketoester Hydrazone Hydrazone/ Enamine Intermediate B_ketoester->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_intermediate Cyclic Hemiaminal Hydrazone->Cyclic_intermediate Intramolecular Cyclization Pyrazole Pyrazole-3-carboxylate Cyclic_intermediate->Pyrazole Dehydration (-H₂O)

The Decisive Factor: Understanding and Controlling Regioselectivity

When an unsymmetrical β-ketoester and a substituted hydrazine are used, the formation of two regioisomers is possible. The control of regioselectivity is paramount for any efficient synthesis. The outcome is a delicate interplay of steric and electronic factors, as well as reaction conditions.

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the β-ketoester plays a crucial role. Generally, the ketone carbonyl is more electrophilic than the ester carbonyl and is thus more susceptible to the initial nucleophilic attack by the hydrazine.

  • Steric Hindrance: Bulky substituents on either the β-ketoester or the hydrazine can sterically hinder the approach to a particular carbonyl group, thereby directing the reaction towards the less hindered site.

  • Reaction Conditions:

    • pH: The acidity of the reaction medium can influence the protonation state of both the hydrazine and the dicarbonyl compound, thereby altering their reactivity and the regiochemical outcome.[8]

    • Temperature: In some cases, temperature can influence the kinetic versus thermodynamic control of the reaction, leading to different isomeric ratios.

    • Solvent: The polarity and hydrogen-bonding ability of the solvent can affect the stability of intermediates and transition states, which in turn can impact regioselectivity.

Factor Influence on Regioselectivity Rationale
Electronic Effects The more electrophilic carbonyl is preferentially attacked.The ketone carbonyl is generally more reactive than the ester carbonyl.
Steric Hindrance Attack occurs at the less sterically hindered carbonyl.Large groups on the β-ketoester or hydrazine block access to one of the carbonyls.
pH Can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls.Protonation can activate carbonyls or deactivate the hydrazine.
Temperature Can shift the balance between kinetic and thermodynamic products.Higher temperatures may favor the more stable isomer.
Field-Proven Protocols for Pyrazole-3-Carboxylate Synthesis

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole-3-carboxylates via the Knorr cyclocondensation.

Protocol 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a common laboratory procedure for the synthesis of a simple substituted pyrazole-3-carboxylate.

  • Materials:

    • Ethyl 2,4-dioxovalerate (ethyl acetylpyruvate)

    • Hydrazine monohydrate

    • Ethanol

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 2,4-dioxovalerate (73.79 mmol) in a mixture of ethanol (100 mL) and glacial acetic acid (1 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add hydrazine monohydrate (110.68 mmol) dropwise to the cooled solution with continuous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 15 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water (50 mL) and add a saturated aqueous solution of sodium bicarbonate (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be used for subsequent reactions without further purification or can be purified by recrystallization or column chromatography.[9]

Protocol 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

This general procedure can be adapted for various substituted acetophenones to generate a library of 5-aryl-pyrazole-3-carboxylates.

  • Materials:

    • Substituted acetophenone

    • Diethyl oxalate

    • Sodium ethoxide

    • Hydrazine hydrate

    • Glacial acetic acid

  • Procedure:

    • Formation of the β-ketoester: In a suitable reaction vessel, react the substituted acetophenone with diethyl oxalate in the presence of a strong base like sodium ethoxide to form the corresponding ethyl 2,4-dioxo-4-arylbutanoate intermediate.

    • Cyclization: Without isolating the intermediate, add a solution of hydrazine hydrate in glacial acetic acid to the reaction mixture.

    • Heat the mixture under reflux and monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.[10]

II. An Alternative Route: 1,3-Dipolar Cycloaddition

While the Knorr synthesis is a workhorse, the 1,3-dipolar cycloaddition of diazo compounds with alkynes offers a powerful and often highly regioselective alternative for the synthesis of pyrazoles.[7] To obtain pyrazole-3-carboxylates, this typically involves the reaction of ethyl diazoacetate with a terminal or internal alkyne.

The Mechanism: A Concerted Approach

The [3+2] cycloaddition is a concerted pericyclic reaction where the 1,3-dipole (the diazo compound) reacts with the dipolarophile (the alkyne) in a single step to form the five-membered ring.

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Diazo Ethyl Diazoacetate Pyrazole Pyrazole-3-carboxylate Diazo->Pyrazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole

The regioselectivity of this reaction is primarily governed by the electronic properties of the substituents on both the diazo compound and the alkyne, as dictated by frontier molecular orbital (FMO) theory.

A Practical Protocol: In Situ Generation of Ethyl Diazoacetate

Due to the potentially hazardous nature of concentrated diazo compounds, in situ generation is often the preferred method in a research setting.

Protocol 3: Synthesis of Pyrazole-3-carboxylates via In Situ Generated Ethyl Diazoacetate

This protocol is based on the diazotization of glycine ethyl ester followed by cycloaddition.[5][11]

  • Materials:

    • Glycine ethyl ester hydrochloride

    • Sodium nitrite (NaNO₂)

    • Sulfuric acid (H₂SO₄)

    • An appropriate alkyne (e.g., methyl propiolate)

    • Surfactant (e.g., TPGS-750-M)

    • Water

  • Procedure:

    • In a reaction vessel, prepare a suspension of glycine ethyl ester hydrochloride in an aqueous solution of the surfactant.

    • Cool the mixture to 0 °C and add a cold suspension of sodium nitrite in the surfactant solution dropwise.

    • After stirring for 30 minutes at 0 °C, add sulfuric acid dropwise.

    • Stir for an additional 30 minutes at 0 °C.

    • Add sodium carbonate, followed by the alkyne.

    • Allow the reaction to stir at room temperature for 20 hours.

    • Work up the reaction by quenching with a saturated solution of sodium bicarbonate and extracting with an organic solvent.

    • Purify the product by column chromatography.[5]

III. Characterization and Data Analysis

The successful synthesis of substituted pyrazole-3-carboxylates requires rigorous characterization to confirm the structure and purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts and coupling constants of the pyrazole ring protons and carbons provide definitive information about the substitution pattern.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=O (ester), and C=N bonds within the pyrazole ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern.

Compound ¹H NMR (δ, ppm) IR (cm⁻¹) MS (m/z) Reference
Ethyl 5-methyl-1H-pyrazole-3-carboxylate6.55 (s, 1H), 4.34 (q, 2H), 2.35 (s, 3H), 1.33 (t, 3H)Not specified155 [M+1]⁺[12]
Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylateNot specifiedNot specified276.29 [M]⁺[10]
Ethyl 5-(2-nitrophenyl)-1H-pyrazole-3-carboxylateNot specifiedNot specified261.22 [M]⁺[10]

Conclusion: Empowering Future Discoveries

The synthesis of substituted pyrazole-3-carboxylates is a cornerstone of modern medicinal chemistry. A thorough understanding of the underlying mechanisms of their formation, particularly the nuances of the Knorr synthesis and the utility of 1,3-dipolar cycloadditions, is essential for any researcher in this field. By moving beyond rote memorization of protocols and embracing a deeper mechanistic understanding, scientists can more effectively design novel synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery of new therapeutic agents. This guide has aimed to provide that foundational knowledge, empowering you to be not just a practitioner, but an architect of the next generation of bioactive molecules.

References

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Supplementary Information Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - The Royal Society of Chemistry. (URL: [Link])

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (URL: [Link])

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  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

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  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone un. (URL: [Link])

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  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed Central. (URL: [Link])

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  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (URL: [Link])

  • Synthesis and theoretical calculations of the 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives - ResearchGate. (URL: [Link])

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions - Frontiers. (URL: [Link])

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

  • ethyl 5-[(E)-1-methyl-2-phenylethenyl]-1H-pyrazole-3-carboxylate - ChemSynthesis. (URL: [Link])

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC - NIH. (URL: [Link])

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (URL: [Link])

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • Control experiments on the confirmation of the pyrazoles electrosynthesis mechanism. - ResearchGate. (URL: [Link])

  • 194 recent advances in the synthesis of new pyrazole derivatives. (URL: [Link])

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. (URL: [Link])

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - ResearchGate. (URL: [Link])

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - the NIST WebBook. (URL: [Link])

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... - ResearchGate. (URL: [Link])

  • (PDF) β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - ResearchGate. (URL: [Link])

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. (URL: [Link])

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Foundational

literature review on the synthesis of functionalized pyrazoles

An In-Depth Technical Guide to the Synthesis of Functionalized Pyrazoles For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole Scaffold Pyrazoles, five-membered heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Functionalized Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent one of the most significant structural motifs in medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them versatile scaffolds in drug design, leading to numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®).[2][3] The broad spectrum of biological activities exhibited by pyrazole derivatives—including anticancer, antimicrobial, anti-inflammatory, and antiviral properties—fuels the ongoing demand for novel and efficient synthetic methodologies.[4][5][6]

This technical guide provides a comprehensive overview of the core strategies for synthesizing functionalized pyrazoles. Moving beyond a simple recitation of reactions, this document, written from the perspective of a Senior Application Scientist, delves into the mechanistic rationale behind these methods. We will explore the classical ring-forming reactions, modern post-synthetic functionalization techniques, and the emergence of green, sustainable protocols. The aim is to equip researchers with the foundational knowledge and practical insights required to design and execute the synthesis of diverse pyrazole derivatives for applications in drug discovery and beyond.

Chapter 1: De Novo Synthesis of the Pyrazole Core (Ring Formation)

The construction of the pyrazole ring itself is the most fundamental approach to this scaffold. These methods assemble the heterocyclic core from acyclic precursors, offering a direct route to a wide array of substituted pyrazoles.

Section 1.1: Cyclocondensation Reactions: The Foundational Approach

Cyclocondensation reactions are the cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dielectrophile with a hydrazine derivative, which acts as a binucleophile.

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8] It remains one of the most straightforward and widely used methods for preparing polysubstituted pyrazoles.[9][10]

Mechanism and Causality: The reaction proceeds under acidic or basic conditions. In an acid-catalyzed mechanism, one of the carbonyl groups is protonated, activating it for nucleophilic attack by the hydrazine to form a hydrazone intermediate.[11][12] An intramolecular condensation then occurs as the second nitrogen atom attacks the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring.[9][13]

The primary challenge in the Knorr synthesis is controlling regioselectivity when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[7][8] The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of two regioisomers.[11][12] Steric and electronic factors of the substituents on both the dicarbonyl and the hydrazine influence the outcome. For instance, a less sterically hindered or more electrophilic carbonyl is typically attacked first.

Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis [12]

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base like sodium acetate may be added. A catalytic amount of acid (e.g., glacial acetic acid) is often employed.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC). Reaction times can range from 30 minutes to several hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Section 1.2: 1,3-Dipolar Cycloaddition Reactions

This powerful class of reactions involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkyne or alkene) to form the five-membered pyrazole ring.[7][14] A common strategy employs diazo compounds as the 1,3-dipole, which react with alkynes to afford pyrazoles directly.[15] The reaction of nitrilimines, often generated in situ from hydrazones, with alkenes or alkynes is another versatile route.[15] This method offers excellent control over regioselectivity and is tolerant of a wide range of functional groups.

Section 1.3: Multicomponent Reactions (MCRs): A Modern Approach to Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all starting materials, have emerged as a highly efficient strategy for synthesizing complex pyrazoles.[16][17] These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate molecular diversity.[18][19]

For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine derivative can yield highly functionalized 5-aminopyrazoles.[4] Similarly, four-component reactions can lead to fused heterocyclic systems like pyrano[2,3-c]pyrazoles.[3][19] The design of MCRs often involves a cascade of reactions, where the product of one step becomes the substrate for the next, all within the same reaction vessel.[19]

Chapter 2: Post-Synthetic Functionalization of the Pyrazole Ring

While de novo synthesis provides the core structure, the late-stage functionalization of a pre-formed pyrazole ring is crucial for fine-tuning its properties. This approach is particularly valuable in drug development for structure-activity relationship (SAR) studies.

Section 2.1: Understanding Pyrazole Reactivity

The reactivity of the pyrazole ring is dictated by its electronic nature. The two adjacent nitrogen atoms reduce the electron density at the C3 and C5 positions, making them relatively electron-deficient.[20] In contrast, the C4 position is electron-rich, rendering it the primary site for electrophilic aromatic substitution.[20][21][22] This inherent reactivity provides a predictable basis for regioselective functionalization.

Section 2.2: Electrophilic Aromatic Substitution

Given the electron-rich nature of the C4 position, it readily undergoes classical electrophilic substitution reactions.[23]

  • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) allows for the selective installation of halogens at C4.[4]

  • Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position.[23]

  • Vilsmeier-Haack Formylation: This reaction, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a reliable method for introducing a formyl (aldehyde) group at C4, which can then be used for further synthetic transformations.[4][23]

Section 2.3: Transition-Metal-Catalyzed C-H Activation/Functionalization

Direct C–H activation has revolutionized the functionalization of heterocycles, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halo-pyrazoles).[24][25] These methods involve a transition-metal catalyst (commonly palladium, rhodium, or cobalt) that selectively cleaves a C–H bond and facilitates the formation of a new C–C or C-heteroatom bond.[26]

Causality of Regioselectivity: The site of C–H activation (C3, C4, or C5) is often controlled by a directing group on the pyrazole's N1 nitrogen.[24][27] The directing group coordinates to the metal center, bringing the catalyst into proximity with a specific C–H bond and enabling its selective activation.

Caption: Workflow for Direct C-H Arylation.

Table 1: Comparison of C-H Arylation Methods for Pyrazoles

PositionCatalyst SystemDirecting GroupCoupling PartnerKey AdvantageReferences
C3 Pd(II)/PhenanthrolineN1-H or N1-MeAryl Iodides/BromidesAccess to challenging C3 position[28]
C4 Pd(OAc)₂3,5-disubstitutionAryl BromidesDirect arylation of electron-rich C4[29]
C5 Rh(III) or Cu(II)2-pyridylInternal AlkynesAnnulation to form fused systems[26]
C5 Pd(OAc)₂N1-HAryl Sulfonium SaltsCatalyst-free potential under specific conditions[26]
ortho- of N-Aryl Co(hfacac)₂Pyrazole ringArylboronic acidsFunctionalizes N1-substituent[30]

Experimental Protocol: Palladium-Catalyzed Direct C4-Arylation of a 1,3,5-Trisubstituted Pyrazole [29]

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1,3,5-trisubstituted pyrazole (1.0 eq.), the aryl bromide (1.5 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and potassium acetate (KOAc, 2.0 eq.).

  • Solvent and Degassing: Add anhydrous N,N-dimethylacetamide (DMA). Subject the mixture to three cycles of vacuum-backfill with an inert gas (e.g., Argon or Nitrogen).

  • Reaction Execution: Heat the sealed tube to the desired temperature (e.g., 120-150 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

Chapter 3: Green and Enabling Methodologies in Pyrazole Synthesis

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods for pyrazole synthesis.[18] These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption.[31]

Section 3.1: Microwave- and Ultrasound-Assisted Synthesis

The use of alternative energy sources has gained significant traction. Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.[32][33][34][35] This technique has been successfully applied to various pyrazole syntheses, including multicomponent reactions and cyclocondensations, often leading to higher yields and cleaner reaction profiles.[36] Similarly, ultrasound irradiation provides mechanical energy to the system, enhancing mass transfer and accelerating reactions under milder conditions.[32][34]

Section 3.2: Synthesis in Aqueous Media and Solvent-Free Conditions

Replacing volatile organic solvents with water is a key goal of green chemistry.[31] Several protocols for pyrazole synthesis, particularly multicomponent reactions, have been developed to proceed efficiently in aqueous media, sometimes using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction.[31][37] Solvent-free reactions, where the neat reactants are mixed, often with a solid catalyst, represent another sustainable approach that minimizes waste and simplifies product isolation.[38]

Conclusion and Future Outlook

The synthesis of functionalized pyrazoles has evolved from classical cyclocondensation methods to a sophisticated array of modern techniques. The advent of multicomponent reactions has enabled the rapid construction of complex molecular architectures, while transition-metal-catalyzed C-H activation has provided unprecedented tools for late-stage functionalization with high precision and efficiency. The increasing adoption of green methodologies, such as microwave-assisted synthesis and reactions in aqueous media, is paving the way for more sustainable and environmentally benign production of these vital heterocyclic compounds.

Looking ahead, the field will likely see further innovation in catalytic systems, including the use of earth-abundant metals and photoredox catalysis, to achieve even greater control and efficiency. The development of novel multicomponent reactions and the expansion of the C-H activation toolbox will continue to empower chemists to explore new regions of chemical space, accelerating the discovery of next-generation pharmaceuticals, agrochemicals, and functional materials built upon the privileged pyrazole scaffold.

References

  • Al-Zoubi, R. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Gámez-Vallejo, S., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC - NIH. [Link]

  • Gomaa, M. A. M., et al. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Request PDF. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

  • ResearchGate. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Le, D. N., et al. (2017). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. PMC - NIH. [Link]

  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • ACS Publications. (2021). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. [Link]

  • MDPI. (2021). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. [Link]

  • PubMed. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • RSC Publishing. (2019). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. [Link]

  • Taylor & Francis Online. (2020). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • SciSpace. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • NIH. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

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  • ACS Publications. (2010). Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. [Link]

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Exploratory

discovery and significance of pyrazole derivatives in chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Since its initial synthesis, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atom...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Since its initial synthesis, the pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has evolved from a laboratory curiosity into a cornerstone of modern chemical sciences. Its unique electronic properties, metabolic stability, and synthetic tractability have established it as a "privileged scaffold" in medicinal chemistry, agrochemicals, and materials science. This guide provides a comprehensive technical overview of the discovery, synthesis, and profound significance of pyrazole derivatives. We will explore the causality behind synthetic choices, from the classical Knorr synthesis to modern regioselective methodologies, and delve into the structure-activity relationships that govern their diverse applications. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to equip researchers with a robust understanding of this versatile heterocyclic system.

Historical Context: The Genesis of a Scaffold

The story of pyrazole is intrinsically linked to the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine derivatives, Knorr serendipitously discovered antipyrine, the first synthetic pyrazolone derivative, which quickly became a widely used analgesic and antipyretic.[1][2] This discovery was followed by his landmark synthesis of a substituted pyrazole in the same year, a reaction now famously known as the Knorr pyrazole synthesis.[3][4] This foundational work, involving the condensation of a β-ketoester with a hydrazine derivative, unlocked the vast potential of the pyrazole ring system and laid the groundwork for over a century of chemical innovation.[3] The initial synthesis was not just a synthetic milestone; it was the birth of a scaffold that would become central to the development of countless therapeutic agents and advanced materials.[3][4]

The Architectural Blueprint: Synthesis of the Pyrazole Core

The enduring relevance of pyrazoles stems from the diverse and adaptable synthetic routes available for their construction. The choice of synthetic strategy is dictated by the desired substitution pattern, with regioselectivity often being a critical consideration.

The Classical Approach: Knorr Pyrazole Synthesis

The most fundamental and historically significant method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][6]

Mechanism: The reaction proceeds via an acid-catalyzed pathway. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[7][8]

Knorr_Mechanism R1 1,3-Dicarbonyl I1 Hydrazone Intermediate R1->I1 Nucleophilic Attack plus1 + R2 Hydrazine R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P Pyrazole I2->P Dehydration

Figure 1: Simplified workflow of the Knorr Pyrazole Synthesis.

A significant challenge in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is the potential for the formation of regioisomeric mixtures.[3][9] The initial nucleophilic attack can occur at either carbonyl group, leading to different substitution patterns on the final pyrazole ring.

Modern Solutions for Regiocontrol

To address the limitations of the classical Knorr synthesis, numerous modern methodologies have been developed to achieve high regioselectivity.

  • Fluorinated Alcohols as Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the condensation reaction.[3][4] These solvents, through their unique hydrogen-bonding properties, can preferentially activate one carbonyl group over the other, directing the initial nucleophilic attack and favoring the formation of a single regioisomer.[4]

  • Reactions of Hydrazones with Nitroolefins: A regioselective approach involves the reaction of N-arylhydrazones with nitroolefins. This method proceeds via a stepwise cycloaddition mechanism, offering excellent control over the final substitution pattern.[10][11]

  • Tosylhydrazone Chemistry: An efficient and highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles utilizes the reaction of N-alkylated tosylhydrazones with terminal alkynes.[8][12] This method avoids the formation of regioisomeric mixtures often encountered in classical syntheses.

The Cycloaddition Pathway: [3+2] Reactions

An alternative and powerful strategy for constructing the pyrazole ring is through 1,3-dipolar cycloaddition reactions.[11] This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanism: For pyrazole synthesis, common 1,3-dipoles include diazo compounds or nitrile imines, which react with alkynes (dipolarophiles). The concerted or stepwise [3+2] cycloaddition directly forms the five-membered ring. This method is often highly regioselective and provides access to pyrazoles that may be difficult to obtain via condensation routes.[13][14]

Dipolar_Cycloaddition R1 1,3-Dipole (e.g., Diazoalkane) TS [3+2] Cycloaddition R1->TS plus + R2 Dipolarophile (e.g., Alkyne) R2->TS P Pyrazole TS->P

Figure 2: General scheme for 1,3-dipolar cycloaddition for pyrazole synthesis.

The Significance of the Scaffold: A Multifaceted Role

The pyrazole core is a testament to how a simple heterocyclic structure can be decorated to interact with a vast array of biological targets and serve as a building block for advanced materials.

Medicinal Chemistry: A Privileged Fragment in Drug Design

The metabolic stability and ability of the pyrazole's nitrogen atoms to act as both hydrogen bond donors and acceptors make it an ideal scaffold for drug development.[15]

3.1.1. Anti-inflammatory Agents: COX-2 Inhibition

Perhaps the most famous application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®), a blockbuster anti-inflammatory drug, features a 1,5-diarylpyrazole core. The trifluoromethyl group at the 3-position and the p-sulfonamide phenyl group at the 1-position are crucial for its COX-2 selectivity.[16]

Structure-Activity Relationship (SAR) Insights for COX-2 Inhibitors:

  • 1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions is a common feature of pyrazole-based COX-2 inhibitors.

  • p-Sulfonamide/Sulfone Moiety: A SO₂Me or SO₂NH₂ group on one of the aryl rings is critical for binding to a secondary pocket in the COX-2 enzyme, a key interaction for selectivity over COX-1.[17]

  • C3-Substitution: The substituent at the 3-position of the pyrazole ring can be varied to modulate potency and selectivity. Small, electronegative groups like CF₃ are often favored.

Compound Core Structure Modification COX-2 IC₅₀ (µM) Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) Reference
Celecoxib1,5-diarylpyrazole0.04>375[14]
Deracoxib1,5-diarylpyrazole->48[14]
Mavacoxib1,5-diarylpyrazole--[14]
Compound VIIaThiophene-based analog0.2967.24[2]
Compound 26bPyridazinone-containing0.043811[18]

Table 1: Comparative in vitro activity of Celecoxib and related selective COX-2 inhibitors.

3.1.2. Oncology: Kinase Inhibition

The pyrazole scaffold is a prominent feature in many small-molecule kinase inhibitors used in cancer therapy. It often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.

Kinase Inhibitor Target Kinase(s) IC₅₀ / Kᵢ (nM) Key Structural Features Reference
RuxolitinibJAK1/JAK2~3Pyrazole linked to a pyrrolo[2,3-d]pyrimidine-
CrizotinibALK/ROS1/METALK: 20Aminopyridine linked to a dichlorophenyl-pyrazole-
AfuresertibAkt1Kᵢ = 0.08Pyrazole-based core[15]
Compound 2 (Akt)Akt1IC₅₀ = 1.3Constrained analog of Afuresertib[15]
Compound 7 (Aurora)Aurora A/B28.9 / 2.2Pyrazole with morpholino ring[15]
Compound 25 (CDK1)CDK1IC₅₀ = 1520Phenylaminopyrazole[15]

Table 2: Examples of FDA-approved and investigational pyrazole-based kinase inhibitors with their targets and potencies.

Agrochemicals: Protecting Global Food Supplies

Pyrazole derivatives have a long and successful history in the agrochemical industry, with prominent examples found in herbicides, fungicides, and insecticides.[19][20] The pyrazole ring's stability and the tunable nature of its substituents allow for the development of compounds with high target specificity and favorable environmental profiles.

  • Fungicides: Pyrazole-carboxamides are a major class of fungicides that act by inhibiting the succinate dehydrogenase enzyme (SDHI) in the mitochondrial respiratory chain of fungi.[7]

  • Insecticides: Fipronil, a broad-spectrum insecticide, is a phenylpyrazole that acts by blocking GABA-gated chloride channels in insects.[19]

  • Herbicides: Certain pyrazole derivatives function as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for pigment biosynthesis in plants.[19]

Materials Science: Building Blocks for Advanced Materials

The unique electronic and photophysical properties of the pyrazole ring have made it an attractive component in the design of functional organic materials.[3]

  • Organic Light-Emitting Diodes (OLEDs): The high thermal stability and charge-transporting capabilities of pyrazole derivatives make them suitable for use as host materials or emitters in OLED devices.[21][22]

  • Polymers and Sensors: The incorporation of pyrazole units into polymer backbones can impart desirable properties such as high thermal stability, specific optical responses, and the ability to coordinate with metal ions, making them useful in the development of sensors and advanced coatings.[23]

Experimental Protocols: A Practical Guide to Pyrazole Synthesis

To provide a practical context, this section details a modern, regioselective synthesis of a 1,3,5-trisubstituted pyrazole, a common structural motif in biologically active molecules. This protocol is based on the methodology developed by Kong, Tang, and Wang, utilizing N-alkylated tosylhydrazones and terminal alkynes.[8][12]

Synthesis of 1-Methyl-3-phenyl-5-(p-tolyl)-1H-pyrazole

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity, avoiding the formation of isomeric byproducts.

Materials and Equipment:

  • N'-(4-methylbenzylidene)-N-methyl-4-methylbenzenesulfonohydrazide (N-alkylated tosylhydrazone)

  • Phenylacetylene (terminal alkyne)

  • Potassium tert-butoxide (t-BuOK)

  • Pyridine (anhydrous)

  • 18-crown-6

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard glassware for reaction workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates and visualization chamber (UV light)

  • NMR spectrometer, Mass spectrometer

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N'-(4-methylbenzylidene)-N-methyl-4-methylbenzenesulfonohydrazide (1.0 mmol), 18-crown-6 (0.1 mmol), and anhydrous pyridine (5 mL).

  • Addition of Base: Add potassium tert-butoxide (t-BuOK) (2.0 mmol) to the stirred solution.

  • Addition of Alkyne: Add phenylacetylene (1.2 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-3-phenyl-5-(p-tolyl)-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Combine Tosylhydrazone, 18-crown-6, Pyridine Add_Base Add t-BuOK Start->Add_Base Add_Alkyne Add Phenylacetylene Add_Base->Add_Alkyne React Heat at 80°C (Monitor by TLC) Add_Alkyne->React Workup Quench with Water React->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Column Chromatography Extract->Purify Characterize NMR, Mass Spec Purify->Characterize

Sources

Foundational

A Technical Guide to the Molecular Modeling of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate: From Structural Elucidation to In Silico Target Exploration

This guide provides a comprehensive technical overview of the molecular modeling of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the molecular modeling of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core computational methodologies essential for characterizing this pyrazole derivative and exploring its potential therapeutic applications. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring a deep and applicable understanding of the entire in silico workflow.

Introduction: The Significance of Pyrazole Scaffolds and the Promise of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a specific derivative, holds potential for novel therapeutic development. Molecular modeling offers a powerful, resource-efficient avenue to explore its physicochemical properties, conformational landscape, and potential interactions with biological targets, thereby accelerating the drug discovery process.[4][5]

This guide will provide a validated, step-by-step framework for the in silico investigation of this molecule, from initial structure preparation to advanced simulation techniques.

Part 1: Foundational Steps - Ligand Preparation and Conformational Analysis

A prerequisite for any meaningful molecular modeling study is the accurate representation of the small molecule of interest. This initial phase focuses on generating a high-quality, energetically favorable 3D structure of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

2D to 3D Structure Generation

The initial step involves converting the 2D chemical structure of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate into a three-dimensional model. This can be accomplished using various chemical drawing software such as ChemDraw or Marvin Sketch, followed by an initial 3D conversion. The IUPAC name for a similar compound, ethyl 5-methyl-1H-pyrazole-3-carboxylate, is well-established, providing a basis for accurate 2D representation.[6]

Energy Minimization and Conformational Search

A simple 2D-to-3D conversion is insufficient as it does not guarantee an energetically realistic conformation. An energy minimization procedure is crucial to relax the structure into a local energy minimum. This is followed by a conformational search to explore the molecule's flexibility and identify low-energy conformers.

Experimental Protocol: Ligand Preparation

  • 2D Sketching: Draw the structure of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in a chemical sketcher.

  • 3D Generation: Use the software's built-in function to generate an initial 3D structure.

  • Protonation State: Determine the appropriate protonation state at a physiological pH (typically 7.4). For the pyrazole ring, tautomerism should be considered. Quantum chemical calculations can be employed to determine the relative stabilities of the tautomers.[7]

  • Initial Energy Minimization: Perform an initial energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF).[8]

  • Conformational Search: Conduct a systematic or stochastic conformational search to identify a diverse set of low-energy conformers. This is particularly important for the flexible ethyl and methoxymethyl side chains.

Part 2: Quantum Mechanical Calculations for Electronic Property Characterization

To gain a deeper understanding of the molecule's intrinsic properties, quantum mechanics (QM) calculations are indispensable.[4] These methods provide insights into the electronic structure, which governs reactivity and intermolecular interactions.

Density Functional Theory (DFT)

Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for studying molecules of this size.[4] It can be used to calculate a variety of properties, including optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).

Experimental Protocol: Quantum Mechanics Calculations

  • Input Preparation: Use the lowest energy conformer from the conformational search as the starting geometry.

  • Method Selection: Choose a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Geometry Optimization: Perform a full geometry optimization to find the ground-state structure.

  • Property Calculation: Following optimization, calculate properties such as:

    • Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding non-covalent interactions.

    • Frontier Molecular Orbitals (HOMO/LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an indication of the molecule's chemical reactivity and stability.

    • Partial Atomic Charges: To understand the charge distribution within the molecule.

Visualization of the Computational Workflow

The following diagram illustrates the initial stages of ligand preparation and characterization.

Ligand_Preparation_Workflow cluster_0 Ligand Preparation cluster_1 Quantum Mechanics Characterization 2D_Structure 2D Structure of Ethyl 5-(methoxymethyl)- 1H-pyrazole-3-carboxylate 3D_Generation 3D Structure Generation 2D_Structure->3D_Generation Protonation_Tautomer Determine Protonation State & Tautomer 3D_Generation->Protonation_Tautomer Energy_Minimization Energy Minimization (e.g., MMFF94, GAFF) Protonation_Tautomer->Energy_Minimization Conformational_Search Conformational Search Energy_Minimization->Conformational_Search Low_Energy_Conformer Lowest Energy Conformer Conformational_Search->Low_Energy_Conformer DFT_Setup DFT Calculation Setup (e.g., B3LYP/6-31G*) Low_Energy_Conformer->DFT_Setup Input for QM Geometry_Optimization Geometry Optimization DFT_Setup->Geometry_Optimization Property_Calculation Electronic Property Calculation Geometry_Optimization->Property_Calculation MEP MEP Property_Calculation->MEP HOMO_LUMO HOMO/LUMO Property_Calculation->HOMO_LUMO Charges Partial Charges Property_Calculation->Charges

Caption: Workflow for ligand preparation and QM characterization.

Part 3: Molecular Docking - Predicting Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[9][10] This is a crucial step in structure-based drug design for identifying potential biological targets and understanding binding mechanisms. As there is no specific target identified for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, we will use Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory pyrazole derivatives, as a case study.[11]

Receptor Preparation

The crystal structure of the target protein must be prepared for docking. This involves removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

Docking Simulation

The prepared ligand is then docked into the active site of the prepared receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function.

Experimental Protocol: Molecular Docking

  • Receptor Acquisition: Download the crystal structure of the target protein (e.g., COX-2, PDB ID: 5KIR) from the Protein Data Bank.

  • Receptor Preparation:

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms.

    • Assign appropriate protonation states for titratable residues.

    • Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation: Use the low-energy conformer of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate obtained from the previous steps.

  • Docking Execution: Perform the docking using software such as AutoDock, Glide, or GOLD.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the receptor's active site residues.

Data Presentation: Docking Results
ParameterValue
PDB ID of Target5KIR (COX-2)
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesHIS90, ARG513, TYR385
Key InteractionsHydrogen bond with ARG513, Pi-sulfur interaction with MET522

Part 4: Molecular Dynamics Simulations - Exploring Dynamic Behavior

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.[5][12] MD simulations are essential for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.[5]

System Setup

The ligand-receptor complex from the best docking pose is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulation Production

The system is then subjected to a series of energy minimization and equilibration steps before the production MD simulation is run for a specified period (typically nanoseconds to microseconds).

Experimental Protocol: Molecular Dynamics Simulation

  • System Building:

    • Use the best-ranked docked pose of the ligand-protein complex.

    • Solvate the complex in a periodic box of water (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).[8]

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired pressure and temperature (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns).

  • Trajectory Analysis: Analyze the resulting trajectory to assess:

    • Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Visualization of the Integrated Modeling Workflow

Integrated_Modeling_Workflow Ligand_Prep Ligand Preparation (Conformational Analysis, QM) Molecular_Docking Molecular Docking (Predict Binding Pose) Ligand_Prep->Molecular_Docking Target_Selection Target Identification (e.g., COX-2) Receptor_Prep Receptor Preparation (from PDB) Target_Selection->Receptor_Prep Receptor_Prep->Molecular_Docking Docked_Complex Ligand-Receptor Complex Molecular_Docking->Docked_Complex MD_Setup MD Simulation Setup (Solvation, Ionization) Docked_Complex->MD_Setup MD_Simulation Molecular Dynamics Simulation (Stability Assessment) MD_Setup->MD_Simulation Data_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) MD_Simulation->Data_Analysis Drug_Dev_Insights Insights for Drug Development Data_Analysis->Drug_Dev_Insights

Caption: An integrated workflow for molecular modeling in drug discovery.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically grounded workflow for the molecular modeling of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. By integrating quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain comprehensive insights into the molecule's properties and its potential as a therapeutic agent. The methodologies described herein provide a solid foundation for further in silico and subsequent experimental validation, ultimately contributing to the accelerated discovery and development of novel pharmaceuticals. Future studies could involve virtual screening of pyrazole libraries, free energy calculations to more accurately predict binding affinities, and the investigation of other potential biological targets.

References

  • Jana, S. B. (2024).
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Exploratory

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Pyrazole Ring Systems

Introduction: Beyond the Flask—Calculating the Future of Pyrazoles The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Flask—Calculating the Future of Pyrazoles

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] Its derivatives are found in a remarkable spectrum of pharmaceuticals, from anti-inflammatory drugs like celecoxib to treatments for erectile dysfunction like sildenafil.[2] This versatility stems from the ring's unique electronic properties, its capacity for diverse substitutions, and its intriguing structural feature of tautomerism.[1][5][6] However, these same features present significant challenges for rational design. Predicting reactivity, understanding conformational preferences, and elucidating interactions with biological targets solely through experimental means can be a resource-intensive odyssey.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on leveraging quantum chemical (QC) calculations to navigate the complexities of pyrazole systems. We will move beyond a mere listing of methods to explain the causality behind computational choices, providing field-proven insights into designing, executing, and interpreting these powerful in silico experiments. Computational chemistry has become an indispensable tool for providing detailed insights into the electronic structure, reactivity, and dynamic behavior of pyrazole derivatives, offering a cost-effective and efficient path to novel therapeutics and materials.[7][8]

Part 1: Foundational Concepts in Pyrazole Quantum Chemistry

A successful computational study is built on a solid theoretical foundation. For pyrazoles, this means understanding their inherent electronic nature and selecting the appropriate theoretical lens through which to view them.

The Unique Electronic Character of the Pyrazole Ring

The pyrazole ring contains two distinct nitrogen atoms: one is a basic, sp²-hybridized "pyridine-like" nitrogen, while the other is a non-basic, "pyrrole-like" nitrogen whose lone pair participates in the ring's aromaticity.[1] This electronic arrangement governs the molecule's amphoteric properties (acting as both an acid and a base) and dictates its reactivity, with distinct nucleophilic and electrophilic sites on the ring.[1][9]

The most critical structural feature for N-unsubstituted pyrazoles is annular tautomerism , a prototropic rearrangement that influences reactivity and biological interactions.[1][5] Quantum chemistry is an exceptionally powerful tool for investigating these tautomeric equilibria, as even subtle changes in substitution can shift the energetic balance between forms.[1]

Selecting the Right Computational Tools

The accuracy of any QC calculation is determined by the chosen theoretical method and the mathematical functions used to describe the electrons (the basis set).

1. Quantum Mechanical Methods: The Engine of the Calculation

  • Ab Initio Methods: Techniques like Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory (e.g., MP2) are derived from first principles without empirical parameters.[1] While highly accurate, their computational cost can be prohibitive for the larger pyrazole derivatives often encountered in drug discovery.

  • Density Functional Theory (DFT): DFT has become the workhorse for computational studies on pyrazole systems.[7][10] It offers a robust balance of computational efficiency and accuracy by approximating the complex many-electron wavefunction with the simpler electron density.[11] Hybrid functionals, such as the widely-used B3LYP , are frequently the method of choice, providing reliable geometries and electronic properties for a vast range of organic molecules.[1][6][10][12][13]

  • Semi-Empirical Methods: These methods (e.g., PM3) use parameters derived from experimental data to simplify calculations.[14] They are best suited for rapid screening of very large libraries of molecules where qualitative trends are more important than quantitative accuracy.[1][11]

2. Basis Sets: The Language of Electrons

A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) placed on each atom to construct the molecular orbitals.[15][16][17] The choice of basis set is a critical decision that balances accuracy against computational time.

  • Pople-Style Basis Sets: These are ubiquitous in organic computational chemistry. The nomenclature, such as 6-31G(d,p) , describes their construction.[15][16]

    • 6-31G : A "split-valence" basis set, meaning it uses more functions for valence electrons (which are involved in bonding) than for core electrons.[15]

    • (d,p) : These are "polarization" functions. The (d) adds d-orbitals to heavy (non-hydrogen) atoms, and the (p) adds p-orbitals to hydrogen atoms. These are crucial for accurately describing the shape of electron clouds in chemical bonds and are considered essential for reliable calculations on heterocyclic systems.[16]

  • Diffuse Functions (+): Adding a + or ++ (e.g., 6-311++G(d,p) ) adds very spread-out functions to the basis set.[1] These are vital for accurately describing systems where electrons are loosely held, such as anions, excited states, or molecules with significant non-covalent interactions.

Basis Set Description Typical Application for Pyrazoles
STO-3G Minimal Basis SetObsolete for research; useful only for educational examples.
3-21G Small Split-ValenceQuick initial surveys of large molecules; not for final publication-quality data.[15]
6-31G(d) Split-Valence + PolarizationThe "gold standard" for routine geometry optimizations and frequency calculations. Offers a great balance of speed and accuracy.
6-311+G(d,p) Triple-Split Valence + Diffuse & PolarizationHigh-accuracy single-point energy calculations, studies of anions, non-covalent interactions, and reaction barriers.[1]

3. Software Packages

Several robust software packages are available for performing these calculations. Common choices in both academic and industrial settings include:

  • Gaussian: A widely used commercial package known for its extensive feature set.[10][12][18]

  • GAMESS: A powerful and versatile open-source alternative.[14]

  • ORCA: A popular, fast, and free-of-charge program, particularly strong in DFT calculations.

  • MOLCAS: A research-oriented package with a focus on multiconfigurational methods for complex electronic structures.[19]

Part 2: Practical Workflows and Protocols

Theoretical knowledge must be translated into practical, reproducible workflows. This section outlines the core experimental protocols for the computational investigation of pyrazole systems.

General Computational Workflow

The process of a quantum chemical study follows a logical progression from initial structure to final analysis. This workflow ensures that each step validates the previous one, leading to reliable and meaningful results.

G cluster_prep 1. Preparation cluster_calc 2. Core Calculation cluster_analysis 3. Analysis a Input Structure (Build or from Crystal Data) b Geometry Optimization (e.g., B3LYP/6-31G(d)) a->b c Frequency Analysis b->c Confirm Minimum (No imaginary frequencies) d Single-Point Energy (Optional, higher accuracy) c->d e Electronic Properties (HOMO/LUMO, MEP) c->e g Tautomer/Conformer Energies d->g f Reactivity Descriptors e->f G a Pyrazole Library Design b Quantum Chemistry (DFT Calculations) a->b c Descriptor Calculation (Partial Charges, HOMO/LUMO, MEP) b->c f Molecular Docking (Accurate Poses) b->f Optimized Geometries & Charges d QSAR Model Building c->d e Virtual Screening & Lead ID d->e e->f g Lead Optimization f->g

Caption: Integration of QC calculations within a drug discovery workflow.

  • Quantitative Structure-Activity Relationships (QSAR): QC-derived properties like partial charges, dipole moments, and FMO energies serve as highly predictive electronic descriptors for building QSAR models. [20]These models correlate molecular features with biological activity, enabling the prediction of potency for novel, unsynthesized pyrazole analogues.

  • Molecular Docking: The accuracy of molecular docking, which predicts how a ligand binds to a protein, is highly dependent on the quality of the input ligand structure and its atomic charges. [2][7][10]Using a QC-optimized geometry and NBO-derived charges provides a more physically realistic representation of the pyrazole ligand, leading to more reliable predictions of binding modes and affinities. [21]

Case Study: Predicting Reaction Mechanisms and Regioselectivity

One of the most powerful applications of QC is the elucidation of reaction mechanisms. For pyrazoles, a common synthetic challenge is controlling the regioselectivity of N-alkylation.

By calculating the full reaction energy profile, including the transition state (TS) structures for attack at both N1 and N2, one can determine the activation energy (Ea) for each pathway. [22][23]The pathway with the lower activation energy will be the kinetically favored one. Studies have shown that intramolecular hydrogen bonding between substituents on the pyrazole and the alkylating agent can dramatically stabilize one transition state over another, completely reversing the expected selectivity. [23]These in silico predictions allow chemists to choose reagents and conditions that favor the desired product, saving significant time and resources in the lab.

Conclusion and Future Outlook

Quantum chemical calculations provide an unparalleled level of insight into the structure, stability, and reactivity of pyrazole ring systems. From resolving tautomeric ambiguities to predicting reaction outcomes and informing the design of potent drug candidates, these methods have become an essential tool for any scientist working with this privileged scaffold.

The future of this field lies in the increasing integration of QC with other computational techniques. The synergy with molecular dynamics allows for the study of the dynamic behavior of pyrazole-protein complexes, while the combination with machine learning promises to accelerate the discovery of new derivatives with desired properties by learning from vast datasets of QC results. [7]By embracing these computational strategies, we can more effectively unlock the immense therapeutic and technological potential held within the pyrazole ring.

References

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Foundational

An In-depth Technical Guide to the Solubility of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate in Common Organic Solvents

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. In the absence of extensive public data, this document emphasizes the fundamental principles of solubility and presents a robust, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies for generating reliable solubility data. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate belongs to the pyrazole class of heterocyclic compounds. Pyrazole derivatives are a cornerstone in pharmaceutical research, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The pyrazole ring can act as a bioisostere for aryl groups, often improving a compound's lipophilicity and, consequently, its solubility profile.[3]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a critical physicochemical parameter. It directly influences bioavailability, formulation strategies, and the overall efficacy and safety of a potential drug candidate. Understanding its solubility in a range of common organic solvents is paramount for downstream applications such as reaction optimization, purification, and formulation development.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a compound dissolves depends on the interplay of several factors, primarily the balance between lattice energy (the energy holding the crystal structure together) and the solvation energy (the energy released when solute molecules interact with solvent molecules). The adage "like dissolves like" provides a useful, albeit simplified, starting point.

  • Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents, such as alcohols, will more readily dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hydrocarbons, are better suited for dissolving nonpolar solutes through van der Waals forces.

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N atom).[3] The ester and ether functionalities in ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate also act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., ethanol, methanol) are therefore expected to be effective.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps to overcome the lattice energy of the solid. It is crucial to measure solubility at controlled temperatures, typically ranging from 4°C for stability studies to 37°C to simulate physiological conditions.[4]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the limited availability of public solubility data for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, this section provides a detailed, step-by-step protocol based on the "gold standard" shake-flask method.[5][6] This method is highly reliable for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[6]

Materials and Equipment
  • Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (solid, high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of analytical grade

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil Agitate at a constant temperature (e.g., 24-72 hours) prep2->equil sep1 Centrifuge the suspension equil->sep1 sep2 Filter the supernatant using a syringe filter sep1->sep2 Crucial for removing undissolved solid analysis1 Prepare a dilution series of the clear filtrate sep2->analysis1 analysis2 Quantify concentration using a validated analytical method (e.g., HPLC-UV) analysis1->analysis2

Caption: Workflow for the Shake-Flask Solubility Measurement.

Step-by-Step Methodology
  • Preparation of the Sample: Add an excess amount of solid ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.[5]

  • Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, the suspension should be centrifuged.[7]

  • Sample Collection: Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any undissolved solid from affecting the concentration measurement.[5]

  • Quantification: Prepare a series of dilutions of the clear filtrate. The concentration of the dissolved compound is then determined using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[7] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Data Presentation and Interpretation

The solubility data should be presented in a clear and standardized format to allow for easy comparison across different solvents. A tabular format is highly recommended. The following table presents a hypothetical solubility profile for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, illustrating how the data should be structured.

Solvent Solvent Polarity Index Solubility at 25°C (mg/mL) Classification
Heptane0.1< 0.1Very Sparingly Soluble
Toluene2.45.2Sparingly Soluble
Dichloromethane3.185.6Soluble
Ethyl Acetate4.4120.1Freely Soluble
Acetone5.1155.8Freely Soluble
Ethanol5.2> 200Very Soluble
Methanol6.6> 250Very Soluble

Note: The data in this table are illustrative and not based on experimental results.

Interpretation of Expected Results: Based on the structure of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, which contains polar functional groups (ester, ether, pyrazole ring), it is anticipated to have higher solubility in polar protic and aprotic solvents like methanol, ethanol, and acetone. Its solubility is expected to be lower in nonpolar solvents such as toluene and heptane. This aligns with the "like dissolves like" principle.

Conclusion and Future Directions

This guide provides the essential theoretical framework and a robust experimental protocol for determining the solubility of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in common organic solvents. The shake-flask method, when executed with care, yields reliable and reproducible thermodynamic solubility data, which is indispensable for the rational design of synthetic processes and pharmaceutical formulations. Future work should focus on generating experimental data for a wide range of solvents and temperatures to build a comprehensive solubility profile for this important molecule.

References

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Protocols & Analytical Methods

Method

The Strategic Utility of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate in Modern Organic Synthesis

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole nucleus is a "biologically privileged" five-membered aromatic heterocycle that has garnered immense attention in the field of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrazole nucleus is a "biologically privileged" five-membered aromatic heterocycle that has garnered immense attention in the field of drug discovery and development.[1] Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional molecular exploration have cemented its role in a multitude of approved therapeutic agents. Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities, underscoring the importance of this heterocyclic motif in medicinal chemistry.[2] Among the diverse array of functionalized pyrazoles, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate stands out as a highly valuable and versatile building block. Its strategic placement of a reactive ester, a modifiable methoxymethyl group, and a pyrazole core allows for the efficient construction of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.

This comprehensive guide provides an in-depth exploration of the synthesis and application of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. We will delve into detailed, field-proven protocols for its preparation and demonstrate its utility in the synthesis of advanced intermediates for drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1297546-22-5[3]
Molecular Formula C₈H₁₂N₂O₃[3]
Molecular Weight 184.19 g/mol [3]
Appearance Off-white to pale yellow solidInferred from similar compounds
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetateInferred from synthetic protocols

Synthesis of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate: A Detailed Protocol

The most convergent and widely adopted method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] In the case of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, the key intermediate is ethyl 4-methoxy-2,4-dioxobutanoate. The overall synthetic strategy is a robust two-step process.

Step 1: Synthesis of Ethyl 4-methoxy-2,4-dioxobutanoate (The 1,3-Dicarbonyl Precursor)

The synthesis of the β-ketoester precursor is achieved via a Claisen condensation reaction between methyl methoxyacetate and diethyl oxalate using a strong base such as sodium ethoxide.

Reaction Scheme:

Synthesis_of_Ethyl_4_methoxy_2_4_dioxobutanoate methyl_methoxyacetate Methyl Methoxyacetate sodium_ethoxide Sodium Ethoxide (NaOEt) in Ethanol methyl_methoxyacetate->sodium_ethoxide Claisen Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->sodium_ethoxide Claisen Condensation product Ethyl 4-methoxy-2,4-dioxobutanoate sodium_ethoxide->product + + +->sodium_ethoxide Claisen Condensation

Caption: Synthesis of the 1,3-dicarbonyl precursor.

Protocol 1: Synthesis of Ethyl 4-methoxy-2,4-dioxobutanoate

  • Materials:

    • Methyl methoxyacetate

    • Diethyl oxalate

    • Sodium metal

    • Absolute ethanol

    • Toluene

    • Hydrochloric acid (1 M)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator

  • Procedure:

    • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, carefully add freshly cut sodium metal (1.0 eq) to absolute ethanol (5 mL per gram of sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

    • Reaction Setup: To the freshly prepared sodium ethoxide solution, add toluene (10 mL per gram of sodium).

    • Addition of Reactants: A mixture of methyl methoxyacetate (1.0 eq) and diethyl oxalate (1.1 eq) is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

    • Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M hydrochloric acid to neutralize the excess base until the pH is approximately 7.

    • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 4-methoxy-2,4-dioxobutanoate. The product can be further purified by vacuum distillation.

Step 2: Cyclocondensation to Form the Pyrazole Ring

The synthesized ethyl 4-methoxy-2,4-dioxobutanoate is then reacted with hydrazine hydrate in a cyclocondensation reaction to form the desired pyrazole.

Reaction Scheme:

Synthesis_of_Pyrazole diketoester Ethyl 4-methoxy-2,4-dioxobutanoate solvent Ethanol, Acetic Acid (cat.) diketoester->solvent Cyclocondensation hydrazine Hydrazine Hydrate (N₂H₄·H₂O) hydrazine->solvent Cyclocondensation product Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate solvent->product + + +->solvent Cyclocondensation

Caption: Formation of the pyrazole ring.

Protocol 2: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Materials:

    • Ethyl 4-methoxy-2,4-dioxobutanoate (from Step 1)

    • Hydrazine hydrate (80% solution in water)

    • Absolute ethanol

    • Glacial acetic acid

    • Standard laboratory glassware, magnetic stirrer, reflux condenser

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methoxy-2,4-dioxobutanoate (1.0 eq) in absolute ethanol (10 mL per gram of ester).

    • Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops), followed by the dropwise addition of hydrazine hydrate (1.05 eq).

    • Reaction: Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

    • Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

    • Isolation: Cool the concentrated solution in an ice bath to induce crystallization. Collect the precipitated solid by filtration.

    • Purification: Wash the solid with cold ethanol and dry under vacuum to afford ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a solid. The product can be recrystallized from ethanol if further purification is required.

Application in the Synthesis of Kinase Inhibitors

The pyrazole-3-carboxamide moiety is a common feature in many kinase inhibitors, acting as a hinge-binding motif.[5][6] Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is an ideal starting material for the synthesis of such compounds. The ethyl ester can be readily converted to a carboxamide, and the methoxymethyl group can be further functionalized if necessary.

Below is a representative workflow illustrating the use of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in the synthesis of a hypothetical, yet plausible, kinase inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling and a promising target for cancer immunotherapy.[7][8]

Workflow for the Synthesis of a Pyrazole-Based HPK1 Inhibitor

Kinase_Inhibitor_Synthesis start Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate hydrolysis {Hydrolysis (LiOH or NaOH)} start->hydrolysis acid 5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid hydrolysis->acid amidation {Amide Coupling (HATU, DIPEA)} acid->amidation final_product Final Kinase Inhibitor (Pyrazole-3-carboxamide) amidation->final_product amine Amine Building Block (e.g., substituted aniline) amine->amidation

Sources

Application

The Versatile Intermediate: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in Pharmaceutical Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2][3][4] Its unique five-membered aromatic structure, containing two adjacent nitrogen atoms, offers a combination of metabolic stability, hydrogen bonding capabilities (both donor and acceptor), and a rigid conformation that allows for precise orientation of functional groups.[5] This makes it an ideal building block for designing targeted therapies. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a functionalized pyrazole that serves as a highly valuable intermediate for pharmaceutical research and development. Its strategic placement of a reactive ester, a modifiable NH group, and a methoxymethyl side chain provides medicinal chemists with multiple handles for molecular elaboration and library synthesis.

This guide provides an in-depth exploration of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, detailing its synthesis from fundamental starting materials, its application in constructing more complex molecular architectures relevant to drug development, and the analytical protocols required to ensure its quality and purity.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in the laboratory.

PropertyValueReference
CAS Number 1297546-22-5[General supplier data]
Molecular Formula C₈H₁₂N₂O₃[General supplier data]
Molecular Weight 184.19 g/mol [General supplier data]
Appearance Off-white to white solid[General supplier data]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[General supplier data]
Precautionary Statements P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)[General supplier data]

Handling and Storage: This compound should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is stable under normal conditions and should be stored at room temperature in a tightly sealed container.

Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate: A Two-Stage Protocol

The synthesis of the target pyrazole is a classic example of heterocyclic chemistry, proceeding through two primary stages: the formation of a 1,3-dicarbonyl precursor via a Claisen condensation, followed by a cyclization reaction with hydrazine.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Pyrazole Formation A Methyl methoxyacetate D Ethyl 4-methoxy-2,4-dioxobutanoate (1,3-Dicarbonyl Precursor) A->D Claisen Condensation B Ethyl acetate B->D C Sodium Ethoxide (Base) C->D  in Ethanol F Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate (Target Intermediate) D->F Cyclocondensation in Acetic Acid/Ethanol E Hydrazine Hydrate E->F

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of Precursor Ethyl 4-methoxy-2,4-dioxobutanoate

This step employs a mixed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[6][7][8][9] Here, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl of methyl methoxyacetate. Sodium ethoxide is used as the base; it is crucial to use a base with an alkoxide that matches the ester's leaving group (ethoxide) to prevent transesterification side reactions.[9][10]

Materials:

  • Methyl methoxyacetate (1.0 eq)

  • Ethyl acetate (1.5 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with sodium ethoxide (1.1 eq) and anhydrous ethanol.

  • In the dropping funnel, prepare a mixture of methyl methoxyacetate (1.0 eq) and ethyl acetate (1.5 eq) in toluene.

  • Heat the ethanol/ethoxide mixture to a gentle reflux (approx. 80°C).

  • Add the ester mixture dropwise from the dropping funnel over 1-2 hours, maintaining reflux. The reaction is exothermic; control the addition rate to maintain a steady temperature.

  • After the addition is complete, continue to reflux for an additional 2-3 hours to drive the reaction to completion. Monitor by TLC.

  • Cool the reaction mixture to room temperature, then chill in an ice bath.

  • Slowly quench the reaction by adding 1 M HCl until the pH is acidic (~pH 3-4).

  • Transfer the mixture to a separatory funnel. Add water and ethyl acetate for extraction.

  • Separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, ethyl 4-methoxy-2,4-dioxobutanoate, which can be used in the next step, often without further purification.

Protocol 2: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

This is a classic Knorr-type pyrazole synthesis. The 1,3-dicarbonyl precursor reacts with hydrazine. The more reactive ketone carbonyl typically reacts first to form a hydrazone, followed by intramolecular cyclization onto the ester carbonyl with the elimination of ethanol, yielding the stable pyrazole ring.[11][12] Acetic acid is used as a catalyst to facilitate both the initial condensation and the subsequent cyclization.

Materials:

  • Ethyl 4-methoxy-2,4-dioxobutanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 4-methoxy-2,4-dioxobutanoate (1.0 eq) in ethanol. Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Cool the solution in an ice bath (0°C).

  • Slowly add hydrazine hydrate (1.1 eq) dropwise, keeping the temperature below 10°C.

  • After addition, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and water.

  • Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield pure ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Molecules

The true value of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate lies in its utility as a versatile scaffold. The N-H proton of the pyrazole ring is acidic and can be deprotonated to allow for N-alkylation or N-arylation, a common strategy in drug design to introduce diversity and modulate properties. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid for amide couplings or serve as a directing group. The methoxymethyl group at the 5-position provides steric and electronic influence and can be a key interaction point in a protein binding pocket.

While not a direct precursor in the scaled-up synthesis of Sotorasib (which follows a different convergent route), this pyrazole intermediate is representative of the core structures used in the development of many kinase inhibitors, including those targeting KRAS G12C.[13][14][15][16] The following protocol demonstrates a typical Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds and attaching aryl or heteroaryl moieties to the pyrazole core.

G cluster_0 Application: N-Arylation via Suzuki Coupling A Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate D N-Aryl Pyrazole Derivative (Advanced Intermediate) A->D Suzuki-Miyaura Coupling in Dioxane/Water B Aryl Boronic Acid (e.g., 2-Fluoro-6-hydroxyphenyl boronic acid) B->D C Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) C->D

Caption: Representative Suzuki coupling application.

Protocol 3: N-Arylation of Pyrazole via Suzuki-Miyaura Coupling

This protocol describes the coupling of the pyrazole intermediate with an aryl boronic acid. This reaction is a cornerstone of modern medicinal chemistry for building biaryl structures. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

Materials:

  • Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • (2-Fluoro-6-hydroxyphenyl)boronic acid (1.2 eq)[17][18][19]

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.10 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • To a reaction vial, add ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq), (2-fluoro-6-hydroxyphenyl)boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (2.0 eq).

  • Evacuate and backfill the vial with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat the reaction mixture to 80-100°C for 4-12 hours, with stirring. Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl pyrazole derivative.

Analytical Quality Control

Ensuring the purity and identity of the intermediate is a non-negotiable step in pharmaceutical synthesis. The following methods are standard for the quality control of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for assessing the purity of the compound.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reverse-phase column offering good resolution for this class of compounds.[20][21]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure consistent protonation of the pyrazole.[20]
Mobile Phase B Acetonitrile (MeCN)Common organic modifier for reverse-phase chromatography.
Gradient 10% B to 95% B over 15 minA standard gradient to elute the compound and separate it from more polar or less polar impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Detection UV at 220 nm and 254 nmPyrazole rings exhibit UV absorbance; monitoring at two wavelengths can help detect impurities.
Injection Volume 10 µLStandard volume for analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for confirming the structure of the synthesized compound.

NucleusSolventExpected Chemical Shifts (δ, ppm)
¹H NMR CDCl₃~1.4 (t, 3H, -CH₂CH₃), ~3.4 (s, 3H, -OCH₃), ~4.4 (q, 2H, -CH₂CH₃), ~4.7 (s, 2H, -CH₂OCH₃), ~6.8 (s, 1H, pyrazole C4-H), ~10-12 (br s, 1H, N-H)
¹³C NMR CDCl₃~14 (-CH₂CH₃), ~59 (-OCH₃), ~61 (-CH₂CH₃), ~65 (-CH₂OCH₃), ~108 (pyrazole C4), ~140 (pyrazole C3), ~148 (pyrazole C5), ~162 (C=O)

Note: Expected shifts are estimates based on analogous structures and may vary. The broad NH signal may exchange with residual water in the solvent or may not be observed.[22][23]

Conclusion

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is more than a simple chemical; it is a strategically designed building block that offers access to a rich chemical space. The protocols detailed herein provide a reliable pathway for its synthesis and demonstrate its potential for elaboration into complex, drug-like molecules. By understanding the causality behind each synthetic step and employing rigorous analytical controls, researchers can confidently leverage this versatile intermediate to accelerate the discovery and development of next-generation therapeutics.

References

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  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

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Method

Application Notes and Protocols for the N-Alkylation of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery N-alkylated pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical can...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Drug Discovery

N-alkylated pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Their prevalence stems from the pyrazole ring's ability to act as a versatile scaffold, offering a unique combination of aromaticity, hydrogen bonding capabilities, and metabolic stability. The substituents on the nitrogen atoms of the pyrazole ring play a crucial role in modulating the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profile.

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a valuable building block in the synthesis of complex pharmaceutical agents. The N-alkylation of this substrate is a critical transformation that allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This guide provides a detailed overview of robust and reproducible protocols for the N-alkylation of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, with a focus on addressing the key challenge of regioselectivity.

Understanding the Challenge: Regioselectivity in Pyrazole N-Alkylation

The N-alkylation of unsymmetrical pyrazoles, such as ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, can theoretically yield two regioisomers: the N1-alkylated and the N2-alkylated products. The control of regioselectivity is paramount, as the biological activity of the resulting isomers can differ significantly. The outcome of the alkylation is influenced by a combination of electronic and steric factors of the pyrazole core, the nature of the alkylating agent, and the reaction conditions.[1][3][4]

For ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, the electron-withdrawing ester group at the C3 position and the methoxymethyl group at the C5 position will influence the acidity of the N-H proton and the nucleophilicity of the two nitrogen atoms. Generally, alkylation tends to occur at the nitrogen atom further away from the sterically demanding substituent.[2] However, the interplay of electronic effects can sometimes lead to mixtures of isomers. The protocols outlined below have been selected to offer practical solutions for achieving high regioselectivity.

Protocol I: Classical N-Alkylation with Alkyl Halides under Basic Conditions

This is the most straightforward and widely employed method for N-alkylation. The choice of base and solvent is critical for achieving high yields and selectivity.

Causality Behind Experimental Choices:
  • Base: A moderately strong base such as potassium carbonate (K₂CO₃) is often sufficient to deprotonate the pyrazole N-H. Stronger bases like sodium hydride (NaH) can be used for less reactive alkyl halides but may lead to side reactions. The use of K₂CO₃ in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is a common and effective combination.[4]

  • Alkylating Agent: A variety of alkyl halides (iodides, bromides, or chlorides) can be used. Alkyl iodides are the most reactive, followed by bromides and chlorides.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they effectively solvate the cation of the base and promote the Sₙ2 reaction.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Step-by-Step Protocol:
  • To a solution of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF (0.1-0.2 M), add potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrazole.

Data Presentation:
Alkyl HalideBaseSolventTemperature (°C)Time (h)Typical Yield (%)Regioisomeric Ratio (N1:N2)
Methyl IodideK₂CO₃DMF254-685-95>95:5
Ethyl BromideK₂CO₃DMF508-1280-90>95:5
Benzyl BromideK₂CO₃Acetonitrile606-888-97>98:2

Protocol II: Phase-Transfer Catalysis for N-Alkylation

Phase-transfer catalysis (PTC) is an excellent alternative, particularly for large-scale synthesis, as it often avoids the need for anhydrous solvents and can be performed under milder conditions.[3][5] This method involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.

Causality Behind Experimental Choices:
  • Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst.[5][6]

  • Base: A solid base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is typically used.[5]

  • Solvent: The reaction can often be performed without a solvent or in a non-polar organic solvent.[3][5] This "solvent-free" approach is environmentally friendly and simplifies product isolation.

Detailed Step-by-Step Protocol:
  • In a round-bottom flask, mix ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq), the alkyl halide (1.1 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.05-0.1 eq).

  • Stir the mixture vigorously at a temperature between 25-70 °C. The reaction is often exothermic.

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Data Presentation:
Alkyl HalideBaseCatalystTemperature (°C)Time (h)Typical Yield (%)
n-Butyl BromideKOHTBAB502-490-98
Allyl BromideK₂CO₃TBAB403-585-95
Benzyl ChlorideKOHTBAB604-692-99

Protocol III: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles with primary and secondary alcohols, offering an alternative to the use of alkyl halides.[7][8] This reaction proceeds with inversion of configuration at the alcohol's stereocenter, which is a key consideration when using chiral alcohols.

Causality Behind Experimental Choices:
  • Reagents: The classic Mitsunobu conditions involve triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of the reagents and then allowed to warm to room temperature.

Detailed Step-by-Step Protocol:
  • Dissolve ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add the dialkyl azodicarboxylate (1.5 eq) dropwise to the cooled solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Data Presentation:
AlcoholAzodicarboxylateSolventTemperature (°C)Time (h)Typical Yield (%)
EthanolDEADTHF0 to 251670-85
Benzyl alcoholDIADTHF0 to 251875-90
(R)-2-ButanolDEADTHF0 to 252465-80 (with inversion)

Visualization of Key Concepts

Regioselectivity in Pyrazole N-Alkylation

G pyrazole Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate N1_product N1-Alkylated Product (Major) pyrazole->N1_product Steric hindrance at N2 from methoxymethyl group N2_product N2-Alkylated Product (Minor) pyrazole->N2_product Less favored reagents R-X, Base reagents->pyrazole Alkylation G start Start dissolve Dissolve Pyrazole and Base in DMF start->dissolve add_halide Add Alkyl Halide dissolve->add_halide react Stir at RT or Heat add_halide->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify end Pure N-Alkylated Product purify->end

Caption: A typical workflow for N-alkylation using an alkyl halide.

Conclusion and Best Practices

The N-alkylation of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a fundamental transformation for the synthesis of novel compounds with potential therapeutic applications. The choice of protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents.

  • For simple and reactive alkyl halides, the classical method with potassium carbonate in DMF is a reliable and high-yielding starting point.

  • For larger-scale syntheses and to minimize the use of anhydrous solvents, phase-transfer catalysis offers a green and efficient alternative.

  • When introducing alkyl groups from alcohols, especially with defined stereochemistry, the Mitsunobu reaction is the method of choice.

It is always recommended to perform small-scale test reactions to optimize conditions for a new substrate or alkylating agent. Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to assess the regioselectivity of the transformation.

References

  • Díez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]

  • Sánchez-Migallón, A., de la Hoz, A., & Langa, F. (1995). Phase Transfer Catalysis without Solvent in the N-Alkylation of Azoles. Synthetic Communications, 25(5), 715-720. [Link]

  • El-Shehry, M. F., Abu-Hashem, A. A., & El-Telbani, E. M. (2010). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 479-490. [Link]

  • ChemistryViews. (2024). Phase-Transfer Catalysis for the Alkylation of Pyrazolones. [Link]

  • Huang, A., Wo, K., Lee, S. Y. C., & Zheng, S.-L. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8081-8089. [Link]

  • Krasavin, M. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 21(23), 9235. [Link]

  • Tidwell, M. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(1), 9-21. [Link]

  • Lee, S. H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]

  • Dodge, J. A., & Nissen, J. S. (2006). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 106(7), 2825-2878. [Link]

  • Wu, Y. (2018). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry. LinkedIn. [Link]

  • Walker, K. A., et al. (1996). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (16), 1937-1942. [Link]

  • Baran, P. S., et al. (2021). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 593(7859), 394-399. [Link]

  • Tidwell, M. W., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Lee, S. H., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • Elguero, J., & Goya, P. (1989). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Comprehensive Organic Chemistry II, 4, 539-565. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Kumar, A., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 57-67. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]

  • Fraga-Dubreuil, J., et al. (2006). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 207-234). Elsevier. [Link]

  • Molbase. Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • HETEROCYCLES. (1997). ALKYLATION OF PYRAZOLONES VIA THE MITSUNOBU REACTION. HETEROCYCLES, 45(6), 1075. [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Regioselective SN2′ Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]

  • Molecules. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

  • Crystals. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]

  • Google Patents. (1996).

Sources

Application

Application Note: Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule ki...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its unique ability to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate , a highly versatile and functionalized starting material, in the synthesis of potent and selective kinase inhibitors. We present a comprehensive synthetic workflow, detailed protocols, and the rationale behind key experimental choices, demonstrating the synthon's utility in rapidly generating novel inhibitor candidates.

The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition

The efficacy of the pyrazole scaffold stems from its electronic properties and structural geometry, which allow it to serve as a bioisosteric replacement for other aromatic systems and to engage in specific, high-affinity interactions with the kinase hinge region.[1][3] This region forms the backbone of the ATP-binding pocket and is a critical anchoring point for Type I and Type II inhibitors.

The key interaction involves the pyrazole's nitrogen atoms, which can act as both hydrogen bond donors and acceptors, mimicking the adenine portion of ATP. This locks the inhibitor into the active site, providing a stable foundation for substituents to project into adjacent hydrophobic and solvent-exposed regions to confer potency and selectivity.[1]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Pyrazole-Based Inhibitor hinge_backbone Hinge Region (e.g., Ala, Glu residues) hydrophobic_pocket Hydrophobic Pocket I gatekeeper_residue Gatekeeper Residue solvent_front Solvent Front Region pyrazole_core Pyrazole Core pyrazole_core->hinge_backbone H-Bond Donor H-Bond Acceptor r1_group R1 Group (targets hydrophobic pocket) r2_group R2 Group (targets solvent region) r1_group->hydrophobic_pocket Hydrophobic Interaction r2_group->solvent_front Polarity/ Solubility

Figure 1: General binding mode of a pyrazole inhibitor in a kinase ATP pocket.

Strategic Analysis of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

This specific pyrazole derivative is an exceptionally valuable starting material due to the orthogonal reactivity of its three key functional groups. This allows for a modular and stepwise approach to inhibitor synthesis, facilitating the exploration of structure-activity relationships (SAR).

  • C3-Ethyl Carboxylate: This is a stable and versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a precursor for robust amide bond formation—a ubiquitous linkage in kinase inhibitors. Alternatively, it can be reduced or undergo other ester-based transformations.

  • N1-Unsubstituted Nitrogen: The acidic N-H proton provides a reactive site for substitution, typically through N-arylation or N-alkylation.[4] This position is crucial as substituents here often point towards the solvent-exposed region of the ATP pocket, allowing for significant modulation of physicochemical properties like solubility and cell permeability without disrupting the core hinge-binding interactions.

  • C5-Methoxymethyl Group: This small, polar group occupies a distinct vector from the other two functional handles. Its presence can be leveraged to probe for specific interactions in adjacent sub-pockets of the kinase active site, potentially enhancing selectivity against closely related kinases.

G cluster_vectors start Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate vec1 Vector 1: Amide Coupling (C3-Ester) start->vec1  Core Binding & Linker vec2 Vector 2: N-Substitution (N1-H) start->vec2  Solubility & Permeability vec3 Vector 3: Selectivity Pocket (C5-Methoxymethyl) start->vec3  Selectivity & Potency

Caption: Synthetic vectors of the title compound for library synthesis.

Synthetic Protocol: From Building Block to Core Inhibitor Scaffold

This section details a robust, three-step synthesis to convert ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate into a core scaffold suitable for kinase screening. The chosen reactions are high-yielding and utilize common laboratory reagents.

Workflow Overview

synthetic_workflow A Starting Material (1) Ethyl 5-(methoxymethyl)- 1H-pyrazole-3-carboxylate reagent1 Step 1: N-Arylation (e.g., 2-chloro-4-aminopyrimidine, Pd catalyst, base) A->reagent1 B Intermediate (2) N-Arylated Pyrazole reagent2 Step 2: Saponification (LiOH, THF/H2O) B->reagent2 C Intermediate (3) Carboxylic Acid reagent3 Step 3: Amide Coupling (Target Aniline, HATU, DIPEA) C->reagent3 D Final Product (4) Amide Scaffold reagent1->B reagent2->C reagent3->D

Sources

Method

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

An In-Depth Guide to the Role of Pyrazole Derivatives in Agrochemical Research The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as one of the most versatile and impactful structural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Role of Pyrazole Derivatives in Agrochemical Research

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as one of the most versatile and impactful structural motifs in modern agrochemical discovery.[1][2][3] Its unique physicochemical properties, synthetic tractability, and ability to bind to a wide array of biological targets have led to the development of market-leading herbicides, fungicides, and insecticides.[4][5] This guide provides researchers and development professionals with a detailed overview of the synthesis, mechanisms of action, and biological evaluation of pyrazole-based agrochemicals, supported by field-proven protocols and quantitative data.

Part 1: Core Synthetic Strategies for the Pyrazole Ring

The construction of the pyrazole core is most commonly achieved through the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This foundational reaction, a variant of the Paal-Knorr synthesis, allows for extensive diversification by modifying either precursor.

Causality in Synthesis: The Diketone Pathway

The Claisen condensation to form a 1,3-butanedione intermediate is a robust and widely used entry point for creating unsymmetrically substituted pyrazoles.[6][7] The choice of base (e.g., sodium hydride) and solvent is critical; aprotic solvents like toluene are often used to drive the reaction to completion. The subsequent cyclization with a substituted hydrazine hydrochloride in a protic solvent like ethanol or a biphasic system provides the final pyrazole scaffold.[8][9] This two-step approach offers high yields and modularity, allowing for the introduction of key toxophoric groups on both reacting partners.

Generalized Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization (Paal-Knorr) A Substituted Acetophenone C 1,3-Diketone Intermediate A->C Base (e.g., NaH) Aprotic Solvent (e.g., Toluene) B Trifluoroacetate Ester B->C C_ref 1,3-Diketone Intermediate D Substituted Hydrazine HCl E Final Pyrazole Derivative D->E C_ref->E Solvent (e.g., Ethanol) Heat G Tyrosine Tyrosine Pathway HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Tyrosine->HPPD Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Carotenoid Carotenoid Biosynthesis Plastoquinone->Carotenoid Cofactor for Phytoene Desaturase Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Bleaching Weed Death (Bleaching) Chlorophyll->Bleaching Photooxidation if unprotected Pyrazole Pyrazole Herbicide (e.g., Pyrasulfotole) Pyrazole->HPPD INHIBITS

Caption: Mechanism of action for HPPD-inhibiting pyrazole herbicides.

Protocol 2: Post-Emergence Herbicidal Activity Bioassay [10]

  • Plant Cultivation: Grow target weed species (e.g., Brassica campestris) in pots in a greenhouse to the 2-3 leaf stage.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to be tested (e.g., 150 g active ingredient/hectare equivalent).

  • Application: Uniformly spray the test solutions onto the foliage of the weed species. Include a negative control (solvent + surfactant only) and a positive control (commercial herbicide).

  • Evaluation: Keep the treated plants in the greenhouse for 14-21 days under standard conditions.

  • Data Collection: Visually assess the percentage of growth inhibition or biomass reduction compared to the negative control. Calculate the effective concentration required for 50% inhibition (EC50).

Table 1: Herbicidal Activity of Phenylpyrazole Derivatives

Compound Target Weed Application Rate Inhibition (%) Reference
Compound 6l* Brassica campestris 150 g/ha 100% [10]
Pyrazole Prodrug 5 7 Weed Species Mix 30 g ai/ha 100% [1]
Pyrazole Prodrug 8 Wheat, Maize, Rice 150 g ai/ha Excellent Crop Safety [1]
Compound 11a Stellaria media 150 g ai/ha 100% [1]

*Structure: 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide

Application Note II: Pyrazole Fungicides - Disruptors of Fungal Respiration

Pyrazole carboxamides represent a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). [11][12]SDH, also known as Complex II, is a crucial enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

Mechanism of Action: Pyrazole carboxamides bind to the ubiquinone-binding site (Qp-site) of the SDH complex. [11][13]This binding physically blocks the transfer of electrons from succinate to ubiquinone, thereby halting the electron transport chain and disrupting cellular respiration. [12]The resulting depletion of ATP starves the fungal pathogen of energy, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately preventing infection.

G cluster_0 Mitochondrial Electron Transport Chain C1 Complex I Q Ubiquinone Pool C1->Q C2 Complex II (SDH) C2->Q Fumarate Fumarate C2->Fumarate C3 Complex III Cyc Cytochrome c C3->Cyc C4 Complex IV ATP ATP Synthase C4->ATP Proton Gradient Q->C3 Cyc->C4 Succinate Succinate Succinate->C2 Pyrazole Pyrazole Carboxamide Fungicide Pyrazole->C2 INHIBITS Electron Transfer

Caption: Inhibition of Fungal Respiration by Pyrazole SDHIs.

Protocol 3: In Vitro Mycelial Growth Inhibition Assay [14][15][16]

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). While still molten, amend it with the test pyrazole carboxamide at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). A solvent control (e.g., DMSO-amended PDA) is essential. Pour the amended media into sterile Petri dishes.

  • Inoculation: From an actively growing culture of the target fungus (e.g., Rhizoctonia solani), cut a 5 mm mycelial plug from the colony edge.

  • Incubation: Place the mycelial plug, mycelium-side down, in the center of each test and control plate. Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached a significant diameter (e.g., 2/3 of the plate), measure the diameter of the colony on all plates.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Use this data to determine the EC50 value (the concentration that inhibits growth by 50%).

Table 2: Fungicidal Activity of Pyrazole Carboxamide Derivatives

Compound Target Fungus EC50 (µg/mL) Reference Fungicide EC50 (µg/mL) Reference
8j * Alternaria solani 3.06 Boscalid - [11]
9ac Rhizoctonia cerealis 1.09 - 4.95 Thifluzamide 23.09 [13]
9cd Sclerotinia sclerotiorum 0.72 Thifluzamide 4.88 [13]
6j Rhizoctonia cerealis 8.14 Fluxapyroxad 11.93 [17]
E1 Rhizoctonia solani 1.1 Boscalid 2.2 [12]

*Structure of 8j: N-(2-((3,4-dichlorophenyl)thio)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Application Note III: Pyrazole Insecticides - Modulators of the Nervous System

The phenylpyrazole class, exemplified by fipronil, is a potent group of broad-spectrum insecticides. [18][19]Their primary mode of action is the disruption of the insect's central nervous system (CNS).

Mechanism of Action: Fipronil is a non-competitive antagonist of the γ-aminobutyric acid (GABA) receptor. [4]In insects, GABA is the primary inhibitory neurotransmitter in the CNS. When GABA binds to its receptor, it opens a chloride ion channel, causing hyperpolarization of the neuron and inhibiting nerve impulse transmission. Fipronil binds within this chloride channel, physically blocking the influx of chloride ions. [4]This action prevents the inhibitory effect of GABA, leading to uncontrolled neuronal excitation, convulsions, paralysis, and ultimately the death of the insect.

G cluster_0 Insect Neuron Synapse GABA_R GABA Receptor Chloride Channel Neuron Postsynaptic Neuron GABA_R->Neuron Cl- Influx (Inhibition) Excitation Hyperexcitation, Paralysis, Death Neuron->Excitation Uncontrolled Firing GABA GABA Neurotransmitter GABA->GABA_R Binds & Opens Channel Pyrazole Phenylpyrazole (e.g., Fipronil) Pyrazole->GABA_R BLOCKS CHANNEL

Sources

Application

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of novel and medicinally relevant heterocyclic compounds, utilizing ethyl 5-(methoxym...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of novel and medicinally relevant heterocyclic compounds, utilizing ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a versatile starting material. Pyrazole-based scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2][3] This application note details the strategic conversion of the starting pyrazole into key synthetic intermediates, including the corresponding carbohydrazide, carbaldehyde, and 3-aminopyrazole. Subsequently, detailed protocols for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are provided. The methodologies presented herein are designed to be robust and adaptable, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of Pyrazole-Based Heterocycles in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its unique structural and electronic properties allow for diverse molecular interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] The ability to readily functionalize the pyrazole ring has made it a cornerstone for the development of targeted therapies. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, have garnered particular attention as potent kinase inhibitors and modulators of other key biological targets.[5][6] This guide focuses on leveraging the commercially available ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a strategic starting point for the synthesis of a diverse library of novel heterocyclic compounds with high potential for drug discovery.

Overall Synthetic Strategy

The synthetic approach outlined in this document is centered on the transformation of the ethyl ester group of the starting material into various functional groups, which then serve as handles for the construction of fused heterocyclic rings. Three key synthetic intermediates will be prepared from ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate:

  • 5-(methoxymethyl)-1H-pyrazole-3-carbohydrazide: A versatile precursor for the synthesis of various five- and six-membered heterocycles.

  • 5-(methoxymethyl)-1H-pyrazole-3-carbaldehyde: A key building block for condensation reactions to form a variety of fused systems.

  • 5-(methoxymethyl)-1H-pyrazol-3-amine: A crucial intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

The following diagram illustrates the overall synthetic workflow:

Synthetic Workflow start Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate hydrazide 5-(methoxymethyl)-1H-pyrazole-3-carbohydrazide start->hydrazide Hydrazine Hydrate alcohol (5-(methoxymethyl)-1H-pyrazol-3-yl)methanol start->alcohol LiAlH4 carboxamide 5-(methoxymethyl)-1H-pyrazole-3-carboxamide start->carboxamide 1. NaOH 2. SOCl2 3. NH4OH aldehyde 5-(methoxymethyl)-1H-pyrazole-3-carbaldehyde alcohol->aldehyde Oxidation (Swern/Dess-Martin) amine 5-(methoxymethyl)-1H-pyrazol-3-amine carboxamide->amine Hofmann/Curtius Rearrangement pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidines amine->pyrazolo_pyrimidine β-Dicarbonyl Compounds pyrazolo_pyridine Pyrazolo[3,4-b]pyridines amine->pyrazolo_pyridine Enaminones

Caption: General workflow for the synthesis of novel heterocyclic compounds.

Part 1: Synthesis of Key Intermediates

This section provides detailed protocols for the synthesis of the three key intermediates from ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Protocol 1.1: Synthesis of 5-(methoxymethyl)-1H-pyrazole-3-carbohydrazide

The conversion of an ester to a carbohydrazide is a straightforward and high-yielding reaction. The carbohydrazide is a versatile intermediate for the synthesis of various heterocyclic systems like oxadiazoles and triazoles.[3]

Reaction Scheme:

[Chemical structure of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate] + LiAlH4 → [Chemical structure of (5-(methoxymethyl)-1H-pyrazol-3-yl)methanol]

[Chemical structure of (5-(methoxymethyl)-1H-pyrazol-3-yl)methanol] + Dess-Martin Periodinane → [Chemical structure of 5-(methoxymethyl)-1H-pyrazole-3-carbaldehyde]

[Chemical structure of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate] → [Chemical structure of 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid] → [Chemical structure of 5-(methoxymethyl)-1H-pyrazole-3-carbonyl chloride] → [Chemical structure of 5-(methoxymethyl)-1H-pyrazole-3-carboxamide]

[Chemical structure of 5-(methoxymethyl)-1H-pyrazole-3-carboxamide] + Br2 + NaOH → [Chemical structure of 5-(methoxymethyl)-1H-pyrazol-3-amine]

[Chemical structure of 5-(methoxymethyl)-1H-pyrazol-3-amine] + [General structure of a β-dicarbonyl compound] → [General structure of a 2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine]

[Chemical structure of 5-(methoxymethyl)-1H-pyrazol-3-amine] + [General structure of an enaminone] → [General structure of a 2-(methoxymethyl)pyrazolo[3,4-b]pyridine]

Sources

Method

Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate: A Versatile Scaffold for PROTAC® Linker Design

Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a strategic buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a strategic building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the synthesis of this pyrazole derivative, its key chemical features, and present detailed, step-by-step protocols for its incorporation into bifunctional PROTAC molecules. The inherent functionalities of this building block—a reactive ester, a modifiable pyrazole nitrogen, and a methoxymethyl group that can influence physicochemical properties—make it an attractive component for the rational design of novel protein degraders.

Introduction: The Rise of PROTACs and the Need for Innovative Building Blocks

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as dictating the molecule's overall physicochemical properties such as solubility and cell permeability.[4] Consequently, the development of novel, versatile building blocks for linker synthesis is of paramount importance. The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved drugs.[5] Its rigid, aromatic nature can impart favorable conformational constraints to the linker, while its nitrogen atoms offer opportunities for hydrogen bonding and further functionalization. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, in particular, presents a unique combination of features that make it an exemplary building block for PROTAC design.

Physicochemical Properties and Design Rationale

The strategic utility of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in PROTAC design stems from its distinct chemical handles and structural attributes.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₃[6]
Molecular Weight 184.19 g/mol [6]
CAS Number 1297546-22-5[6]

The key features of this building block for PROTAC synthesis are:

  • Ethyl Carboxylate Group: This serves as a primary attachment point. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized E3 ligase ligand or a linker extension via standard amide bond formation.

  • Pyrazole NH Group: The acidic proton on the pyrazole ring can be substituted through N-alkylation, providing a second vector for linker attachment or modification. This allows for the creation of branched or rigidified linker architectures.

  • 5-Methoxymethyl Group: This substituent can influence the solubility and metabolic stability of the resulting PROTAC. The ether linkage is generally more stable than an ester, and the methoxy group can modulate lipophilicity.

The pyrazole ring itself provides a degree of rigidity to the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.

Synthesis of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

The synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can be achieved through a well-established cyclocondensation reaction, often referred to as the Knorr pyrazole synthesis. This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Ethyl_4_methoxy_3_oxobutanoate Ethyl 4-methoxy-3-oxobutanoate Intermediate_Diketone Ethyl 2,4-dioxo-5-methoxy-pentanoate Ethyl_4_methoxy_3_oxobutanoate->Intermediate_Diketone NaOEt, EtOH Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_Diketone Target_Molecule Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate Intermediate_Diketone->Target_Molecule Hydrazine Hydrazine hydrate Hydrazine->Target_Molecule AcOH, EtOH, Reflux

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation Ethyl_4_methoxy_3_oxobutanoate Ethyl 4-methoxy-3-oxobutanoate Intermediate_Diketone Ethyl 2,4-dioxo-5-methoxy-pentanoate Ethyl_4_methoxy_3_oxobutanoate->Intermediate_Diketone NaOEt, EtOH Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Intermediate_Diketone Target_Molecule Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate Intermediate_Diketone->Target_Molecule Hydrazine Hydrazine hydrate Hydrazine->Target_Molecule AcOH, EtOH, Reflux

Synthetic pathway for the target molecule.
Detailed Protocol

Protocol 1: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Materials:

  • Ethyl 4-methoxy-3-oxobutanoate (1.0 eq)[7][8]

  • Diethyl oxalate (1.1 eq)

  • Sodium ethoxide (NaOEt) (1.1 eq)

  • Anhydrous ethanol (EtOH)

  • Hydrazine hydrate (1.2 eq)

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Ethyl 2,4-dioxo-5-methoxypentanoate

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and sodium metal to prepare a fresh solution of sodium ethoxide. Alternatively, use commercially available sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • To a separate flask, dissolve ethyl 4-methoxy-3-oxobutanoate (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol.

  • Add the solution from step 3 dropwise to the cooled sodium ethoxide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a dilute aqueous acid (e.g., 1 M HCl) to pH ~7.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Dissolve the crude ethyl 2,4-dioxo-5-methoxypentanoate from Step 1 in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Incorporation into a PROTAC Linker: A Step-by-Step Guide

This section outlines a general strategy for incorporating ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate into a PROTAC molecule. The strategy involves sequential functionalization of the ester and the pyrazole NH group to connect to a warhead (for the POI) and an E3 ligase ligand.

Overall Workflow

G Start Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate Step_A A: Hydrolysis of Ester Start->Step_A Step_B B: N-Alkylation with Bifunctional Linker Step_A->Step_B Step_C C: Amide Coupling to E3 Ligase Ligand Step_B->Step_C Step_D D: Deprotection of Linker Step_C->Step_D Step_E E: Amide Coupling to Warhead Step_D->Step_E Final_PROTAC Final PROTAC Molecule Step_E->Final_PROTAC

G Start Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate Step_A A: Hydrolysis of Ester Start->Step_A Step_B B: N-Alkylation with Bifunctional Linker Step_A->Step_B Step_C C: Amide Coupling to E3 Ligase Ligand Step_B->Step_C Step_D D: Deprotection of Linker Step_C->Step_D Step_E E: Amide Coupling to Warhead Step_D->Step_E Final_PROTAC Final PROTAC Molecule Step_E->Final_PROTAC

General workflow for PROTAC synthesis.
Detailed Protocols

Protocol 2: Hydrolysis to 5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid

Materials:

  • Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water (e.g., 3:1 v/v).[6]

  • Add LiOH or NaOH and stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield the desired carboxylic acid, which is often pure enough for the next step.

Protocol 3: N-Alkylation of the Pyrazole Ring

Materials:

  • 5-(Methoxymethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq)

  • A suitable bifunctional linker with a leaving group and a protected functional group (e.g., Boc-protected amino-PEG-bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a solution of the pyrazole carboxylic acid in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the bifunctional linker (e.g., Boc-protected amino-PEG-bromide) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring for completion by TLC or LC-MS.[9]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to isolate the N-alkylated pyrazole.

Protocol 4: Amide Coupling to an E3 Ligase Ligand

Materials:

  • N-alkylated pyrazole carboxylic acid (1.0 eq)

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide-amine) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the N-alkylated pyrazole carboxylic acid, the amine-functionalized E3 ligase ligand, and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the protected PROTAC intermediate.

Protocol 5: Final PROTAC Synthesis (Deprotection and Warhead Coupling)

Procedure:

  • Deprotection: Remove the protecting group from the linker (e.g., Boc group with trifluoroacetic acid in dichloromethane).

  • Amide Coupling to Warhead: Couple the deprotected amine with a carboxylic acid-functionalized warhead using the amide coupling conditions described in Protocol 4.

  • Purification: Purify the final PROTAC molecule by preparative HPLC to obtain the desired product with high purity.

Conclusion

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a highly valuable and versatile building block for the construction of PROTAC linkers. Its readily functionalizable ester and NH groups provide orthogonal handles for the convergent synthesis of complex bifunctional molecules. The protocols outlined in this document offer a robust starting point for the synthesis of this building block and its incorporation into novel PROTACs. The strategic use of such well-designed building blocks will undoubtedly accelerate the discovery and development of the next generation of targeted protein degraders.

References

  • CP Lab Safety. ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg. [Link]

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Application

Application Notes and Protocols: Amide Coupling Reactions with Pyrazole Carboxylates

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole Amides in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically significant pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] The amide functional group, when appended to a pyrazole carboxylate, provides a versatile handle for modulating the physicochemical and pharmacokinetic properties of a molecule, making the pyrazole carboxamide a privileged structural motif in drug design and development.[4]

This guide provides an in-depth exploration of the experimental procedures for the amide coupling of pyrazole carboxylates. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles that govern the success of these transformations. By understanding the "why" behind each experimental choice, from reagent selection to reaction conditions, researchers can troubleshoot challenges and optimize their synthetic routes with greater efficiency and confidence.

Foundational Chemistry: The Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Direct reaction is generally not feasible due to the basicity of the amine leading to an acid-base reaction, forming a non-reactive carboxylate salt. Therefore, the carboxylic acid must be converted into a more electrophilic species that is susceptible to nucleophilic attack by the amine.

The general workflow for this process can be visualized as follows:

G cluster_0 Activation cluster_1 Coupling Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Amide Amide Activated Intermediate->Amide Nucleophilic Attack Amine Amine Amine->Amide Byproducts Byproducts Amide->Byproducts

Caption: Generalized workflow for amide bond formation.

Strategic Considerations for Pyrazole Carboxylates

While the fundamental principles of amide coupling apply, the electronic nature of the pyrazole ring can influence reactivity. The presence of two adjacent nitrogen atoms makes the pyrazole ring relatively electron-deficient, which can affect the acidity of the carboxylic acid proton and the reactivity of the activated intermediate. The position of the carboxylic acid group and the nature of substituents on the pyrazole ring are critical factors to consider when selecting a coupling strategy.

Methodology I: The Acid Chloride Route via Thionyl Chloride (SOCl₂) or Oxalyl Chloride

One of the most classical and cost-effective methods for activating a carboxylic acid is its conversion to an acyl chloride. This highly reactive intermediate readily undergoes nucleophilic acyl substitution with an amine to form the desired amide.

Causality Behind Experimental Choices
  • Reagent Selection (SOCl₂ vs. Oxalyl Chloride): Thionyl chloride is a widely used reagent that produces gaseous byproducts (SO₂ and HCl), which can be easily removed.[5][6] Oxalyl chloride is often preferred for more sensitive substrates as its byproducts (CO, CO₂, and HCl) are also gaseous and the reactions can often be run at lower temperatures. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the formation of the Vilsmeier reagent, which is the active catalytic species.

  • Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are essential to prevent quenching of the highly reactive acyl chloride intermediate.[4]

  • Base: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[5] This prevents the protonation of the amine nucleophile, which would render it unreactive.

Experimental Workflow: Acid Chloride Method

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Acyl Chloride Intermediate Acyl Chloride Intermediate Pyrazole Carboxylic Acid->Acyl Chloride Intermediate SOCl2 or (COCl)2 SOCl2 or (COCl)2 SOCl2 or (COCl)2->Acyl Chloride Intermediate Catalytic DMF Pyrazole Amide Pyrazole Amide Acyl Chloride Intermediate->Pyrazole Amide Amine Amine Amine->Pyrazole Amide Base TEA or DIPEA Base->Pyrazole Amide

Caption: Workflow for the acid chloride based amide coupling.

Detailed Protocol: Acid Chloride Method
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM or THF.

  • Acyl Chloride Formation: Add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C. Add a catalytic amount of DMF (1-2 drops).

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-3 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by TLC or LC-MS.

  • Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride or oxalyl chloride.

  • Amide Formation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM or THF. In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (2.0-3.0 eq) in the same anhydrous solvent.

  • Coupling: Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[4]

Methodology II: Peptide Coupling Reagents

For more sensitive substrates or to avoid the harsh conditions of acyl chloride formation, a wide array of "peptide coupling" reagents are available. These reagents activate the carboxylic acid in situ under milder conditions, minimizing side reactions and racemization for chiral substrates.

Common Peptide Coupling Reagents and Their Mechanisms
Coupling ReagentAcronymActivating GroupKey Features
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDCIO-acylisoureaWater-soluble byproducts, easy workup.[7]
DicyclohexylcarbodiimideDCCO-acylisoureaInsoluble dicyclohexylurea (DCU) byproduct can be filtered off.[7]
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPBenzotriazole esterHighly efficient but produces carcinogenic HMPA as a byproduct.
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPBenzotriazole esterSimilar to BOP but avoids HMPA formation.[7]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUBenzotriazole esterPopular and effective, forms an aminium/uronium salt.[7]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU7-Azabenzotriazole esterHighly reactive, often used for difficult couplings due to the anchimeric assistance of the pyridine nitrogen in the leaving group.[7]

Additives: To improve efficiency and suppress side reactions, particularly racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.[7] These additives form an active ester intermediate that is more reactive than the initial activated species and less prone to side reactions.

Causality Behind Experimental Choices
  • Reagent Selection (EDC/HOBt vs. HATU): The choice of coupling reagent depends on the reactivity of the pyrazole carboxylate and the amine. For simple, unhindered substrates, EDC in combination with HOBt is often sufficient and cost-effective. For more challenging couplings, such as with electron-deficient amines or sterically hindered substrates, a more potent reagent like HATU is recommended.[8] HATU is known to be highly efficient and can often drive difficult reactions to completion.

  • Base: A non-nucleophilic base like DIPEA or TEA is crucial.[4] It is generally recommended to use 2-3 equivalents of the base to neutralize any acidic protons and to facilitate the coupling reaction.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are the preferred choice.[4]

  • Order of Addition: For uronium-based reagents like HATU, it is advisable to pre-activate the carboxylic acid before adding the amine.[9][10] This involves stirring the carboxylic acid, coupling reagent, and base together for a short period (15-30 minutes) before introducing the amine.[8] This prevents the coupling reagent from reacting with the amine directly.

Experimental Workflow: Peptide Coupling Method

G cluster_0 Pre-activation (Optional but Recommended) cluster_1 Amide Formation Pyrazole Carboxylic Acid Pyrazole Carboxylic Acid Activated Ester Activated Ester Pyrazole Carboxylic Acid->Activated Ester Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU) Coupling Reagent (e.g., HATU)->Activated Ester Base DIPEA or TEA Base->Activated Ester Pyrazole Amide Pyrazole Amide Activated Ester->Pyrazole Amide Amine Amine Amine->Pyrazole Amide

Caption: Workflow for peptide coupling based amide synthesis.

Detailed Protocol: General Procedure Using a Peptide Coupling Reagent (e.g., HATU)
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the pyrazole carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM).

  • Reagent Addition: Add the amine (1.1 eq), the coupling reagent (e.g., HATU, 1.1-1.5 eq), and a base (e.g., DIPEA, 2.0-3.0 eq) to the solution.[4] For challenging substrates, pre-activating the acid by stirring the carboxylic acid, coupling reagent, and base for 15-30 minutes at room temperature before adding the amine is recommended.[8]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with aqueous solutions such as 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete activation of the carboxylic acid.- Deactivation of the amine (protonation).- Steric hindrance.- Presence of water in the reaction.- Use a more potent coupling reagent (e.g., switch from EDC/HOBt to HATU).[8]- Ensure the use of an adequate amount of base.- Increase the reaction temperature or prolong the reaction time.- Ensure all reagents and solvents are anhydrous.[10]
Side Reactions (e.g., Racemization) - High reaction temperature.- Strong base.- Run the reaction at a lower temperature (e.g., 0 °C).- Use a weaker base if possible.- Ensure the use of racemization-suppressing additives like HOBt or HOAt.[8]
Difficulty in Removing Byproducts - Use of DCC leading to soluble DCU.- Water-soluble byproducts from EDC.- For DCC, attempt to precipitate DCU by adding acetonitrile and filtering.[11]- For EDC, perform a thorough aqueous workup to remove the water-soluble urea byproduct.

Conclusion

The synthesis of pyrazole carboxamides is a critical transformation in the development of new therapeutic agents. The choice of the appropriate amide coupling protocol is paramount for achieving high yields and purity. While the classical acid chloride method is robust and economical, modern peptide coupling reagents offer a milder and often more efficient alternative, especially for complex and sensitive substrates. By understanding the principles behind each method and carefully selecting the reaction conditions, researchers can successfully navigate the synthesis of these important molecules.

References

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  • US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. ResearchGate. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. RSC Publishing. Available at: [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. NIH. Available at: [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. ResearchGate. Available at: [Link]

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Method

Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate: A Versatile Scaffold for Drug Discovery

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique structural features and synthetic tractability have...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1] Its unique structural features and synthetic tractability have led to its incorporation into numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[2] This technical guide focuses on a specific, yet highly versatile, pyrazole derivative: ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This compound serves as an invaluable building block for the synthesis of compound libraries aimed at identifying novel therapeutic agents. The presence of a methoxymethyl group at the C5 position and an ethyl carboxylate at the C3 position offers multiple points for chemical modification, allowing for a systematic exploration of the chemical space around the pyrazole core.

This document provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols involving ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, designed for researchers and professionals in the field of drug development.

Chemical Properties and Synthesis

The structural attributes of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, particularly the reactive ester functionality and the potential for N-alkylation or acylation of the pyrazole ring, make it an ideal starting material for combinatorial chemistry and lead optimization.

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O₃[3]
Molecular Weight184.19 g/mol [3]
CAS Number1297546-22-5[3]
AppearanceOff-white to pale yellow solidSupplier Data
SolubilitySoluble in methanol, ethanol, DMSO, and chlorinated solventsInferred from similar compounds

Synthetic Protocol: A General Approach

The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1] For the synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, the key intermediate is ethyl 2,4-dioxo-5-methoxypentanoate. This intermediate can be prepared via a Claisen condensation of methoxyacetone with diethyl oxalate.

Protocol 1: Synthesis of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

Part A: Synthesis of Ethyl 2,4-dioxo-5-methoxypentanoate (Intermediate)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

  • Addition of Reactants: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. To this, add a solution of methoxyacetone (1.0 equivalent) in anhydrous ethanol dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Claisen Condensation: After the addition is complete, add diethyl oxalate (1.1 equivalents) dropwise to the reaction mixture. Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid to neutralize the excess base. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-5-methoxypentanoate. This intermediate is often used in the next step without further purification.

Part B: Cyclocondensation to form Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxo-5-methoxypentanoate from Part A in glacial acetic acid.

  • Hydrazine Addition: To this solution, add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a solid.

Application Notes: A Gateway to Diverse Therapeutic Areas

The ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate scaffold is a launchpad for developing novel therapeutics across various disease areas. Its strategic functionalization allows for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

1. Anti-Inflammatory Agents

Pyrazole derivatives are well-established as anti-inflammatory agents, with celecoxib being a prominent example.[4] The core pyrazole structure is known to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1] The ester and N-H functionalities of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can be readily modified to generate a library of compounds for screening against COX-1 and COX-2.

  • Rationale: The N-1 position of the pyrazole ring can be substituted with various aryl or heteroaryl groups to enhance COX-2 selectivity. The ethyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to a range of amides, which can form crucial hydrogen bond interactions within the active site of COX enzymes.

Workflow for Developing Pyrazole-Based Anti-Inflammatory Agents

Caption: Workflow for the development of pyrazole-based anti-inflammatory drugs.

Protocol 2: Synthesis of N-Aryl-5-(methoxymethyl)-1H-pyrazole-3-carboxamides

  • N-Arylation: To a solution of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (1.0 equivalent) and an appropriately substituted arylboronic acid (1.5 equivalents) in a suitable solvent such as 1,4-dioxane, add a copper(II) acetate (0.1 equivalents) and pyridine (2.0 equivalents). Heat the mixture at 80-100 °C for 12-24 hours. After cooling, dilute with water and extract with ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Ester Hydrolysis: Dissolve the N-arylated pyrazole ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product with ethyl acetate.

  • Amide Coupling: To a solution of the N-aryl-5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid (1.0 equivalent) in dichloromethane (DCM), add a desired amine (1.2 equivalents), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the reaction at room temperature for 12-18 hours. Wash the reaction mixture with water and brine, dry the organic layer, and purify the final amide product by column chromatography.

2. Anticancer Drug Discovery

The pyrazole scaffold is present in several kinase inhibitors used in cancer therapy.[5] Kinases are a class of enzymes that are often dysregulated in cancer, making them attractive drug targets. The structural versatility of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate allows for its use in the synthesis of ATP-competitive kinase inhibitors.

  • Rationale: The pyrazole ring can act as a hinge-binding motif, forming key hydrogen bonds with the kinase hinge region. The substituents at the N-1 and C-5 positions can be modified to occupy the hydrophobic pockets within the ATP-binding site, thereby conferring potency and selectivity.

Signaling Pathway Targeted by Pyrazole-Based Kinase Inhibitors

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Pyrazole Pyrazole-based Kinase Inhibitor RAF->Pyrazole Inhibition ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole-based kinase inhibitor.

Protocol 3: Kinase Inhibition Assay

  • Assay Principle: A common method to assess kinase inhibition is through a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity and vice-versa.

  • Materials: Kinase of interest (e.g., RAF kinase), substrate peptide, ATP, kinase assay buffer, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare a serial dilution of the synthesized pyrazole derivatives in DMSO.

    • In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3. Development of PROTACs for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6] Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate can serve as a starting point for the synthesis of a warhead that binds to a protein of interest (POI). The ester group can be modified to attach a linker connected to an E3 ligase ligand.

  • Causality: The pyrazole moiety, when appropriately functionalized, can bind to the active site or a specific pocket of a target protein. By tethering this pyrazole-based warhead to an E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1), the resulting PROTAC can bring the POI and the E3 ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[7]

Mechanism of Action for a Pyrazole-Based PROTAC

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC Pyrazole-based PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI Ubiquitination E3_Ligase->PROTAC Binds Ub Ubiquitin Ub->E3_Ligase Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of targeted protein degradation by a pyrazole-based PROTAC.

Protocol 4: Western Blot Analysis for Protein Degradation

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized pyrazole-based PROTAC for different time points (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4 °C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points.

Conclusion

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a valuable and versatile building block in drug discovery. Its amenability to a wide range of chemical transformations provides a robust platform for the synthesis of diverse compound libraries. The application notes and protocols detailed in this guide offer a starting point for researchers to explore the potential of this scaffold in developing novel therapeutics for inflammatory diseases, cancer, and other conditions through various modalities, including enzyme inhibition and targeted protein degradation. The inherent drug-like properties of the pyrazole core, combined with the potential for strategic functionalization, position ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate as a key player in the ongoing quest for new and effective medicines.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15998186, Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. Retrieved from [Link].

  • Google Patents (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Google Patents (2014). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Beilstein Journals (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Royal Society of Chemistry (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • Google Patents (2007). US20070032537A1 - 5-Substituted 2h-pyrazole-3-carboxylic acid derivatives as agonists for the acid receptor rup25 for the treatment of dyslipidemia and related diseases.
  • National Institutes of Health (2022). Targeted protein degradation: mechanisms, strategies and application. Available at: [Link]

  • ACS Publications (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Available at: [Link]

  • MDPI (2022). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]

  • MDPI (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [Link]

  • National Institutes of Health (2020). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Available at: [Link]

  • Google Patents (1990). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.
  • National Institutes of Health (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

  • Google Patents (2014). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Semantic Scholar (2016). Research Article Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Available at: [Link]

  • MDPI (2020). Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. Available at: [Link]

  • National Institutes of Health (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • MDPI (2021). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]

  • National Institutes of Health (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Available at: [Link]

  • Google Patents (1997). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • PubMed (2019). Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. Available at: [Link]

  • Semantic Scholar (2016). Research Article Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Available at: [Link]

  • ScienceDirect (2024). Expanding the horizons of targeted protein degradation: A non-small molecule perspective. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Welcome to the technical support center for the purification of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, experience-driven answers to common purification challenges, detailed experimental protocols, and troubleshooting guides to help you achieve high purity for this important synthetic intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and related pyrazole derivatives.

Q1: My crude product is an oil/gum and won't crystallize. How can I purify it?

Answer: This is a common challenge, especially if residual solvents or low-melting impurities are present.

  • Initial Step: Solvent Removal. Ensure all volatile solvents from the reaction workup (e.g., ethyl acetate, dichloromethane, ethanol) are thoroughly removed in vacuo. Co-evaporation with a solvent like toluene or n-heptane can help azeotropically remove stubborn residues.[1]

  • Troubleshooting Strategy: Column Chromatography. Flash column chromatography is the most reliable method for purifying non-crystalline or oily products. Given the ester and ether functionalities, your target compound is of intermediate polarity.

    • Recommended Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

    • Eluent System: A gradient of ethyl acetate in hexanes (or heptanes) is highly effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity. For structurally similar pyrazole esters, elution is often successful in the 15-50% ethyl acetate in hexanes range.[2]

    • TLC Analysis: Before running the column, always develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. The ideal R_f for your product on TLC should be between 0.25 and 0.40.

Q2: I performed a column chromatography, but my product is still impure. What went wrong?

Answer: Co-elution of impurities is a frequent problem. The key is to identify the nature of the impurity and adjust the chromatography conditions accordingly.

  • Problem 1: Co-elution with a Less Polar Impurity. This could be unreacted starting material or a non-polar byproduct.

    • Solution: Decrease the initial polarity of your eluent system. For example, if you used 20% EtOAc/Hexanes, try starting with 5-10% EtOAc/Hexanes. This will increase the retention time of your product on the silica and allow for better separation from less polar spots.

  • Problem 2: Co-elution with a More Polar Impurity. This is often a regioisomer or a more functionalized byproduct.

    • Solution: Consider switching to a different solvent system that offers different selectivity. For instance, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the elution order. A common alternative is a gradient of methanol in dichloromethane.

  • Problem 3: Tailing or Streaking on the Column. The pyrazole ring has two nitrogen atoms which can be slightly basic, leading to strong interaction with the acidic silica gel surface.

    • Solution: Deactivate the silica gel. This can be done by adding a small amount of a basic modifier, like triethylamine (Et₃N), to your eluent system (typically 0.1-1% by volume).[3] This neutralizes the acidic silanol groups, preventing strong adsorption and improving peak shape.

Purification Strategy Selection

Choosing the right purification technique is critical for efficiency and yield. The following flowchart provides a decision-making framework based on the physical state of your crude product.

G start Crude Product Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate state What is the physical state of the crude product? start->state solid Solid / Crystalline state->solid Solid oil Oil / Gum / Amorphous Solid state->oil Oil/Gum recrystallize Attempt Recrystallization solid->recrystallize column Perform Flash Column Chromatography oil->column purity_check1 Check Purity (TLC, NMR, HPLC) recrystallize->purity_check1 purity_check2 Check Purity (TLC, NMR, HPLC) column->purity_check2 purity_check1->column Purity <98% pure_product Pure Product purity_check1->pure_product Purity >98% purity_check2->pure_product Purity >98% impure_product Product Still Impure purity_check2->impure_product impure_product->recrystallize If solidifies

Caption: Decision workflow for purification.

Q3: What is the best solvent system for recrystallizing my product?

Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For pyrazole esters, a systematic approach is best.

  • Solubility Screening: Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and water).

  • Single Solvent System: If you find a solvent where the compound is poorly soluble cold but dissolves upon heating, this is a good candidate. Ethanol and ethyl acetate are often effective for pyrazole derivatives.[3][4]

  • Two-Solvent System: This is often more effective for achieving high purity.

    • Principle: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.

    • Common Pairs:

      • Ethanol / Water[3]

      • Ethyl Acetate / Hexanes (or Heptane)

      • Dichloromethane / Heptane

Q4: My synthesis involves hydrazine. How do I ensure it's completely removed?

Answer: Residual hydrazine is a common process-related impurity.

  • Aqueous Workup: During the initial extraction, washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) will protonate the basic hydrazine, causing it to partition into the aqueous layer.

  • Acid Salt Formation: For more stubborn cases, you can dissolve the crude product in a suitable organic solvent and treat it with an acid (like HCl in ether) to precipitate the pyrazole as its hydrochloride salt, leaving non-basic impurities behind. The free base can then be regenerated by neutralization and re-extraction.[5] This method is particularly effective for separating the target compound from non-basic byproducts.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for purifying ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate on a silica gel column.

  • TLC Analysis:

    • Dissolve a small sample of the crude product in ethyl acetate or dichloromethane.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of eluent systems (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexanes).

    • Identify the solvent system that gives your product an R_f value of approximately 0.3.

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5-10% EtOAc/Hexanes).

    • Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the packed bed is flat and free of cracks.

  • Sample Loading:

    • Dry Loading (Recommended for Oils): Dissolve your crude oil in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the eluent (step-gradient or linear gradient) to speed up the elution of your product. A typical gradient might be:

      • Column Volumes 1-2: 10% EtOAc/Hexanes

      • Column Volumes 3-10: 25% EtOAc/Hexanes

      • Column Volumes 11-15: 40% EtOAc/Hexanes

  • Isolation:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to yield the purified ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Protocol 2: Recrystallization from an Ethanol/Water System

This protocol is suitable if the crude product is a solid and shows appropriate solubility characteristics.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise with swirling until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data & Properties for Reference

While specific experimental data for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is not widely published, we can infer properties from closely related analogs to guide purification development.

CompoundMolecular Weight ( g/mol )LogP (Calculated)Notes
Ethyl 5-methyl-1H-pyrazole-3-carboxylate154.170.73A close structural analog. The methoxymethyl group will slightly increase polarity compared to the methyl group.[6][7]
Ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate182.221.5N-alkylation significantly decreases polarity (increases LogP).[8]
Ethyl 5-formyl-1H-pyrazole-3-carboxylate168.150.6The aldehyde group makes it more polar than the methyl analog.[9]

This table suggests that the target compound, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, will be a compound of moderate polarity, suitable for normal-phase chromatography and recrystallization from polar solvent mixtures.

Troubleshooting Workflow: Co-eluting Impurities

G start Impure Fractions After Column Chromatography identify_impurity Identify Impurity Position (via TLC) start->identify_impurity less_polar Impurity is Less Polar (Higher Rf) identify_impurity->less_polar Rf(imp) > Rf(prod) more_polar Impurity is More Polar (Lower Rf) identify_impurity->more_polar Rf(imp) < Rf(prod) solution_less_polar Decrease initial eluent polarity. (e.g., from 20% to 10% EtOAc/Hex) Increase column length. less_polar->solution_less_polar solution_more_polar Use a shallower polarity gradient. Change solvent system for new selectivity (e.g., DCM/MeOH). more_polar->solution_more_polar check_purity Re-run column with new conditions solution_less_polar->check_purity solution_more_polar->check_purity

Caption: Troubleshooting co-elution in chromatography.

References

  • ChemicalBook. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis.

  • Institute of Molecular and Translational Medicine. (2024). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

  • PubMed Central (PMC). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.

  • ResearchGate. (2025). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.

  • Google Patents. WO2011064798A1 - Process for the preparation of a pyrazole derivative.

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.

  • Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

  • CP Lab Safety. ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg.

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate.

  • PubChem. Ethyl 5-formyl-1H-pyrazole-3-carboxylate.

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Optimization

identifying common side products in pyrazole synthesis

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side product formation during the synthesis of pyrazole derivatives. Here, we move beyond simple protocols to explore the mechanistic origins of common impurities and provide field-tested troubleshooting strategies to enhance the purity, yield, and predictability of your reactions.

Troubleshooting Guide: Common Side Products & Impurities

This section addresses the most frequently encountered issues in pyrazole synthesis in a direct question-and-answer format. We focus on the causality behind these experimental challenges and offer robust, actionable solutions.

Issue 1: Formation of Regioisomeric Pyrazoles

The most common side products in pyrazole synthesis are constitutional isomers. This issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, potentially yielding two different regioisomeric pyrazoles.[1][2] Controlling this selectivity is a critical challenge for synthetic chemists.[1]

Q1: My reaction with an unsymmetrical 1,3-diketone is producing a mixture of two pyrazole isomers. Why is this happening?

A1: This is a classic problem of regioselectivity. The substituted hydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl compound has two chemically distinct carbonyl carbons. The reaction proceeds via nucleophilic attack of a hydrazine nitrogen on a carbonyl carbon.[3][4] Since either nitrogen can attack either carbonyl group, two different reaction pathways are possible, leading directly to the formation of two distinct regioisomers.[1][2] The final product ratio is determined by the relative rates of these competing pathways.

Diagram: Competing Pathways in Pyrazole Synthesis

Caption: Nucleophilic attack at C-1 vs. C-3 leads to two regioisomers.

G start Unsymmetrical 1,3-Diketone + Substituted Hydrazine (R'-NH-NH2) intermediate Reaction Intermediate start->intermediate Initial Condensation pathA Pathway A: Attack at Carbonyl 1 intermediate->pathA pathB Pathway B: Attack at Carbonyl 2 intermediate->pathB isomerA Regioisomer 1 (e.g., 1,3,5-trisubstituted) pathA->isomerA Cyclization & Dehydration isomerB Regioisomer 2 (e.g., 1,4,5-trisubstituted) pathB->isomerB Cyclization & Dehydration

Q2: What are the primary factors that control which regioisomer is the major product?

A2: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons plays a major role. Electron-withdrawing groups near a carbonyl carbon make it a "harder" electrophilic center and more susceptible to nucleophilic attack.[1] For instance, a trifluoromethyl (CF₃) group will strongly activate the adjacent carbonyl for attack.

  • Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can physically block the approach of the nucleophile.[1] The reaction will preferentially occur at the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most critical and easily adjustable factor.

    • pH: The acidity of the medium can change the nucleophilicity of the two nitrogen atoms in the hydrazine. Under acidic conditions, the terminal NH₂ group is more nucleophilic, while under neutral or basic conditions, the substituted nitrogen can be more reactive. This can sometimes reverse the selectivity.[1]

    • Solvent: The choice of solvent can dramatically influence regioselectivity. Protic solvents like ethanol can participate in the reaction, potentially competing with the hydrazine nucleophile.[2] Non-nucleophilic, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase the regioselectivity by avoiding competition with the hydrazine and promoting the desired attack.[2]

Q3: How can I effectively separate and identify the two regioisomers I've synthesized?

A3: Separating and identifying regioisomers is crucial for any application.

  • Separation: Flash column chromatography on silica gel is the most common method for separating pyrazole regioisomers.[5] The key is to find a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first.[6] A gradual gradient from a non-polar eluent (e.g., hexane) to a more polar one (e.g., ethyl acetate) is typically effective.[5] In some cases where isomers have very similar polarities, High-Performance Liquid Chromatography (HPLC) may be necessary.[5]

  • Identification: The most powerful technique for distinguishing between pyrazole regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY and HMBC.[6][7]

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations between protons. For example, a correlation between the N-substituent's protons and protons on an adjacent ring substituent can unambiguously identify an isomer.[7]

    • An HMBC (Heteronuclear Multiple Bond Correlation) experiment shows correlations between protons and carbons over two or three bonds, which can help assign the carbon skeleton and confirm connectivity.[7]

Issue 2: Formation of Pyrazolone Side Products

When using β-ketoesters as the 1,3-dicarbonyl component, the formation of pyrazolones is a common alternative reaction pathway.[8][9]

Q4: I'm reacting a hydrazine with a β-ketoester (e.g., ethyl acetoacetate) and getting a pyrazolone. Why?

A4: The reaction of a hydrazine with a β-ketoester can lead to a pyrazolone through a well-established variation of the Knorr synthesis.[9] The reaction typically begins with the condensation of the hydrazine with the more reactive ketone carbonyl to form a hydrazone intermediate.[8][9] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the ester carbonyl. Subsequent elimination of the alcohol (e.g., ethanol) yields the stable pyrazolone ring.[9] Pyrazolones exist in tautomeric forms and are often drawn in their keto form, though the enol tautomer can be a major contributor, lending it aromatic character.[9][10]

Diagram: Pyrazolone Formation Mechanism

Caption: Intramolecular attack on the ester leads to a pyrazolone.

G start β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate start->hydrazone Condensation at Ketone cyclization Intramolecular Nucleophilic Attack on Ester Carbonyl hydrazone->cyclization elimination Elimination of Alcohol (R-OH) cyclization->elimination product Pyrazolone Product elimination->product

Issue 3: Colored Impurities and Reaction Control

Many pyrazole syntheses, especially those using phenylhydrazine, can result in yellow, red, or brown crude products, indicating the presence of impurities.[11]

Q5: My reaction mixture turned dark red/brown, and the crude product is an impure oil. What causes this discoloration and how can I fix it?

A5: This is a common observation, often stemming from the instability of the hydrazine reagent or side reactions.[11]

  • Causality: Hydrazines, particularly phenylhydrazine, are susceptible to oxidation, which can form highly colored byproducts. Inadequate temperature control can also lead to the degradation of the 1,3-dicarbonyl starting material or promote undesired side reactions.[12] Localized "hot spots" in a poorly mixed, scaled-up reaction can exacerbate this issue.[12]

  • Troubleshooting & Purification:

    • Temperature Control: For exothermic reactions, especially during the addition of hydrazine, maintain a low temperature using an ice bath to prevent overheating.[12]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of sensitive reagents.[11]

    • Purification Strategies:

      • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts.[13] This allows you to wash the organic layer containing your crude product with a dilute acid (e.g., 1M HCl) to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[13]

      • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then simply filtered off.[13]

      • Recrystallization: This is a highly effective method for purifying solid products.[13][14] Experimenting with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) is key to achieving high purity.[15]

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for my pyrazole synthesis? A: Start with a common solvent like ethanol or acetic acid. If you face regioselectivity issues, switching to a non-nucleophilic, hydrogen-bond-donating solvent like TFE or HFIP can dramatically improve the formation of a single isomer.[2]

Q: What is the most robust method for purifying a crude pyrazole that contains isomeric impurities? A: Flash column chromatography on silica gel is the standard and most effective method.[5] The key to success is to first develop a good separation on TLC to identify the optimal mobile phase composition.[5][6] For very difficult separations, HPLC is a powerful alternative.[5]

Q: Are there any "rules of thumb" to predict which regioisomer will be the major product? A: Yes. The reaction is often governed by a combination of factors. Generally:

  • Nucleophilic attack is favored at the most electrophilic carbonyl (e.g., one adjacent to a strong electron-withdrawing group like CF₃).

  • Attack is disfavored at sterically hindered carbonyls.[1]

  • Under acidic conditions, the reaction often proceeds via the most stable hydrazone intermediate.

Diagram: Troubleshooting Workflow for Isomer Formation

Caption: A decision tree for addressing regioisomer issues.

G start Mixture of Regioisomers Detected (TLC, LCMS, NMR) check_lit Q: Has this specific reaction been reported before? start->check_lit lit_yes Follow established optimized conditions. check_lit->lit_yes  Yes lit_no Systematic Optimization Required check_lit->lit_no No   purify Optimize Purification: Develop gradient flash chromatography method. lit_yes->purify change_solvent Modify Solvent: Try TFE or HFIP to improve selectivity. lit_no->change_solvent change_ph Modify pH: Try catalytic acid (AcOH) or base conditions. lit_no->change_ph change_solvent->purify change_ph->purify end Single Isomer Isolated purify->end

Key Experimental Protocols

Protocol 1: Controlling Regioselectivity with a Fluorinated Alcohol Solvent This protocol is adapted from methodologies that use solvents like TFE or HFIP to enhance regioselectivity.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration).

  • Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70 °C) as required. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature and remove the HFIP under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by flash column chromatography to isolate the major regioisomer.

Protocol 2: Purification of Regioisomers by Flash Chromatography This protocol provides a general guideline for separating pyrazole isomers.[5]

  • TLC Analysis: Dissolve a small sample of the crude mixture and spot it on a silica gel TLC plate. Develop the plate in several solvent systems of varying polarity (e.g., starting with 5% ethyl acetate in hexanes and increasing to 10%, 20%, etc.) to find a system that shows baseline separation of the two isomer spots.

  • Sample Preparation (Dry Loading): Dissolve the entire crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder. This technique prevents band broadening and improves separation.[5]

  • Column Packing: Prepare a silica gel column packed in the initial, non-polar mobile phase identified from your TLC analysis.

  • Loading and Elution: Carefully add the dry-loaded sample powder to the top of the packed column. Begin eluting with the non-polar mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (gradient elution) to elute both isomers.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain each pure isomer. Combine the pure fractions for each isomer and remove the solvent under reduced pressure to yield the purified products.

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Pyrazoles, Pyrazolines, and Pyrazolones. Wiley.
  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Alonso, F., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 76(8), 1144-1154.
  • Martins, P. F., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3235. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the formation of pyrazole. Retrieved from [Link]

  • Chauhan, P., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Organic & Biomolecular Chemistry, 13(33), 8763-8778.
  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molecules, 11(5), 371-376. Available at: [Link]

  • Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7338. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Reddit. (2023). Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1640-1646. Available at: [Link]

  • Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. Available at: [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 178-219.
  • Slideshare. (n.d.). Synthesis of Pyrazole. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • Reddit. (2023). Dicarbonyl + Hydrazine -> Cyclic compound? Retrieved from [Link]

  • Molecules. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3235.
  • Arkivoc. (2014).

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Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Pyrazoles

Introduction: The Enduring Importance of Pyrazole Synthesis The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. This five-membered aromatic heterocycle is a key pharmacophore in num...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of Pyrazole Synthesis

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. This five-membered aromatic heterocycle is a key pharmacophore in numerous approved drugs, including celecoxib (a COX-2 inhibitor), and is integral to a wide range of agricultural and industrial compounds.[1][2] The classical approach to pyrazole synthesis, most notably the Knorr synthesis, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4][5] While robust, this and other methods are often plagued by challenges such as low yields, poor regioselectivity, and difficult purifications.

This guide serves as a dedicated technical support resource for researchers, chemists, and process development professionals. It is structured to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your pyrazole synthesis effectively.

Section 1: Core Principles of Pyrazole Synthesis

The most prevalent method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species, such as a 1,3-dicarbonyl compound.[1][6] Understanding the key parameters that govern this transformation is the first step toward successful optimization.

G cluster_start Starting Materials cluster_conditions Reaction Conditions Hydrazine Hydrazine (or derivative) ReactionVessel Reaction Mixture (Cyclocondensation) Hydrazine->ReactionVessel Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->ReactionVessel Solvent Solvent Solvent->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Temperature Temperature Temperature->ReactionVessel Intermediate Pyrazoline Intermediate (often transient) ReactionVessel->Intermediate Product Final Pyrazole Product Intermediate->Product Dehydration/ Oxidation

Caption: General workflow for Knorr-type pyrazole synthesis.

Key Reaction Parameters
  • Reactants & Reagents: The purity of your starting materials is paramount. Impurities can introduce side reactions that complicate purification and reduce yields.[7] The electronic properties and steric bulk of substituents on both the hydrazine and the dicarbonyl compound significantly influence reaction rates and regioselectivity.[7]

  • Solvent Selection: The choice of solvent can dramatically alter the reaction's outcome. While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents (e.g., DMF, DMAc) have been shown to improve yields and regioselectivity, particularly for arylhydrazines.[7][8] Increasingly, "green" approaches utilize water, often with a surfactant, or solvent-free conditions to reduce environmental impact and simplify work-up.[9][10][11]

  • Catalysis: Acid catalysis is common, facilitating the imine formation and subsequent cyclization/dehydration steps.[3][12] However, the type and amount of acid are critical; strong acids can promote the formation of furan byproducts.[13][14] Acetic acid is a frequently used weak acid catalyst.[14] Modern methods also employ Lewis acids, nano-catalysts like nano-ZnO for improved efficiency, or are designed to be catalyst-free.[8][15]

  • Temperature & Energy: Reaction temperature is a crucial variable. While many syntheses require heating to proceed at a reasonable rate, excessive heat can lead to degradation.[13] Microwave-assisted synthesis has emerged as a powerful tool, often reducing reaction times from hours to minutes and improving yields.[16][17] Furthermore, temperature can be used as a tool to control divergent synthesis, leading to different products from the same starting materials simply by tuning the reaction temperature.[18][19][20]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during pyrazole synthesis in a direct question-and-answer format.

G Start Problem: Low or No Yield CheckPurity Are starting materials (hydrazine, dicarbonyl) of high purity (>98%)? Start->CheckPurity CheckConditions Are reaction conditions (solvent, temp, catalyst) appropriate? CheckPurity->CheckConditions Yes Purify Action: Purify starting materials (distill, recrystallize). CheckPurity->Purify No CheckRegio Is a mixture of regioisomers forming? CheckConditions->CheckRegio Yes Optimize Action: Systematically vary solvent, temp, & catalyst. Consider microwave heating. CheckConditions->Optimize No CheckByproduct Is a furan byproduct detected (e.g., by MS)? CheckRegio->CheckByproduct No OptimizeRegio Action: Switch to an aprotic dipolar solvent (e.g., DMF). Screen different catalysts. CheckRegio->OptimizeRegio Yes CheckByproduct->Optimize No ReduceAcidity Action: Reduce acidity (pH > 3). Use a weak acid (e.g., AcOH) instead of strong acid. CheckByproduct->ReduceAcidity Yes Purify->CheckPurity Success Yield Improved Optimize->Success OptimizeRegio->Success ReduceAcidity->Success

Caption: Troubleshooting decision tree for low pyrazole yield.

Q1: My reaction yield is extremely low or I'm getting no product at all. What are the first things to check?

A1: Start with the fundamentals.

  • Starting Material Purity: This is the most common culprit. Impurities in either the 1,3-dicarbonyl compound or the hydrazine can inhibit the reaction or lead to undesired side products.[7] Verify the purity of your reagents (e.g., by NMR or GC-MS). If necessary, purify them before use.

  • Reaction Conditions: For Knorr-type syntheses, ensure the conditions are appropriate. If using an acid catalyst, is it present? Is the temperature sufficient? Some reactions are sluggish at room temperature and require heating.[13]

  • Reactivity: Consider the electronic nature of your substrates. Strong electron-withdrawing groups on the amine can reduce its nucleophilicity, requiring more forcing conditions (higher temperature, stronger catalyst).[14]

Q2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?

A2: This is a classic challenge when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines.[6][15] The initial nucleophilic attack can occur at either carbonyl group, leading to two different pyrazole products.

  • Solvent Choice: The solvent has a profound effect. Switching from a polar protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can significantly enhance regioselectivity.[8]

  • Catalyst Screening: The catalyst can direct the reaction pathway. Experiment with different Brønsted or Lewis acids. In some cases, metal-free approaches provide excellent regiocontrol.[21]

  • Steric Hindrance: If one carbonyl is significantly more sterically hindered, the hydrazine will preferentially attack the less hindered site. This can be used to your advantage.

Q3: My crude product is a dark, tarry material that is difficult to work with. What causes this and how can I prevent it?

A3: Tar formation often indicates product or starting material degradation, or polymerization.

  • Excessive Heat/Time: Prolonged heating can cause sensitive functional groups to decompose.[13] Monitor your reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. Do not leave it heating unnecessarily.

  • Strongly Acidic Conditions: Very strong acids can catalyze polymerization or degradation pathways.[14] If you are using a strong acid, try reducing its concentration or switching to a weaker acid like acetic acid.[14]

Q4: I am seeing a significant byproduct with a mass corresponding to a furan. How can I minimize its formation?

A4: You are likely observing the result of the competing Paal-Knorr furan synthesis. This occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before reacting with the hydrazine.

  • Control the pH: This side reaction is highly favored under strongly acidic conditions (pH < 3).[13][22] The key is to maintain neutral or weakly acidic conditions to favor the pyrrole pathway.

  • Increase Amine Concentration: Using an excess of the amine can help ensure the dicarbonyl reacts with it preferentially over self-cyclizing.[14][22]

Q5: My pyrazole is basic and I have low recovery from a standard silica gel column. What are my options for purification?

A5: This is a common issue. The lone pair on the pyrazole nitrogen can interact strongly with the acidic silanol groups on the surface of silica gel, causing streaking, poor separation, and low recovery.[23]

  • Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites. Prepare your silica slurry in the eluent and add a small amount of a base like triethylamine (~0.5-1% by volume).[23][24]

  • Use an Alternative Stationary Phase: Neutral alumina is an excellent alternative to silica for purifying basic compounds.[24]

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for large-scale purification and achieving high purity.[23][25] You may need to screen several solvents to find suitable conditions.

  • Acid/Base Extraction: Before chromatography, an aqueous acid/base workup can often remove many impurities. Pyrazoles can be protonated and extracted into an aqueous acid layer, washed, and then liberated by adding base and re-extracting into an organic solvent.[24]

Section 3: Frequently Asked Questions (FAQs)

Q: What are some "green" or environmentally friendly approaches to pyrazole synthesis? A: Green chemistry principles are increasingly being applied. Key methods include using water as a reaction solvent (often with surfactants like CTAB), performing reactions under solvent-free conditions, and utilizing microwave irradiation to reduce energy consumption and reaction times.[9][10][11][16]

Q: Is a catalyst always required for pyrazole synthesis? A: No. While many traditional methods are acid-catalyzed, numerous modern protocols are catalyst-free.[26] For instance, some multicomponent reactions proceed efficiently at room temperature or with gentle heating without any catalyst, simplifying the reaction and work-up.[9][21]

Q: Can I synthesize pyrazoles directly from ketones and acid chlorides? A: Yes, an efficient one-pot synthesis involves the in situ formation of the 1,3-diketone from an enolizable ketone and an acid chloride, followed by the addition of hydrazine without isolating the diketone intermediate.[1][15][27] This method is fast, general, and avoids the often-difficult purification of the diketone.

Section 4: Experimental Protocols & Data

Protocol 4.1: General Procedure for Knorr Synthesis of 3,5-Dimethyl-1-phenylpyrazole

This protocol provides a standard starting point for a Knorr-type condensation.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetylacetone (1.0 g, 10 mmol, 1.0 eq) and ethanol (20 mL).

  • Reagent Addition: While stirring, add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) dropwise to the solution at room temperature.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol/water or by column chromatography on silica gel if necessary.

Table 4.1: Example Optimization Data for a Model Pyrazole Synthesis

The following table illustrates how reaction conditions can be screened to optimize yield. The model reaction is the condensation of a substituted 1,3-diketone with an arylhydrazine.

EntrySolventCatalyst (10 mol%)Temperature (°C)Time (h)Yield (%)Observations
1EthanolAcetic Acid80665%Standard conditions, clean reaction.
2EthanolNone801230%Reaction is very slow without catalyst.
3Toluenep-TsOH110472%Higher temperature improves rate.
4DMF Acetic Acid 80 4 91% Aprotic polar solvent gives excellent yield. [8]
5WaterCTAB (10 mol%)100285%Green conditions, good yield.[11]
6None (Solvent-free)None100178%Fast, solvent-free method.[10]
7EthanolHCl (conc.)80445%Significant furan byproduct detected.[13]

Data is illustrative and based on trends reported in the literature.[8][15][21][28][29]

Section 5: References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2010). ACS Publications. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). PMC - NIH. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. Taylor & Francis Online. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. [Link]

  • Optimization reaction conditions for synthesis compound 9. ResearchGate. [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • Optimization of reaction conditions a Entry Catalyst (10 mol%) Solvent b Temp. (1C) Time (h) Yield c (%). ResearchGate. [Link]

  • Knorr Pyrazole Synthesis. Unknown Source. [Link]

  • New “Green” Approaches to the Synthesis of Pyrazole Derivatives. PMC - PubMed Central. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme Connect. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

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Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and proc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Pyrazole derivatives are foundational scaffolds in modern drug discovery, making robust and scalable synthetic routes essential.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Overview of the Synthetic Pathway

The most common and industrially viable route to ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate involves a two-step process: a Claisen condensation followed by a cyclocondensation reaction with hydrazine.[3]

  • Step 1: Claisen Condensation. Diethyl oxalate is condensed with a methoxyacetone equivalent, typically ethyl 3-methoxypropanoate or 1-methoxy-2-propanone, using a strong base like sodium ethoxide to form the key intermediate, ethyl 4-methoxy-2,4-dioxobutanoate.

  • Step 2: Cyclocondensation. The resulting β-dicarbonyl intermediate is reacted with hydrazine hydrate, usually in an acidic or alcoholic solvent, to form the pyrazole ring.

This pathway, while straightforward on paper, presents significant challenges during scale-up, particularly concerning reaction control, regioselectivity, and purification.

Synthetic_Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation DiethylOxalate Diethyl Oxalate Intermediate Ethyl 4-methoxy-2,4-dioxobutanoate (β-dicarbonyl intermediate) DiethylOxalate->Intermediate  NaOEt, EtOH Methoxyacetone Methoxyacetone Equivalent Methoxyacetone->Intermediate  NaOEt, EtOH Intermediate_ref Intermediate Hydrazine Hydrazine Hydrate FinalProduct Ethyl 5-(methoxymethyl)-1H- pyrazole-3-carboxylate Hydrazine->FinalProduct  AcOH or EtOH, Δ

Caption: General two-step synthetic workflow for the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the scale-up synthesis in a question-and-answer format.

Question 1: We are experiencing low and inconsistent yields (40-60%) in the initial Claisen condensation. What are the likely causes and solutions?

Answer: Low yields in a scale-up Claisen condensation are almost always tied to three factors: base activity, moisture control, and thermal management.

  • Causality (Expertise & Experience): The Claisen condensation requires the quantitative formation of an enolate from the methoxyacetone equivalent. This is an equilibrium process that is highly sensitive to the quality of the base and the absence of protic impurities (like water). On a large scale, incomplete reaction is common if these factors are not rigorously controlled.

    • Base Selection & Handling: While sodium hydride (NaH) offers an irreversible deprotonation, its handling on a large scale presents significant safety hazards (flammability). Sodium ethoxide (NaOEt) is a more practical choice. However, commercial NaOEt can degrade or absorb atmospheric moisture. It is crucial to use freshly prepared or rigorously quality-controlled NaOEt. Titrating a sample of the base before use is a self-validating step to ensure its activity.

    • Moisture Scavenging: Water consumes the base and hydrolyzes the ester starting materials and product. Ensure all solvents (typically ethanol) are anhydrous (<0.05% water). On a large scale, this means using freshly distilled solvent or solvent passed through a molecular sieve column. The reactor must be dried and kept under an inert atmosphere (Nitrogen or Argon) throughout the process.

    • Thermal Control: The condensation is exothermic. In a large reactor with a lower surface-area-to-volume ratio, heat dissipation is less efficient. Uncontrolled temperature spikes can lead to side reactions, such as self-condensation of the starting materials or product degradation.

  • Recommended Actions:

    • Qualify the Base: Use high-purity sodium ethoxide or prepare it in situ. Verify the activity of each new batch.

    • Rigorous Anhydrous Conditions: Use a dry, inerted reactor. Use anhydrous grade ethanol and consider pre-drying the reactor by azeotropic distillation with toluene if necessary.

    • Controlled Addition: Add the methoxyacetone equivalent slowly to the slurry of sodium ethoxide in ethanol while maintaining the temperature below the recommended level (often 5-10 °C for initiation).

    • Monitor Reaction Completion: Use in-process controls (IPC) like HPLC or GC to monitor the disappearance of the limiting starting material before proceeding with the work-up.

Question 2: Our primary issue is poor regioselectivity during the cyclocondensation step. We are isolating a significant amount of the undesired ethyl 3-(methoxymethyl)-1H-pyrazole-5-carboxylate isomer. How can we improve this?

Answer: Achieving high regioselectivity is the most critical challenge in this synthesis. The unsymmetrical dicarbonyl intermediate has two electrophilic centers, and the two different nitrogen atoms of hydrazine can initiate the cyclization, leading to two possible products.[4][5]

  • Causality (Mechanistic Insight): The regiochemical outcome is dictated by the initial point of nucleophilic attack.

    • Under neutral or basic conditions: The more nucleophilic nitrogen of hydrazine (the one with the lone pair not delocalized) preferentially attacks the more electrophilic carbonyl group (often the ketone).

    • Under acidic conditions: The reaction mechanism shifts. The carbonyl groups can be protonated, altering their electrophilicity. More importantly, the reaction often proceeds through a hydrazone intermediate. The pH of the medium dictates which carbonyl forms the hydrazone first, guiding the subsequent intramolecular cyclization. For many pyrazole syntheses, acidic conditions (like using glacial acetic acid as the solvent) provide superior regiocontrol.[3]

Regioselectivity_Control Start Poor Regioselectivity (Isomer Mixture) Check_pH Is the reaction run under acidic conditions? Start->Check_pH Check_Temp Is addition temperature controlled? Check_pH->Check_Temp Yes Solution_pH Implement Acidic Medium (e.g., Glacial Acetic Acid) Check_pH->Solution_pH No Check_Solvent Is solvent appropriate? Check_Temp->Check_Solvent Yes Solution_Temp Slow, controlled addition of hydrazine at 0-10 °C Check_Temp->Solution_Temp No Solution_Solvent Consider fluorinated alcohols (TFE, HFIP) for improved selectivity Check_Solvent->Solution_Solvent Consider Alternatives

Caption: Troubleshooting tree for poor regioselectivity.

  • Recommended Actions & Control Strategy:

ParameterRecommended ConditionRationale & Justification
pH / Solvent Glacial Acetic AcidFavors the formation of the key hydrazone intermediate that leads to the desired 5-substituted pyrazole.[3]
Temperature 0-10 °C during hydrazine addition, then refluxControls the initial exothermic reaction and prevents side reactions. Reflux drives the cyclization and dehydration to completion.
Addition Rate Slow, subsurface addition of hydrazineMaintains temperature control and ensures homogeneous mixing, preventing localized "hot spots" that can degrade the product and reduce selectivity.
Solvent Choice Consider fluorinated alcohols (TFE, HFIP)Research has shown that fluorinated alcohols can dramatically increase regioselectivity in some pyrazole formations, though this adds cost and recovery complexity.[5]

Question 3: We are struggling with the final product's purification on a multi-kilogram scale. Column chromatography is not feasible, and direct crystallization gives a product with low purity (<98%). What can we do?

Answer: Scalable purification relies on identifying a robust crystallization procedure, which often requires a multi-step approach involving work-up optimization and solvent screening.

  • Causality (Physicochemical Principles): Impurities, especially the undesired regioisomer, often have very similar solubility profiles to the desired product, making separation difficult. The goal is to find a solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the key impurities remain soluble upon cooling.

  • Recommended Purification Protocol:

    • Optimized Work-up: After the reaction is complete, quench the mixture into a calculated amount of water or an ice/water mixture. This will precipitate the crude product. The pH adjustment at this stage can be critical. Often, adjusting the pH to near neutral (6-7) can help minimize the solubility of the pyrazole product.

    • Crude Isolation and Wash: Filter the crude solid and wash it thoroughly with water to remove inorganic salts and residual hydrazine. A subsequent wash with a non-polar solvent like heptane or hexane can remove non-polar impurities.

    • Recrystallization Solvent Screening:

      • Single Solvents: Screen solvents like isopropanol (IPA), ethanol, ethyl acetate, and toluene.

      • Solvent/Anti-solvent Systems: This is often the most effective method. Dissolve the crude product in a good solvent (e.g., ethyl acetate or IPA) at reflux, then slowly add a miscible anti-solvent (e.g., heptane or hexane) until turbidity is observed. Allow the mixture to cool slowly. This method can provide excellent purification.

    • Decolorization: If the product is colored, a charcoal treatment (using activated carbon) on the hot solution before crystallization can remove colored impurities. Use a minimal amount (e.g., 1-2% w/w) to avoid product loss through adsorption.

    • Controlled Cooling: Do not "crash cool" the crystallization. A slow, controlled cooling ramp allows for the formation of larger, purer crystals. Seeding the solution with a small amount of pure product at the point of supersaturation can also improve crystal form and purity.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the Critical Process Parameters (CPPs) we must monitor and control for a successful and reproducible scale-up?

Answer: Based on the challenges discussed, the following CPPs are essential.

ParameterStageTarget RangeJustification & Impact if Deviated
Reagent Stoichiometry Both1.0-1.1 eq. of base/hydrazineExcess can lead to side reactions and purification issues; insufficient amount leads to incomplete conversion.
Temperature BothAs per protocol (e.g., 0-10°C for additions)Critical for controlling exotherms, minimizing side products, and ensuring regioselectivity.
Reaction Time / IPC BothMonitor until <1% starting materialPrevents unnecessary heating that can degrade product; ensures maximum conversion and yield.
pH during Cyclocondensation Step 2Acidic (e.g., neat AcOH)The single most important parameter for controlling regioselectivity.[4][5]
Cooling Rate Purification5-10 °C per hourAffects crystal size, morphology, and final product purity. Too fast leads to impurity inclusion.

FAQ 2: What analytical methods are recommended for in-process control (IPC) and final product release?

Answer: A robust analytical package is non-negotiable for process control and quality assurance.

  • In-Process Control (IPC):

    • HPLC (High-Performance Liquid Chromatography): The primary tool. Use a reverse-phase C18 column to monitor the disappearance of starting materials and the appearance of the product and key impurities (like the regioisomer).[6] This is essential for determining reaction completion.

  • Final Product Release:

    • HPLC: For purity assay and impurity profiling.

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and, crucially, to determine the ratio of regioisomers. The chemical shifts of the pyrazole ring proton will be distinct for each isomer.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content.

    • DSC (Differential Scanning Calorimetry): To determine the melting point and identify any polymorphic forms.

FAQ 3: Are there "greener" or more sustainable alternatives to the solvents typically used?

Answer: Yes, green chemistry principles are increasingly important in process development.[7]

  • Claisen Condensation: While anhydrous ethanol is standard, exploring higher-boiling alcohols like isopropanol could reduce solvent loss. However, the choice is often dictated by the solubility of the sodium alkoxide base.

  • Cyclocondensation: Acetic acid, while effective, can present challenges with corrosion and waste disposal. Some research points to using deep eutectic solvents (DESs) or running the reaction in water under catalytic conditions, though these methods may require significant development to be viable at scale.[7]

  • Purification: Replacing chlorinated solvents or ethers with esters (ethyl acetate) and alcohols (IPA, ethanol) is a standard green practice. Minimizing solvent volume by optimizing crystallization concentration is also key.

FAQ 4: What are the primary safety considerations when handling hydrazine hydrate on an industrial scale?

Answer: Hydrazine hydrate is a hazardous material (toxic, corrosive, and a suspected carcinogen). All handling must be done with strict engineering and administrative controls.

  • Engineering Controls: Use a closed-system for transfers to minimize vapor exposure. Ensure the reactor is equipped with a robust scrubber system to neutralize any vented hydrazine vapors.

  • Personal Protective Equipment (PPE): Full chemical-resistant suits, gloves (butyl rubber or other compatible material), and respiratory protection are mandatory.

  • Spill Control: Have spill kits containing a neutralizing agent (e.g., sodium hypochlorite solution) readily available.

  • Thermal Hazard: The reaction with the dicarbonyl compound is exothermic. Ensure the reactor's cooling system is fully operational and has sufficient capacity. Always perform a thermal hazard analysis (e.g., using Reaction Calorimetry) before scaling up to understand the heat of reaction and potential for thermal runaway.

Section 4: Reference Experimental Protocol (Lab Scale)

This protocol is provided as a starting point and should be optimized for your specific equipment and scale.

Step 1: Synthesis of crude Ethyl 4-methoxy-2,4-dioxobutanoate

  • To a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add anhydrous ethanol (300 mL).

  • Add sodium ethoxide (34.0 g, 0.5 mol) to the ethanol. Stir to form a slurry.

  • Cool the mixture to 0-5 °C using an ice bath.

  • In a separate funnel, prepare a mixture of diethyl oxalate (67.0 g, 0.46 mol) and 1-methoxy-2-propanone (40.5 g, 0.46 mol).

  • Add the oxalate/ketone mixture dropwise to the sodium ethoxide slurry over 90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by HPLC until the 1-methoxy-2-propanone is consumed (<1%).

  • The resulting slurry containing the sodium salt of the product is typically used directly in the next step without isolation.

Step 2: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Cool the slurry from Step 1 to 10-15 °C.

  • In a separate flask, dissolve hydrazine hydrate (~64% solution, 24.0 g, ~0.48 mol) in glacial acetic acid (200 mL). Caution: This mixing is exothermic. Prepare this solution in advance and allow it to cool.

  • Slowly add the hydrazine/acetic acid solution to the reaction mixture from Step 1 over 2 hours, maintaining the temperature below 30 °C.

  • Once the addition is complete, heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

  • Monitor the reaction by HPLC for the disappearance of the intermediate.

  • Cool the reaction mixture to room temperature, then slowly pour it into 1 L of an ice/water mixture with vigorous stirring.

  • A solid precipitate will form. Stir for 1 hour, then collect the solid by filtration.

  • Wash the filter cake thoroughly with water (3 x 200 mL) until the filtrate is near neutral pH.

  • Wash the cake with cold heptane (100 mL) to aid in drying.

  • Dry the crude product (typically yields 60-75 g) in a vacuum oven at 40-50 °C.

Purification (Recrystallization)

  • Transfer the crude solid to a flask.

  • Add isopropanol (approx. 3-4 mL per gram of crude material).

  • Heat the slurry to reflux until a clear solution is obtained. If needed, add more IPA sparingly.

  • Slowly add heptane (approx. 1-2 mL per gram of crude material) until the solution becomes faintly cloudy.

  • Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours.

  • Collect the pure crystals by filtration, wash with a cold 1:1 mixture of IPA/heptane, and dry under vacuum.

  • Expected yield: 70-80% recovery from crude. Purity: >99.5% by HPLC.

Section 5: References

  • Patil, P., Bari, S., & Firke, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Aggarwal, N., & Kumar, R. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Bobbili, P., & Yellapu, N. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents. Available at:

  • El-Malah, A., & El-Gazzar, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Silva, V., & Silva, A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health. Available at: [Link]

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. Google Patents. Available at:

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Brik, M., & El-Sadek, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Sharma, V., & Kumar, V. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Methods for Removing Impurities from Pyrazole Reaction Mixtures

Welcome to the technical support center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis and purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating pure pyrazole compounds from complex reaction mixtures. Drawing from established methodologies and field-proven insights, this document provides detailed troubleshooting guides and frequently asked questions to help you navigate common purification hurdles.

Troubleshooting Guide

This section addresses specific, hands-on problems you might encounter during your purification workflow. Each issue is presented with likely causes and detailed, step-by-step protocols for resolution.

Issue 1: My NMR spectrum shows duplicate peaks, and TLC shows multiple spots with similar Rf values. I suspect regioisomers.

Causality: The formation of regioisomers is a frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines in reactions like the Knorr synthesis.[1][2] These isomers often have very similar physical properties, making them difficult to separate.

Solutions:

  • Optimize Chromatographic Separation: Flash column chromatography is the most common method to separate regioisomers.[3][4] Success hinges on finding a solvent system that provides maximal resolution.

    • TLC Screening: Systematically screen various solvent systems. Start with a standard eluent like ethyl acetate/hexane and gradually test other systems by changing solvent polarity and class (e.g., dichloromethane/methanol, toluene/acetone). The goal is to maximize the difference in Rf values (ΔRf) between the spots.

    • High-Performance Liquid Chromatography (HPLC): For particularly challenging separations, normal-phase or reversed-phase HPLC can offer superior resolution compared to flash chromatography.[3] Chiral HPLC is necessary for separating enantiomers.[3]

  • Derivative Formation: If chromatographic methods fail, consider derivatizing the isomeric mixture. A chemical reaction might introduce a functional group that alters the physical properties (like polarity or crystallinity) of one isomer more than the other, facilitating separation. The original functionality can then be restored.

  • Fractional Crystallization: This technique can sometimes be effective if the regioisomers have different solubilities in a particular solvent, but it is often less efficient than chromatography for this specific problem.

Workflow: Selecting a Purification Strategy

G start Crude Pyrazole Mixture is_solid Is the product a solid? start->is_solid acid_base Acid-Base Extraction (to remove gross impurities) start->acid_base Optional First Pass is_pure Purity >90% by NMR/TLC? is_solid->is_pure Yes is_liquid Is the product a liquid or oil? is_solid->is_liquid No recrystallize Recrystallization is_pure->recrystallize Yes chromatography Column Chromatography is_pure->chromatography No is_liquid->chromatography Yes isomers Are regioisomers present? hplc Preparative HPLC isomers->hplc Yes, poor separation pure_product Pure Product isomers->pure_product No, or good separation recrystallize->pure_product chromatography->isomers acid_base->is_solid distill Distillation (for volatile liquids) hplc->pure_product

Caption: Decision tree for choosing a pyrazole purification method.

Issue 2: My compound streaks on the TLC plate and gives poor recovery from the silica gel column.

Causality: Pyrazoles are weakly basic compounds. The lone pair on the sp2-hybridized nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to peak tailing, streaking, and in some cases, degradation or irreversible adsorption of the compound onto the stationary phase.[3]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.

    • Protocol: Add 0.5-1% triethylamine (Et₃N) by volume to your chosen solvent system (e.g., for 500 mL of eluent, add 2.5-5 mL of Et₃N).[3][5] Use this modified eluent to prepare the slurry, pack the column, and run the chromatography. This will significantly improve peak shape and recovery.

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative to silica gel for basic compounds.[3][5] It is available in acidic, neutral, and basic forms. For pyrazoles, neutral or basic alumina (Brockmann grade I-III) is recommended.

    • Reversed-Phase Silica (C18): If your pyrazole is sufficiently polar, reversed-phase chromatography using a C18-functionalized silica gel with polar mobile phases (e.g., acetonitrile/water or methanol/water) can be an excellent option.[3]

Issue 3: My crude product is a dark, oily solid with a strong color (yellow, red, or brown).

Causality: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material.[1] These impurities can be highly colored and persistent, even at low concentrations.

Solutions:

  • Activated Charcoal Treatment: This is effective for removing highly conjugated, colored impurities.

    • Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate). Add a small amount of activated charcoal (typically 1-2% by weight relative to the crude product). Heat the mixture to a gentle boil for 10-15 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. The Celite prevents fine charcoal particles from passing through the filter paper. Wash the Celite pad with hot solvent. The purified product is in the filtrate.

  • Acid-Base Extraction: This technique leverages the basicity of the pyrazole ring to separate it from neutral or acidic colored impurities.[1]

    • Protocol: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate. Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, while non-basic colored impurities remain in the organic layer. Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining impurities. Carefully basify the aqueous layer with a base like 1M NaOH until it is alkaline. The pyrazole will deprotonate and precipitate or can be extracted back into a fresh organic solvent.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities, including colored ones, from a solid product.[1][6] The impurities remain in the mother liquor, leaving behind pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying pyrazoles, and how do they compare?

The three most common purification techniques are column chromatography, recrystallization, and acid-base extraction. The best choice depends on the physical state of your product and the nature of the impurities.[3]

Purification MethodTypical PurityYieldProsCons
Column Chromatography >98%60-95%Highly versatile; separates close-eluting compounds and regioisomers.[3][4]Can be time-consuming; potential for product loss on the stationary phase.
Recrystallization >99%70-95%Excellent for achieving high purity with solid compounds; scalable.[1][7]Only works for solids; requires finding a suitable solvent system.
Acid-Base Extraction Variable85-98%Good for removing non-basic/non-acidic impurities; quick initial cleanup.[1][8]Does not separate the target pyrazole from other basic impurities.
Q2: My pyrazole is a solid. How do I choose the best solvent for recrystallization?

An ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[7]

Protocol for Solvent Screening:

  • Place a small amount of your crude solid (approx. 20-30 mg) into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature. Common screening solvents include ethanol, isopropanol, ethyl acetate, toluene, and hexane.[5][7]

  • If the compound dissolves readily at room temperature, the solvent is too good; it will not be suitable for cooling crystallization.

  • If the compound is insoluble at room temperature, heat the test tube gently.

  • If the compound dissolves upon heating, it is a promising candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • The best solvent is one that produces a large quantity of crystalline solid upon cooling. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is insoluble) is required.[5]

Q3: Can you provide a detailed protocol for Acid-Base Extraction?

Certainly. This method is excellent for a first-pass purification to remove neutral or acidic impurities from your basic pyrazole product.[1][8]

Workflow: Acid-Base Extraction of a Pyrazole

G start 1. Dissolve crude product in organic solvent (e.g., DCM) add_acid 2. Add aqueous acid (e.g., 1M HCl) to separatory funnel and shake start->add_acid separate1 3. Separate Layers add_acid->separate1 org_layer1 Organic Layer: Contains neutral/acidic impurities. (Discard) separate1->org_layer1 Lower/Upper Layer aq_layer1 Aqueous Layer: Contains protonated pyrazole salt separate1->aq_layer1 Upper/Lower Layer wash 4. Wash aqueous layer with fresh organic solvent aq_layer1->wash add_base 5. Add aqueous base (e.g., 1M NaOH) to aqueous layer until pH > 10 wash->add_base separate2 6. Extract with fresh organic solvent add_base->separate2 aq_layer2 Aqueous Layer: Contains inorganic salts. (Discard) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Contains pure, neutral pyrazole separate2->org_layer2 Organic finish 7. Dry organic layer (e.g., MgSO₄), filter, and evaporate solvent org_layer2->finish

Caption: Step-by-step flowchart for an acid-base extraction procedure.

Q4: How are impurities typically identified and characterized?

A combination of chromatographic and spectroscopic techniques is essential for robust impurity identification.[1]

  • Initial Assessment: Thin-Layer Chromatography (TLC) provides a quick visual indication of the number of components in your mixture.[1]

  • Structural Elucidation: For definitive identification, a suite of spectroscopic methods is required:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[1][9]

    • Mass Spectrometry (MS): Determines the molecular weight of the components.[1][9]

    • Hyphenated Techniques: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools that first separate the components of the mixture and then provide mass data for each one, allowing for precise identification and quantification.[1][9][10][11]

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Trifluoromethylated Pyrazoles.
  • Benchchem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Taylor & Francis Online. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
  • Wikipedia. (n.d.). Acid–base extraction.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.

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Optimization

handling and storage guidelines for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Welcome to the comprehensive technical support guide for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS No: 1297546-22-5). This document is designed to provide researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (CAS No: 1297546-22-5). This document is designed to provide researchers, scientists, and drug development professionals with in-depth handling and storage guidelines, alongside practical troubleshooting advice to ensure the successful application of this versatile building block in your experiments.

Section 1: Product Handling and Storage

Proper handling and storage are paramount to maintaining the integrity and reactivity of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. Adherence to these guidelines will ensure reproducible results and a safe laboratory environment.

Safety First: Personal Protective Equipment (PPE)

Before handling the compound, it is crucial to be aware of its potential hazards. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Therefore, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust or aerosols are generated, a respirator is recommended.

  • Skin Protection: A lab coat should be worn to prevent skin contact.

Storage Conditions and Shelf Life

For optimal stability, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Room temperature[1][2]Protects against potential thermal degradation.
Atmosphere In a tightly sealed containerPrevents moisture absorption and potential hydrolysis of the ester.
Light In a dark or opaque containerMinimizes the risk of light-induced degradation.

Under these conditions, the product has a shelf life of approximately 1095 days[1].

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise during the use of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Q1: What is the molecular weight and formula of this compound?

The molecular formula is C₈H₁₂N₂O₃, and the molecular weight is 184.19 g/mol [2][3].

Q2: In which solvents is this compound soluble?

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Ethyl acetate

  • Dichloromethane

It is likely to have low solubility in water and non-polar solvents like hexanes. It is always recommended to perform a small-scale solubility test before preparing a stock solution.

Q3: Is this compound stable in solution?

Solutions in aprotic solvents like DMSO and DMF are expected to be stable for short-term storage if kept dry and cool. However, in protic solvents, especially under acidic or basic conditions, the ethyl ester is susceptible to hydrolysis over time. For long-term storage, it is best to store the compound in its solid form.

Section 3: Troubleshooting Guide

This guide provides a question-and-answer format to address specific issues that you may encounter during your experiments.

Reaction Troubleshooting

Q: My reaction yield is lower than expected. What could be the cause?

A: Low yields in reactions involving pyrazole synthesis can often be attributed to several factors[4][5].

  • Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using an appropriate technique like TLC or LC-MS to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature.

  • Cause 2: Side reactions.

    • Solution: The formation of regioisomers is a common issue in pyrazole synthesis[6]. The regiochemical outcome can be highly dependent on the reaction conditions, including the solvent and the nature of the hydrazine source[6]. Consider adjusting the reaction solvent or using a different catalyst to favor the desired isomer.

  • Cause 3: Reagent quality.

    • Solution: Ensure the purity of all starting materials, especially the hydrazine reagent, which can degrade over time.

Q: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?

A: An unexpected byproduct could be due to several reasons, including hydrolysis of the ester or side reactions of the pyrazole ring.

  • Potential Side Reaction: Hydrolysis.

    • Identification: The hydrolyzed product, 5-(methoxymethyl)-1H-pyrazole-3-carboxylic acid, will have a different retention time in chromatography and a different mass in mass spectrometry analysis.

    • Solution: Ensure your reaction is conducted under anhydrous conditions. If an aqueous workup is necessary, perform it quickly and at a low temperature. The use of non-aqueous workup procedures should be considered if hydrolysis is a persistent issue. Research on similar pyrazole esters has shown that alkaline hydrolysis can be intentionally used to form the corresponding carboxylic acid[7].

Purification Troubleshooting

Q: I am having difficulty purifying the final product. What are the recommended methods?

A: Purification of pyrazole derivatives can sometimes be challenging due to their polarity and potential for multiple isomers.

  • Method 1: Column Chromatography.

    • Recommendation: Silica gel column chromatography is a common and effective method. A solvent system of hexane and ethyl acetate is a good starting point, with the polarity gradually increased to elute the product[6].

  • Method 2: Recrystallization.

    • Recommendation: If the product is a solid, recrystallization can be an excellent method for purification. Common solvents for recrystallization of similar pyrazole compounds include ethanol, ethyl acetate, or mixtures with hexanes[8].

  • Troubleshooting Tip: If you are having trouble with co-eluting impurities, consider derivatizing the pyrazole nitrogen to alter its polarity and chromatographic behavior.

Section 4: Experimental Workflow & Logic

To aid in troubleshooting, the following diagram illustrates a logical workflow for addressing common experimental issues.

TroubleshootingWorkflow Troubleshooting Workflow for Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate Start Experiment Start Problem Unexpected Result (e.g., Low Yield, Impurities) Start->Problem Analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) Problem->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction OptimizeConditions Optimize Reaction Conditions: - Increase Time - Increase Temperature - Check Catalyst IncompleteReaction->OptimizeConditions Yes SideProducts Side Products Observed? IncompleteReaction->SideProducts No OptimizeConditions->Analysis IdentifyByproduct Identify Byproduct (e.g., Hydrolysis, Isomer) SideProducts->IdentifyByproduct Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No ModifyProcedure Modify Procedure: - Anhydrous Conditions - Change Solvent - Adjust Stoichiometry IdentifyByproduct->ModifyProcedure ModifyProcedure->Analysis OptimizePurification Optimize Purification: - Different Solvent System (Chromatography) - Recrystallization Screen - Derivatization PurificationIssue->OptimizePurification Yes Success Successful Outcome PurificationIssue->Success No OptimizePurification->Success

Caption: Troubleshooting workflow for experiments.

References

  • de la Cruz, J. N., et al. (2019). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 24(23), 4298. [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice.[Link]

  • Deng, J., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-olefins. Organic Syntheses, 83, 144. [Link]

  • CP Lab Safety. (n.d.). ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 630(1), 136-146. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.[Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). 1H-pyrazole-3-carboxylate 1297546-22-5 In Stock. Retrieved from [Link]

  • Szilágyi, B., et al. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. Synthesis, 54(23), 5133-5142. [Link]

  • Elguero, J., et al. (2007). 1-(2-ethoxy-2-oxoethyl)-5-methyl-1H-pyrazole-3-ethyl carboxylate. Molbank, 2007(4), M527. [Link]

  • Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole.[Link]

  • PubChem. (n.d.). ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Characterization and Analysis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its inherent chemical properties an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] Its inherent chemical properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity.[4][5] This guide provides an in-depth characterization of a specific, functionally rich derivative: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the synthesis, purification, and rigorous analytical characterization of the title compound. Furthermore, it presents a comparative analysis against structurally related, commercially available pyrazole alternatives, offering objective data to inform experimental design and compound selection in a research context.

Synthesis and Mechanistic Rationale

The synthesis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is efficiently achieved through a well-established cyclocondensation reaction. The chosen pathway involves the reaction of an appropriate 1,3-dicarbonyl precursor with a hydrazine source. This method is widely adopted for its reliability and high yields in generating the pyrazole core.[4]

A common and effective precursor for this synthesis is an ethyl 2,4-dioxoalkanoate derivative. Specifically, the synthesis proceeds via the reaction of ethyl 4-methoxy-2,4-dioxobutanoate with hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack by the hydrazine on one of the ketone carbonyls, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The selection of a neutral or slightly acidic medium, often employing glacial acetic acid as a catalyst, is critical to facilitate the dehydration step without promoting unwanted side reactions.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Start Ethyl 4-methoxy-2,4-dioxobutanoate + Hydrazine Hydrate Reaction Cyclocondensation (Solvent: Ethanol, Catalyst: Acetic Acid) Start->Reaction Reflux Product Crude Ethyl 5-(methoxymethyl)- 1H-pyrazole-3-carboxylate Reaction->Product Purification Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Product->Purification Work-up Analysis Spectroscopic Characterization Purification->Analysis Final Pure Compound (>97%) Analysis->Final

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and Its Analogs

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a co...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities. This guide provides a comprehensive comparison of the biological potential of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its structural analogs. While direct experimental data on the title compound remains limited in publicly accessible literature, a robust understanding of its probable bioactivity can be extrapolated from the extensive research conducted on its close analogs. This document synthesizes available data to offer researchers, scientists, and drug development professionals a detailed perspective on the structure-activity relationships (SAR) within this chemical series, focusing on anti-inflammatory, antimicrobial, and anticancer properties.

The Pyrazole Core: A Versatile Pharmacophore

The five-membered aromatic heterocycle, pyrazole, is a cornerstone in the development of a multitude of clinically significant drugs.[1] Its unique structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The ethyl 5-(substituted)-1H-pyrazole-3-carboxylate framework, in particular, has garnered considerable attention as a template for the design of novel therapeutic agents. The ester moiety at the 3-position and the variable substituent at the 5-position provide key handles for modulating the pharmacokinetic and pharmacodynamic properties of these compounds.

Comparative Analysis of Biological Activities

While specific biological data for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is not extensively documented, a comparative analysis of its analogs with varying substituents at the 5-position offers valuable insights into the potential bioactivities of this molecule.

Anti-inflammatory Activity

A study on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives revealed significant anti-inflammatory potential.[4] The in vivo carrageenan-induced rat paw edema model, a standard assay for acute inflammation, was employed to evaluate these compounds. Notably, analogs with substituted phenyl rings at the 5-position demonstrated potent anti-inflammatory effects.

Table 1: Anti-inflammatory Activity of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Analogs

Compound ID5-SubstituentAnti-inflammatory Activity (% inhibition)
Analog 1 PhenylModerate
Analog 2 4-ChlorophenylSignificant
Analog 3 3,4-DimethoxyphenylHigh
Analog 4 2,3-DimethoxyphenylHigh
Diclofenac (Reference Drug)High

Data synthesized from analogous studies. Actual values may vary.

The high activity of the dimethoxyphenyl analogs suggests that electron-donating groups at the 5-position may enhance anti-inflammatory properties. This provides a strong rationale for investigating the anti-inflammatory potential of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, as the methoxymethyl group is also electron-donating in nature. The likely mechanism of action for such compounds involves the inhibition of inflammatory mediators.

G cluster_inflammation Inflammatory Cascade Cellular Injury Cellular Injury Phospholipase A2 Phospholipase A2 Cellular Injury->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX Enzymes COX Enzymes Arachidonic Acid->COX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Analog Pyrazole Analog Pyrazole Analog->COX Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of pyrazole analogs.

Antimicrobial Activity

Various pyrazole derivatives have demonstrated significant antimicrobial properties.[2][5] The antimicrobial potential of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate analogs has been evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar well diffusion method is a common primary screening technique for assessing antimicrobial activity.

Table 2: Comparative Antimicrobial Spectrum of Pyrazole Analogs

Compound Class5-Substituent TypeGram-positive BacteriaGram-negative BacteriaFungi
Aryl Pyrazoles Substituted Phenyl+++++
Heteroaryl Pyrazoles Thienyl, Furyl++++++++
Alkyl Pyrazoles Methyl, Ethyl++/-+/-

(+++) High Activity, (++) Moderate Activity, (+) Low Activity, (+/-) Minimal to No Activity. Data is a qualitative summary from multiple sources.

The nature of the substituent at the 5-position plays a crucial role in determining the antimicrobial spectrum and potency. Generally, aromatic and heteroaromatic substituents tend to confer greater antimicrobial activity compared to small alkyl groups. The presence of a methoxymethyl group in the title compound, being a small, flexible alkyl ether, may confer moderate and potentially selective antimicrobial activity. Further investigation is warranted to elucidate its specific spectrum of action.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Prepare Bacterial Inoculum Prepare Bacterial Inoculum Agar Plate Inoculation Agar Plate Inoculation Prepare Bacterial Inoculum->Agar Plate Inoculation Create Wells in Agar Create Wells in Agar Agar Plate Inoculation->Create Wells in Agar Add Test Compound Add Test Compound Create Wells in Agar->Add Test Compound Incubation Incubation Add Test Compound->Incubation Measure Zone of Inhibition Measure Zone of Inhibition Incubation->Measure Zone of Inhibition

Caption: Workflow for the agar well diffusion assay.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents.[6][7][8] Numerous pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

Table 3: Cytotoxic Activity of Pyrazole Analogs Against A549 Lung Cancer Cells

Compound ClassKey Structural FeaturesIC₅₀ (µM)
Indole-Pyrazole Hybrids Indole at C5, Phenyl at C35-20
Coumarin-Pyrazole Hybrids Coumarin at C310-50
Substituted Phenyl Pyrazoles Varied substitutions on phenyl rings20-100+

IC₅₀ values are representative ranges from various studies.

The anticancer activity of pyrazole derivatives is highly dependent on the nature and position of substituents. Hybrid molecules, where the pyrazole core is fused or linked to other biologically active moieties like indole or coumarin, often exhibit enhanced cytotoxicity. For ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, its anticancer potential would likely depend on its ability to interact with specific cellular targets. The methoxymethyl group could influence solubility and interactions with the active sites of target enzymes or receptors.

Experimental Protocols

For the purpose of reproducibility and standardization, detailed experimental protocols for the key assays mentioned are provided below.

Carrageenan-Induced Paw Edema in Rats[4][9][10][11][12][13]

This in vivo assay is a standard method for evaluating the efficacy of acute anti-inflammatory agents.

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are fasted overnight and divided into groups (n=6). The control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose). The standard group receives a reference drug (e.g., Diclofenac sodium, 10 mg/kg, p.o.). Test groups receive the synthesized compounds at various doses.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

Agar Well Diffusion Assay[14][15][16][17][18]

This in vitro method is used to assess the antimicrobial activity of a compound.

Protocol:

  • Preparation of Media: Mueller-Hinton Agar (MHA) is prepared and sterilized by autoclaving.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to 0.5 McFarland standard.

  • Plate Inoculation: The sterile MHA is poured into sterile Petri plates and allowed to solidify. The surface of the agar is then uniformly swabbed with the prepared inoculum.

  • Well Preparation: Wells of 6-8 mm diameter are aseptically punched into the agar using a sterile cork borer.

  • Application of Test Compound: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to the wells. A positive control (standard antibiotic) and a negative control (solvent) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

MTT Assay for Cytotoxicity[19][20][21][22][23][24]

This in vitro colorimetric assay is used to determine the cytotoxic potential of a compound against cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549 human lung carcinoma) are seeded into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 24-48 hours.

  • Addition of MTT Reagent: After the incubation period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.

Conclusion and Future Directions

The ethyl 5-(substituted)-1H-pyrazole-3-carboxylate scaffold is a promising template for the development of novel therapeutic agents with a range of biological activities. Based on the analysis of its structural analogs, it is reasonable to hypothesize that ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate possesses anti-inflammatory, antimicrobial, and potentially anticancer properties. The methoxymethyl substituent at the 5-position is likely to influence the potency and selectivity of these activities.

Future research should focus on the synthesis and direct biological evaluation of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate to validate these hypotheses. Comprehensive in vitro and in vivo studies are necessary to fully characterize its pharmacological profile and to elucidate its mechanism of action. Further structural modifications of the methoxymethyl group and the ethyl ester could lead to the discovery of more potent and selective drug candidates.

References

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, min 97%, 250 mg - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012).
  • Well Diffusion Method for Evaluation of Antibacterial Activity. (2023, November 3). Retrieved from [Link]

  • Di Sarno, V., et al. (2024).
  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human cells in culture. Burns, 20(5), 426-429.
  • Hassan, A. S., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(8), 4223-4232.
  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem. (n.d.). Retrieved from [Link]

  • Abdel-Aziz, M., et al. (2024).
  • Induction of Carrageenan Induced Paw Edema in Rat and Mouse - Inotiv. (n.d.). Retrieved from [Link]

  • Agar diffusion based assays: protocols, advantages, and limitations. (2023). Journal of Advanced Research.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Jahangirian, H., et al. (2013). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PALM KERNEL OILS. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1264-1268.
  • Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin. (2024). Odessa University Chemical Journal.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. (n.d.). Retrieved from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH. (2022, August 24). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2021, August 10). Retrieved from [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (2011, August 10). Retrieved from [Link]

  • Dzedulionytė, K., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry, 14(4), 724-735.
  • Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (2010). Molecules, 15(11), 7837-7848.
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024, May 9). Retrieved from [Link]

  • Widyarini, S., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory Cells, and Expression of COX-2, COX-1, and IL-6. World's Veterinary Journal, 13(4), 520-530.

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Validation

A Researcher's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers

In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone heterocyclic scaffold, integral to the design of a vast array of functional molecules.[1][2][3] However, the synthesis of s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, pyrazoles represent a cornerstone heterocyclic scaffold, integral to the design of a vast array of functional molecules.[1][2][3] However, the synthesis of substituted pyrazoles often yields a mixture of regioisomers, such as the 1,3- and 1,5-disubstituted or the 1,3,4- and 1,4,5-trisubstituted variants. The distinct biological activities and material properties of these isomers necessitate their unambiguous structural characterization. This guide provides an in-depth comparison of spectroscopic techniques for the definitive assignment of pyrazole regioisomers, grounded in experimental data and mechanistic principles.

The Electronic Landscape of Pyrazole Isomers

The key to differentiating pyrazole regioisomers lies in understanding how substituent placement alters the electronic environment of the pyrazole ring. The two nitrogen atoms—a pyrrole-like N1 and a pyridine-like N2—and the three carbon atoms (C3, C4, C5) each possess a unique electronic signature that is exquisitely sensitive to the position of substituents. Spectroscopic methods are adept at detecting these subtle, yet predictable, electronic perturbations.

¹H NMR Spectroscopy: Probing Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is often the first line of inquiry for structural elucidation. For pyrazoles, the chemical shifts (δ) and coupling constants (J) of the ring protons are highly informative.

In a typical 1-substituted pyrazole, the H5 proton is generally observed downfield relative to the H3 proton. This is attributed to the anisotropic effect of the N2 atom. A crucial distinction for regioisomer assignment in 1,3- versus 1,5-disubstituted pyrazoles is the chemical shift of the lone pyrazole ring proton. In the 1,5-isomer, this H3 proton is adjacent to the electron-donating N1-substituent, while in the 1,3-isomer, the H5 proton is adjacent to the more electron-withdrawing N2 atom.

The Power of the Nuclear Overhauser Effect (NOE)

For an unambiguous assignment, especially in complex molecules, 2D NMR techniques are indispensable. The Nuclear Overhauser Effect (NOE) is a through-space correlation that provides definitive evidence of spatial proximity between protons.[4] In the context of 1-substituted pyrazoles, a distinct NOE is observed between the protons of the N1-substituent and the H5 proton of the pyrazole ring. The absence of such a correlation to the other pyrazole ring proton confirms its position at C3. This is a robust method for distinguishing between 1,3- and 1,5-isomers.[5]

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is particularly powerful as it reveals all NOE correlations in a single spectrum.[4] For instance, in a 1-methyl-3-phenyl-1H-pyrazole, a cross-peak would be expected between the N-methyl protons and the H5 proton, but not the H4 proton. Conversely, in 1-methyl-5-phenyl-1H-pyrazole, the N-methyl protons would show a correlation to the H4 proton.

Caption: NOE provides a definitive through-space correlation for isomer assignment.

¹³C NMR Spectroscopy: A Window into the Carbon Skeleton

Carbon-13 NMR provides complementary information by probing the electronic environment of the carbon atoms in the pyrazole ring. The chemical shifts of C3, C4, and C5 are distinct and are influenced by the substitution pattern.[6][7]

Generally, C5 is found at a lower field (higher ppm) than C3 in N-substituted pyrazoles. The substituent effects on the carbon chemical shifts can be a reliable diagnostic tool. For example, in a pair of 1,3- and 1,5-disubstituted regioisomers, the chemical shift of the substituted carbon (C3 vs. C5) can be a clear indicator.

Position Typical ¹³C Chemical Shift Range (ppm) in 1-Substituted Pyrazoles Influence of Substituents
C3 138 - 150Shielded (moves upfield) by electron-donating groups.
C4 105 - 115Less sensitive to N1-substitution but influenced by adjacent C3/C5 substituents.
C5 128 - 140Deshielded (moves downfield) by electron-withdrawing groups.

Table 1. Typical ¹³C NMR Chemical Shift Ranges for 1-Substituted Pyrazoles. Note: These are general ranges and can vary significantly based on the specific substituents and solvent.

Advanced 2D NMR: HSQC and HMBC

For complex structures, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are invaluable.[8][9][10]

  • HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.[10]

  • HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular framework and confirming the positions of non-protonated carbons and substituents.[8][10]

For example, in a 1,3,5-trisubstituted pyrazole, an HMBC experiment would show a correlation from the protons of the N1-substituent to both C5 and the carbon of the substituent at C5, providing definitive evidence for the 1,5-substitution pattern.[5]

Caption: A systematic approach to pyrazole structure elucidation using 2D NMR.

¹⁵N NMR Spectroscopy: A Direct Probe of the Heteroatoms

While less common due to lower sensitivity and natural abundance, ¹⁵N NMR can be a powerful tool for distinguishing pyrazole regioisomers.[11][12] The chemical shifts of the two nitrogen atoms are highly sensitive to their immediate electronic environment.[13] In N-unsubstituted pyrazoles, rapid proton exchange can lead to a single, averaged ¹⁵N signal. However, in N-substituted pyrazoles, two distinct signals for N1 and N2 are expected. The chemical shift of N1 is significantly affected by the nature of its substituent.[14] Computational studies have also been employed to predict ¹⁵N chemical shifts, aiding in the assignment of complex structures.[15][16]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to differentiate between regioisomers.[17][18] While regioisomers will have the same molecular ion peak, their fragmentation pathways can differ based on the stability of the resulting fragment ions.[19][20]

For example, the fragmentation of N-nitropyrazoles often involves the loss of the nitro group, and the subsequent fragmentation of the pyrazole ring can be influenced by the position of other substituents.[21] A systematic study of the fragmentation patterns of a series of pyrazole isomers can reveal diagnostic fragmentation pathways for each regioisomeric class.[19]

Experimental Protocols

Protocol 1: NOE Difference Spectroscopy for Regioisomer Assignment
  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

  • NOE Experiment Setup:

    • Select the resonance of the N1-substituent protons as the irradiation frequency.

    • Set up a 1D NOE difference experiment. This involves acquiring a control spectrum with the irradiation frequency set off-resonance and a second spectrum with on-resonance irradiation of the selected protons.

  • Data Processing: Subtract the control spectrum from the on-resonance spectrum. The resulting difference spectrum will show positive signals for protons that are spatially close to the irradiated protons.

  • Analysis: An enhancement of the H5 proton signal upon irradiation of the N1-substituent protons confirms a 1,3- or 1,3,4-substitution pattern. The absence of an NOE to the other ring proton confirms its position at C3.

Protocol 2: HMBC for Connectivity Confirmation
  • Sample Preparation: As described for the NOE experiment. A slightly more concentrated sample may be beneficial.

  • HMBC Experiment Setup:

    • Use a standard pulse program for a gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).

    • Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all signals.

    • Optimize the long-range coupling delay (typically set to optimize for J-couplings of 8-10 Hz).

  • Data Acquisition: Acquire the 2D HMBC spectrum. The experiment time will depend on the sample concentration and desired signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate window functions and perform a 2D Fourier transform.

  • Analysis: Look for cross-peaks that correlate protons with carbons separated by 2 or 3 bonds. For example, trace the correlations from the N1-substituent protons to C5 and the carbon of the C5-substituent to confirm the 1,5-regioisomer.

Conclusion

The unambiguous determination of pyrazole regioisomers is a critical step in chemical research and development. While ¹H NMR provides initial clues, a multi-pronged approach utilizing advanced 2D NMR techniques such as NOESY and HMBC offers the most definitive structural assignments.[22][23] ¹³C and ¹⁵N NMR provide valuable complementary data, and mass spectrometry can offer supporting evidence through the analysis of fragmentation patterns. By understanding the principles behind these spectroscopic methods and applying them systematically, researchers can confidently elucidate the structures of their pyrazole derivatives.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC. (2019). National Institutes of Health. [Link]

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. (1980). Journal of the American Chemical Society. [Link]

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  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Magnetic Resonance in Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2016). In Gas Chromatography. IntechOpen. [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (1977). Magnetic Resonance in Chemistry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2016). ResearchGate. [Link]

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  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules. [Link]

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  • NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. (2013). Magnetic Resonance in Chemistry. [Link]

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  • Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... (n.d.). ResearchGate. [Link]

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  • NOE Difference Spectroscopy as a Simple Method for the Discrimination between Pyrazole H-3 and H-5 Resonances. (1993). Journal of Heterocyclic Chemistry. [Link]

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  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molecules. [Link]

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Comparative

A Comparative Guide to Validating the Purity of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate using HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and scientific research, the purity of a compound is paramount. This guide provides an in-depth, technical co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the purity of a compound is paramount. This guide provides an in-depth, technical comparison for validating the purity of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a key heterocyclic building block, using High-Performance Liquid Chromatography (HPLC). We will explore a robust HPLC methodology, its validation in accordance with international standards, and a critical comparison with alternative analytical techniques.

The Critical Role of Purity in Pharmaceutical Intermediates

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a member of the pyrazole class of compounds, which are integral scaffolds in many pharmaceutical agents, exhibiting a wide range of biological activities. The seemingly minor substitution of a methoxymethyl group can significantly influence the molecule's pharmacological profile. Therefore, ensuring its purity is not merely a quality control step but a fundamental requirement for reproducible and reliable downstream applications, be it in medicinal chemistry, toxicology studies, or drug formulation. The presence of impurities, even in trace amounts, can lead to misleading biological data, side effects, and compromised drug efficacy.

A Validated RP-HPLC Method for Purity Determination

A reverse-phase HPLC (RP-HPLC) method is the workhorse for purity analysis of moderately polar, non-volatile organic compounds like ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. The methodology presented here is designed to be both robust and sensitive, ensuring accurate quantification of the main component and detection of potential impurities.

Chromatographic Conditions

The selection of chromatographic parameters is a critical step driven by the physicochemical properties of the analyte.

ParameterRecommended SettingRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar stationary phase of a C18 column provides excellent retention and separation for the moderately polar pyrazole derivative.
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterA gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. Acetonitrile is a common organic modifier, and formic acid helps to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
Gradient 5% to 95% Acetonitrile over 20 minutesA shallow gradient allows for the effective separation of closely eluting impurities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry.
Detection UV at 230 nmThe pyrazole ring system exhibits strong UV absorbance, making UV detection a sensitive and reliable method for quantification.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak shape.
Potential Impurities

The specificity of an analytical method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, potential impurities could arise from the synthesis process, which typically involves the condensation of a hydrazine with a β-dicarbonyl compound.[1]

  • Unreacted Starting Materials: Such as hydrazine hydrate and the corresponding ethyl 2,4-dioxo-5-methoxy-pentanoate.

  • Isomeric Byproducts: Regioisomers can form during the cyclization step.

  • Degradation Products: Hydrolysis of the ester group to the corresponding carboxylic acid.

Method Validation: A Trustworthy and Self-Validating System

To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] This process provides documented evidence that the method is suitable for its intended purpose.

Key Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can distinguish the analyte from impurities.Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a defined range (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, temperature, and mobile phase composition are slightly varied.
Experimental Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, other techniques can also be employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the volatility of the compound and the need for structural information.

TechniquePrincipleAdvantages for Pyrazole AnalysisDisadvantages for Pyrazole Analysis
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of polarities and molecular weights. Non-destructive. Well-established and robust.Lower resolution compared to UPLC. Longer analysis times.
UPLC (Ultra-Performance Liquid Chromatography) A high-pressure version of HPLC using smaller particle size columns.Faster analysis times. Higher resolution and sensitivity.[6] Lower solvent consumption.Higher initial instrument cost.[3] More susceptible to clogging.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds in the gas phase followed by mass analysis.Excellent for separating volatile impurities. Provides structural information for impurity identification.[4][7]The compound must be volatile and thermally stable, which may not be the case for all pyrazole derivatives. Derivatization may be required.
Logical Flow for Purity Validation and Technique Comparison

Purity_Validation_Comparison cluster_HPLC Primary Method: HPLC cluster_Alternatives Alternative/Complementary Methods Start Sample: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate Prep Sample Preparation (Dissolution in a suitable solvent) Start->Prep HPLC_Analysis HPLC Analysis Prep->HPLC_Analysis UPLC_Analysis UPLC Analysis (for higher resolution and speed) Prep->UPLC_Analysis GCMS_Analysis GC-MS Analysis (for volatile impurities and structural elucidation) Prep->GCMS_Analysis HPLC_Validation Method Validation (as per ICH) HPLC_Analysis->HPLC_Validation HPLC_Purity Purity Determination (%) HPLC_Validation->HPLC_Purity Compare Comparative Analysis HPLC_Purity->Compare UPLC_Analysis->Compare GCMS_Analysis->Compare Report Final Purity Report Compare->Report

Caption: Logical flow for purity validation and technique comparison.

Conclusion

The validation of the purity of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a critical undertaking that demands a robust and reliable analytical method. This guide has detailed a comprehensive RP-HPLC method and its validation according to ICH guidelines, providing a self-validating system for ensuring the quality of this important pharmaceutical intermediate. Furthermore, a comparative analysis with UPLC and GC-MS has been presented to offer a broader perspective on the available analytical tools. The choice of the most appropriate technique will ultimately depend on the specific analytical needs, but a well-validated HPLC method remains the gold standard for routine purity assessment in the pharmaceutical industry.

References

  • International Conference on Harmonisation. Q2A: Text on Validation of Analytical Procedures. Federal Register. 1995;60(40):11260-11262.
  • International Conference on Harmonisation. Q2B: Validation of Analytical Procedures: Methodology. Federal Register. 1997;62(96):27463-27467.
  • Shabir GA. Validation of HPLC Chromatography Methods for Pharmaceutical Analysis. Understanding the Differences and Similarities Between Validation Requirements of FDA, the US Pharmacopeia and the ICH.
  • Ali R, Bhatia R, Chawla PA. Prospects of UPLC in Pharmaceutical Analysis over HPLC.
  • Sivagam B, Sekar R, et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. 2014;1(3):123-128.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Chemistry & Biodiversity. 2023;20(10):e202300958.
  • Kuhn BL, Wust KM, Paz AV, Bonacorso HG. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In: Mass Spectrometry. IntechOpen; 2018.
  • Bansal SK, Layloff T, Bush ED, et al. Qualification of Analytical Instruments for Use in the Pharmaceutical Industry: A Scientific Approach. AAPS PharmSciTech. 2004;5(1):E22.
  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. 2018;17(1).
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Validation

The Pyrazole Scaffold: A Comparative Guide for Modern Drug Discovery

Introduction: The Rise of a "Privileged" Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a "Privileged" Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a prime example of such a structure.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory blockbuster Celecoxib to cutting-edge kinase inhibitors used in oncology.[3][4][5] This guide provides a comparative analysis of pyrazole building blocks, offering researchers and drug development professionals a technically grounded perspective on their synthesis, structure-activity relationships (SAR), and application in key therapeutic areas. We will delve into the causal reasons behind experimental choices, present comparative data, and provide actionable protocols to empower your own discovery programs.

The Pyrazole Core: An Anatomy of a Privileged Structure

The pyrazole ring's success is not accidental; it stems from a unique combination of physicochemical properties that make it an ideal building block in drug design.

  • Structural Rigidity and Planarity: The aromatic nature of the pyrazole ring provides a rigid, planar scaffold. This conformational constraint is advantageous as it reduces the entropic penalty upon binding to a target protein, often leading to higher affinity.

  • Hydrogen Bonding Capabilities: The pyrazole nucleus possesses both a hydrogen bond donor (the N-1 proton) and a hydrogen bond acceptor (the N-2 lone pair).[5] This dual nature allows it to form critical interactions with amino acid residues in a protein's active site, anchoring the molecule for optimal activity.

  • Metabolic Stability: The pyrazole ring is generally robust to metabolic degradation, a crucial attribute for any successful drug candidate. This stability contributes to favorable pharmacokinetic profiles, including longer half-lives.[6]

  • Synthetic Tractability: As will be discussed, the synthesis of substituted pyrazoles is well-established and highly versatile, allowing for the systematic exploration of chemical space around the core.[1][7][8] This enables medicinal chemists to fine-tune a molecule's properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Comparative Synthesis Strategies: Building the Core

The ability to efficiently generate diverse pyrazole libraries is fundamental to their use in drug discovery. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The most prevalent and historically significant method is the Knorr pyrazole synthesis and related cyclocondensation reactions.[1][9] This strategy involves the reaction of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[1][8]

Workflow for Pyrazole-Based Drug Discovery

The journey from a pyrazole building block to a clinical candidate follows a structured, iterative process. The diagram below illustrates the key phases, emphasizing the central role of synthetic chemistry in generating and refining lead compounds.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Preclinical Development SB Selection of 1,3-Dicarbonyl & Hydrazine PS Pyrazole Synthesis (e.g., Knorr Condensation) SB->PS Lib Library of Diverse Pyrazole Analogs PS->Lib HTS High-Throughput Screening Lib->HTS Hit Initial 'Hit' Compounds HTS->Hit Identifies Hits SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Opt Iterative Synthesis & Biological Evaluation SAR->Opt Lead Optimized Lead Candidate Opt->Lead PKPD Pharmacokinetics & Pharmacodynamics Lead->PKPD Advances to Preclinical Tox Toxicology & Safety Studies PKPD->Tox IND IND-Enabling Studies Tox->IND G R1 1,3-Dicarbonyl Int Hydrazone Intermediate (via Condensation) R1->Int + R'-NHNH2 R2 Hydrazine Prod Substituted Pyrazole (via Cyclization & Dehydration) Int->Prod Acid/Base catalyst - H2O

Caption: The Knorr pyrazole synthesis reaction pathway.

Materials:

  • 1,3-Diketone (e.g., Acetylacetone, 1.0 eq)

  • Substituted Hydrazine Hydrochloride (e.g., Phenylhydrazine hydrochloride, 1.05 eq)

  • Ethanol (or Glacial Acetic Acid) as solvent

  • Sodium Acetate (if using hydrazine hydrochloride, 1.1 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the 1,3-diketone (1.0 eq) and the chosen solvent (e.g., ethanol, ~5-10 mL per mmol of diketone).

  • Addition of Reagents: Add the substituted hydrazine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) to the stirring solution. The sodium acetate acts as a base to free the hydrazine from its salt. If using a free base hydrazine, this is not necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality Note: Heating provides the activation energy for both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration.

  • Purification: If no precipitate forms or if further purification is needed, concentrate the reaction mixture under reduced pressure. The crude residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

Conclusion and Future Outlook

The pyrazole scaffold is a cornerstone of modern drug discovery, valued for its favorable physicochemical properties and synthetic accessibility. [1][7]From anti-inflammatory agents to life-saving cancer therapies, its impact is undeniable. [10][11]The comparative analysis presented here demonstrates that successful drug design relies on a deep understanding of the structure-activity relationships that govern a scaffold's interaction with its biological target. For researchers, the key is to leverage the synthetic versatility of the pyrazole core to systematically probe these relationships.

Future innovations will likely involve the use of novel synthetic methods, such as photoredox catalysis, to access previously unattainable chemical space. [7]Furthermore, the integration of computational modeling with empirical screening will continue to accelerate the identification of new pyrazole-based leads with enhanced potency and selectivity. [8]The pyrazole ring, a simple five-membered heterocycle discovered over a century ago, is set to remain a privileged and highly productive scaffold in the search for the medicines of tomorrow. [9]

References

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  • Title: Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. Source: ResearchGate URL: [Link]

  • Title: Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing Source: MDPI URL: [Link]

  • Title: Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships Source: Brieflands URL: [Link]

  • Title: Cyclooxygenase-2 inhibitor - Wikipedia Source: Wikipedia URL: [Link]

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Comparative

A Comparative Crystallographic Guide to Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and Its Derivatives

In the landscape of medicinal chemistry, pyrazole derivatives stand as a cornerstone due to their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, pyrazole derivatives stand as a cornerstone due to their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms within these molecules, unveiled by single-crystal X-ray crystallography, is paramount for deciphering their structure-activity relationships (SAR) and guiding the design of more potent and selective therapeutic agents.[1] This guide offers a comprehensive, in-depth comparison of the X-ray crystallography of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives, providing insights into their synthesis, solid-state structures, and intermolecular interactions.

The Strategic Importance of Pyrazole Derivatives in Drug Discovery

The pyrazole scaffold is a privileged structure in drug development, owing to its metabolic stability and versatile synthetic accessibility. The substituents on the pyrazole ring can be readily modified to modulate the compound's physicochemical properties and biological activity. Understanding how these modifications influence the molecule's conformation and its interactions in the solid state is crucial for rational drug design. X-ray crystallography provides an atomic-resolution snapshot of the molecule, revealing critical information about bond lengths, bond angles, and intermolecular forces that govern its packing in a crystal lattice. This information is invaluable for computational modeling and predicting how a molecule might interact with its biological target.

Synthesis and Crystallization: A Symphony of Controlled Chemistry

The journey from a conceptual molecule to a well-defined crystal structure begins with its synthesis and subsequent crystallization. The following protocols outline a representative synthesis for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and a general approach to obtaining high-quality single crystals.

Experimental Protocol: Synthesis of Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

The synthesis of the title compound can be achieved through a multi-step process, beginning with the Claisen condensation of diethyl oxalate and methyl propionate, followed by cyclization with hydrazine.

Step 1: Synthesis of Diethyl 2-formyl-3-oxosuccinate

  • Rationale: This initial step creates the 1,3-dicarbonyl precursor necessary for the pyrazole ring formation.

  • Procedure:

    • To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add an equimolar mixture of diethyl oxalate and methyl propionate dropwise at 0-5 °C with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

    • Quench the reaction with ice-cold dilute hydrochloric acid to neutralize the ethoxide.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude diethyl 2-formyl-3-oxosuccinate, which can be used in the next step without further purification.

Step 2: Cyclization with Hydrazine to form Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

  • Rationale: The reaction of the 1,3-dicarbonyl intermediate with hydrazine hydrate is a classic and efficient method for constructing the pyrazole ring.[2]

  • Procedure:

    • Dissolve the crude diethyl 2-formyl-3-oxosuccinate in ethanol.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from ethanol to yield ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Experimental Protocol: Single Crystal Growth

The selection of an appropriate crystallization technique is critical for obtaining crystals suitable for X-ray diffraction.[3]

  • Rationale: Slow evaporation is a widely used and effective method for growing high-quality single crystals. The gradual removal of the solvent allows for the ordered arrangement of molecules into a crystal lattice.

  • Procedure:

    • Dissolve the purified ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution while hot to remove any insoluble impurities.

    • Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Diffraction and Structure Determination

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Data Collection and Processing
  • Rationale: A high-quality dataset is essential for an accurate structure determination. The data collection strategy aims to measure the intensities of a large number of unique reflections.

  • Procedure:

    • A single crystal of appropriate size and quality is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[1]

    • X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation) and a sensitive detector.[4]

    • The collected diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.

Structure Solution and Refinement
  • Rationale: The goal of structure solution and refinement is to build an atomic model that best fits the experimental diffraction data.

  • Procedure:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The atomic positions and displacement parameters are refined using a full-matrix least-squares procedure to minimize the difference between the observed and calculated structure factors.[5]

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Comparative Crystallographic Analysis

To illustrate the impact of substituent changes on the crystal packing and molecular geometry, we will compare the crystallographic data of our target compound (hypothetical data based on similar structures) with experimentally determined structures of other pyrazole derivatives.

Table 1: Comparative Crystallographic Data of Pyrazole Derivatives

ParameterEthyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate (Representative)(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one[5](Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one[6]
Formula C8H12N2O3C25H23N3OC21H17N3O
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/nP2₁2₁2₁
a (Å) 8.4510.234(2)6.5683(7)
b (Å) 15.6319.876(4)12.7384(15)
c (Å) 12.4610.654(2)20.198(3)
β (º) 98.2495.87(3)90
Volume (ų) 1629.82154.8(7)1689.8(4)
Z 444
Hydrogen Bonds N-H···O, C-H···ON-H···ON-H···O, C-H···O

Analysis of Structural Data:

The data in Table 1 reveals that even with the core pyrazole structure, different substituents lead to significant variations in the crystal system, space group, and unit cell dimensions.[1][5] For instance, the representative ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is predicted to crystallize in the monoclinic space group P2₁/c, a common space group for organic molecules. In contrast, the bulkier naphthyl-substituted derivative crystallizes in the orthorhombic P2₁2₁2₁ space group.[6] These differences in crystal packing are driven by the nature and steric demands of the substituents, which in turn influence the intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The stability of a crystal lattice is dictated by a complex network of intermolecular interactions. In pyrazole derivatives, hydrogen bonding and π-π stacking are often the dominant forces.

Hydrogen Bonding

The presence of N-H and C=O groups in ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives makes them potent hydrogen bond donors and acceptors. These interactions play a crucial role in forming well-defined supramolecular architectures, such as chains or sheets.[6][7] The methoxymethyl group in our title compound can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal packing.

Visualization of Experimental Workflow and Molecular Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a representative hydrogen bonding pattern.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Analysis s1 Starting Materials s2 Claisen Condensation s1->s2 s3 Cyclization s2->s3 s4 Purification s3->s4 c1 Dissolution s4->c1 c2 Slow Evaporation c1->c2 c3 Crystal Harvesting c2->c3 a1 Data Collection c3->a1 a2 Structure Solution a1->a2 a3 Refinement a2->a3 a4 Structural Analysis a3->a4

Caption: Experimental workflow from synthesis to structural analysis.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1_1 N1-H N2_2 N2 N1_1->N2_2 N-H···N O2_2 O(methoxy) N1_1->O2_2 N-H···O O1_1 C=O1 C3_3 C-H C3_3->O1_1 C-H···O

Caption: Representative hydrogen bonding interactions in pyrazole derivatives.

Conclusion

The crystallographic analysis of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate and its derivatives provides invaluable insights into their solid-state behavior. This guide has demonstrated that subtle changes in the molecular structure can have a profound impact on the crystal packing and intermolecular interactions. A thorough understanding of these structure-property relationships is essential for the rational design of new pyrazole-based therapeutic agents with improved efficacy and selectivity. The methodologies and comparative data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.

References

  • Ghosh, S., Pramanik, S., & Mukherjee, A. K. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. [Link]

  • Synthesis, Structure Characterization, and X-ray Crystallography of Novel 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylate Derivatives with a Carbohydrate Moiety. Taylor & Francis Online. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Method for purifying pyrazoles.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

  • X-ray crystallographic comparison of pyrazole subsidiaries. Bohrium. [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

  • Process for the preparation of pyrazolone derivatives.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Institutes of Health. [Link]

  • Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. ResearchGate. [Link]

  • Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

  • Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • ethyl 5-methoxy-1-phenyl-1H-pyrazole-3-carboxylate. PubChem. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

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Validation

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Pyrazole-Based Compounds

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and "privileged" status stem from its metabolic stability, synthetic accessibility, and its ability to engage in various biological interactions, making it a frequent feature in a multitude of approved therapeutic agents.[1][2][3] This guide provides an in-depth comparison of SAR strategies for pyrazole-based compounds, grounded in experimental data and field-proven insights, to empower researchers in the rational design of next-generation therapeutics.

The significance of the pyrazole scaffold is underscored by its presence in numerous blockbuster drugs targeting a wide array of diseases.[4][5] These include kinase inhibitors for cancer treatment like Crizotinib and Ruxolitinib, anti-inflammatory agents such as Celecoxib, and treatments for erectile dysfunction like Sildenafil.[4][5] The success of these drugs is a direct result of meticulous SAR studies that have optimized the pyrazole core for potent and selective interaction with specific biological targets.

Decoding the Pyrazole Core: A Positional Analysis of SAR

The power of the pyrazole scaffold lies in the strategic placement of substituents around its core. Each position (N1, C3, C4, and C5) offers a unique vector for modification, allowing chemists to fine-tune the compound's pharmacological profile. Understanding the typical role of each position is fundamental to efficient drug design.

The General SAR Workflow

A typical SAR study for novel pyrazole compounds follows a logical progression from initial design to lead optimization. This iterative process is crucial for systematically understanding how structural changes impact biological activity.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_optimization Lead Optimization A Scaffold Selection (Pyrazole Core) B Library Synthesis (Positional Variation) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E IC50 / EC50 Determination D->E F SAR Analysis E->F G In Silico Modeling (Docking) F->G H ADMET Profiling G->H I Lead Candidate H->I I->B Iterative Redesign

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

N1-Position: The Anchor and Solubility Modulator

The N1 position is frequently substituted and plays a pivotal role in anchoring the molecule within a binding pocket and modulating its physicochemical properties.

  • Rationale: Substituents at N1 can form crucial hydrogen bonds or van der Waals interactions. Furthermore, attaching polar or ionizable groups can significantly enhance aqueous solubility, a common challenge in drug development. In many kinase inhibitors, a substituted aryl or heteroaryl group at N1 often occupies the adenine-binding region of the ATP pocket.

  • SAR Insights:

    • Aryl/Heteroaryl Groups: Often essential for potent activity, these groups can form π-stacking interactions. For example, in many COX-2 inhibitors, a p-sulfonamidophenyl group at this position is critical for selectivity.[6]

    • Alkyl Chains: Introducing small alkyl chains can be used to probe hydrophobic pockets. However, large, bulky groups may lead to steric hindrance, reducing activity.

    • Polar Groups: Incorporation of groups like morpholine or piperazine can improve solubility and oral bioavailability.

C3-Position: The Primary Interaction Point

The C3 position often projects deep into the binding site, making it a primary determinant of potency and selectivity.

  • Rationale: Substituents at C3 are frequently involved in key interactions, such as hydrogen bonding with backbone amides or specific residues in the target protein. The choice of substituent here is critical for differentiating between closely related targets.

  • SAR Insights:

    • Aryl Groups: A substituted phenyl ring is a common feature. For example, in Hsp90 inhibitors, a resorcinol moiety at C3 was found to be crucial for forming key hydrogen bonds.[7]

    • Heterocycles: Introduction of nitrogen-containing heterocycles (e.g., pyridine, pyrimidine) can serve as hydrogen bond acceptors, enhancing binding affinity.

    • Small, Flexible Groups: In some cases, smaller groups are preferred to avoid unfavorable steric clashes.

C4-Position: The Vector for Specificity and Property Tuning

While sometimes left unsubstituted, the C4 position provides a valuable vector to gain additional interactions, improve selectivity, or fine-tune properties without disrupting the core binding interactions of the C3 and C5 groups.

  • Rationale: This position often points towards the solvent-exposed region of a binding site. Modifications here can be used to enhance solubility or attach linkers for further functionalization (e.g., for PROTACs).

  • SAR Insights:

    • Halogens (F, Cl, Br): Can modulate electronic properties and fill small hydrophobic pockets.

    • Cyano or Amide Groups: Can act as hydrogen bond acceptors or donors, picking up additional interactions to boost potency.[8]

    • Bulky Groups: Often detrimental, but in some specific cases, a well-chosen bulky group can confer selectivity against other targets that have a smaller binding pocket.

C5-Position: The Selectivity Gatekeeper

Similar to C3, the C5 position is crucial for target engagement, but its interactions often dictate selectivity.

  • Rationale: The interplay between substituents at C3 and C5 defines the overall shape and electronic profile of the molecule. Modifications at C5 can fine-tune the orientation of the C3 substituent or engage with different sub-pockets of the target.

  • SAR Insights:

    • Small Alkyl Groups (e.g., Methyl, Trifluoromethyl): A trifluoromethyl group can increase metabolic stability and binding affinity through favorable interactions. This is a key feature of the COX-2 inhibitor Celecoxib.

    • Aryl/Heteroaryl Groups: Can provide additional selectivity. For instance, in certain kinase inhibitors, a specific heterocycle at C5 is required to avoid off-target activity against other kinases.[9]

SAR_Positions cluster_core P Pyrazole Core N1 N1-Position P->N1 C3 C3-Position P->C3 C4 C4-Position P->C4 C5 C5-Position P->C5 RoleN1 Anchoring Solubility Metabolism N1->RoleN1 RoleC3 Potency Primary Binding C3->RoleC3 RoleC4 Selectivity Physicochemical Properties C4->RoleC4 RoleC5 Selectivity Potency Tuning C5->RoleC5

Caption: Key SAR points on the pyrazole scaffold and their typical roles.

Case Study: Comparative SAR of Pyrazole-Based Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology, and pyrazole is a well-established scaffold for potent kinase inhibitors.[3][9] Let's compare a hypothetical series of pyrazole-based inhibitors against Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase often implicated in cancer.[10]

Quantitative Data Comparison

The following table summarizes the inhibitory activity (IC50) of a series of pyrazole derivatives. The core scaffold is a 1,3,5-trisubstituted pyrazole. This data illustrates how subtle changes can dramatically impact potency.

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentEGFR IC50 (nM)
1a Phenyl4-AnilinoquinazolineMethyl550
1b 4-Fluorophenyl4-AnilinoquinazolineMethyl250
1c Phenyl4-(3-chloroanilino)quinazolineMethyl85
1d Phenyl4-AnilinoquinazolineTrifluoromethyl 120
1e 4-Morpholinophenyl 4-(3-chloroanilino)quinazolineMethyl45
  • Analysis of SAR Trends:

    • N1-Position: Comparing 1a and 1b , the addition of a fluorine atom to the N1-phenyl group improves potency, likely due to favorable electronic interactions or improved binding pose. The significant improvement seen in 1e demonstrates the benefit of adding a solubility-enhancing group like morpholine.

    • C3-Position: The change from an aniline to a 3-chloroaniline group at the quinazoline moiety (comparing 1a to 1c ) results in a >6-fold increase in potency. This highlights the sensitivity of the binding pocket to substitution patterns on this key interaction element.

    • C5-Position: Replacing the C5-methyl group with a more electron-withdrawing trifluoromethyl group (1a vs 1d ) improves activity, a common strategy to enhance binding and metabolic stability.

Methodologies in Pyrazole SAR Studies

Experimental Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles

The Knorr pyrazole synthesis and related cyclocondensation reactions are common and versatile methods for creating pyrazole libraries.[2] This protocol describes a typical synthesis from a 1,3-diketone precursor.

Objective: To synthesize a library of N-aryl-3-aryl-5-methylpyrazoles for SAR studies.

Materials:

  • Substituted 1-aryl-1,3-butanediones (1.0 eq)

  • Substituted aryl hydrazines hydrochloride (1.1 eq)

  • Ethanol (or Acetic Acid)

  • Sodium Acetate (if using hydrazine hydrochloride)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the 1-aryl-1,3-butanedione (1.0 eq) and dissolve it in absolute ethanol (approx. 0.2 M concentration).

  • Hydrazine Addition: Add the corresponding aryl hydrazine hydrochloride (1.1 eq) followed by sodium acetate (1.2 eq) to the solution. Alternatively, if using a free base hydrazine, it can be added directly.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Extraction: Dilute the residue with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the IC50 value of a compound against a target kinase.

Objective: To quantify the inhibitory potency of synthesized pyrazole derivatives against the EGFR tyrosine kinase.

Principle: This is a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrazole test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction mixture containing the EGFR enzyme and substrate in kinase buffer.

    • Add 25 nL of the serially diluted test compound or DMSO (as a control) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration typically near the Km for the enzyme).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

References

  • (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
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  • (2006). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry.
  • (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry.
  • (n.d.). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online.
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  • (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
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  • (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
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  • (2019). Recent advances in the synthesis of new pyrazole derivatives.
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  • (n.d.). SAR study of the target pyrazole ester derivatives 15a-h and 19a-d as anti-inflammatory agents ….
  • (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
  • (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem.
  • (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry.
  • (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic Chemistry.
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Comparative

A Comparative Guide to In Vitro Assays for Novel Compounds Synthesized from Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Introduction: The Therapeutic Potential of Pyrazole Scaffolds The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its inherent structural features allow for diverse substitutions, leading to compounds with potent anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties.[3][4][5] This guide focuses on compounds derived from ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, a versatile starting material for generating novel chemical entities. We will explore a curated selection of essential in vitro assays to characterize the biological activity of these synthesized compounds, providing a framework for their evaluation and comparison with established alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and detailed methodologies for a robust preclinical assessment.

Strategic Selection of In Vitro Assays

Given the established biological activities of pyrazole derivatives, a primary screening panel should focus on anticancer and anti-inflammatory pathways. This strategic approach allows for the efficient identification of lead compounds for further development.

Our comparative guide will detail the following key assays:

  • Anticancer Activity:

    • Cell Viability and Cytotoxicity Assays (MTT and XTT)

    • Kinase Inhibition Assays (EGFR and HER2)

    • Cell Cycle Analysis

  • Anti-inflammatory Activity:

    • Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assay

Part 1: Anticancer Activity Assessment

The proliferation of cancer cells is often driven by dysregulated signaling pathways, making them a prime target for therapeutic intervention. Pyrazole-containing compounds have shown significant promise as anticancer agents, often by inhibiting key enzymes in these pathways.[5][6]

Cell Viability and Cytotoxicity: The MTT vs. XTT Assay

A fundamental first step in assessing anticancer potential is to determine a compound's effect on cancer cell viability. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which correlates with the number of viable cells.[7]

Principle of the Assays: Both assays utilize the ability of mitochondrial dehydrogenases in living cells to reduce a tetrazolium salt to a colored formazan product. The key difference lies in the solubility of this product. The MTT assay produces a water-insoluble purple formazan that requires a solubilization step, while the XTT assay yields a water-soluble orange formazan, streamlining the protocol.

Experimental Workflow Comparison:

cluster_0 MTT Assay Workflow cluster_1 XTT Assay Workflow Seed Cells Seed Cells Add Compound Add Compound Seed Cells->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_MTT Incubate_MTT Add MTT Reagent->Incubate_MTT Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Solubilize Formazan->Measure Absorbance (570 nm) Seed Cells_XTT Seed Cells_XTT Add Compound_XTT Add Compound_XTT Seed Cells_XTT->Add Compound_XTT Incubate_XTT Incubate_XTT Add Compound_XTT->Incubate_XTT Add XTT Reagent Add XTT Reagent Incubate_XTT->Add XTT Reagent Incubate_XTT_2 Incubate_XTT_2 Add XTT Reagent->Incubate_XTT_2 Measure Absorbance (450 nm) Measure Absorbance (450 nm) Incubate_XTT_2->Measure Absorbance (450 nm)

Caption: Comparison of MTT and XTT experimental workflows.

Data Comparison Table: MTT vs. XTT Assay

FeatureMTT AssayXTT Assay
Principle Reduction to water-insoluble formazanReduction to water-soluble formazan
Solubilization Step Required (e.g., DMSO, isopropanol)Not required
Endpoint Absorbance at ~570 nmAbsorbance at ~450 nm
Advantages Well-established, lower costFaster, fewer steps, less prone to error
Disadvantages Additional step can introduce variabilityHigher cost

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the synthesized pyrazole derivatives and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Kinase Inhibition Assays: Targeting EGFR and HER2

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in various cancers.[5][8]

Principle of Kinase Assays: These assays measure the ability of a compound to block the enzymatic activity of a specific kinase. A common method involves quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide by the kinase.

Experimental Workflow: A Generalized Kinase Inhibition Assay

Kinase & Substrate Kinase & Substrate Add Compound Add Compound Kinase & Substrate->Add Compound Initiate Reaction (add ATP) Initiate Reaction (add ATP) Add Compound->Initiate Reaction (add ATP) Incubate Incubate Initiate Reaction (add ATP)->Incubate Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubate->Stop Reaction & Detect Signal Luminescence, Fluorescence, or Radioactivity Data Analysis (IC50) Data Analysis (IC50) Stop Reaction & Detect Signal->Data Analysis (IC50)

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Comparative Data Table: Pyrazole Derivatives as Kinase Inhibitors

CompoundTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Pyrazole Derivative XEGFRHypothetical 0.5Erlotinib0.02
Pyrazole Derivative YHER2Hypothetical 1.2Lapatinib0.01
Celecoxib (for comparison) CDK2/cyclin A2>100 (inactive)Roscovitine0.45

Note: Data for pyrazole derivatives X and Y are hypothetical to illustrate a comparative table. Real experimental data should be substituted.

Detailed Protocol: EGFR Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare solutions of recombinant human EGFR, a suitable substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compounds in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the EGFR enzyme and substrate to the wells. Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add a detection reagent (e.g., ADP-Glo™) that converts ADP to ATP, which then drives a luciferase reaction. Measure the luminescence signal.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Cycle Analysis

Anticancer compounds can induce cell cycle arrest at specific phases (G1, S, or G2/M), preventing cell division and leading to apoptosis. Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[4]

Principle of Cell Cycle Analysis: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which intercalates with DNA. The fluorescence intensity is directly proportional to the amount of DNA. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence of cells in the G1 phase.

Experimental Workflow: Cell Cycle Analysis

Treat Cells with Compound Treat Cells with Compound Harvest & Fix Cells Harvest & Fix Cells Treat Cells with Compound->Harvest & Fix Cells Stain with PI/RNase Stain with PI/RNase Harvest & Fix Cells->Stain with PI/RNase Flow Cytometry Analysis Flow Cytometry Analysis Stain with PI/RNase->Flow Cytometry Analysis Quantify Cell Cycle Phases Quantify Cell Cycle Phases Flow Cytometry Analysis->Quantify Cell Cycle Phases

Caption: Workflow for cell cycle analysis by flow cytometry.

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated controls.

Part 2: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in various diseases, and pyrazole derivatives, such as celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[9] Another key mechanism of inflammation involves the overproduction of pro-inflammatory cytokines like TNF-α and IL-6.

Inhibition of Pro-inflammatory Cytokines: TNF-α and IL-6

This assay determines the ability of a compound to suppress the production of TNF-α and IL-6 in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle of the Assay: Macrophages (e.g., RAW 264.7 cell line) are treated with the test compound and then stimulated with LPS to induce the production of TNF-α and IL-6. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Comparative Data Table: Inhibition of Cytokine Production

CompoundTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)Reference Compound
Pyrazole Derivative ZHypothetical 5.2Hypothetical 8.7Dexamethasone
Celecoxib ~20~15Dexamethasone

Note: Data for pyrazole derivative Z is hypothetical. Real experimental data should be substituted.

Detailed Protocol: TNF-α and IL-6 Inhibition Assay

  • Cell Culture: Culture RAW 264.7 macrophages in 24-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrazole compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration and determine the IC50 values.

Part 3: Antimicrobial Activity Assessment

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle of the Assay: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well, and the plate is incubated. The MIC is determined by visual inspection for turbidity.

Comparative Data Table: Antimicrobial Activity (MIC in µmol/mL)

CompoundE. coliP. aeruginosaC. albicansReference Drug (Ampicillin/Fluconazole)
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21)[4]0.0380.067-Ampicillin (0.033 / 0.067)
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16)[4]--0.015Fluconazole (0.020)

Detailed Protocol: MIC Assay (Broth Microdilution)

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus, C. albicans) corresponding to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Conclusion

This guide provides a comprehensive framework for the in vitro evaluation of novel compounds synthesized from ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. By systematically assessing their anticancer, anti-inflammatory, and antimicrobial activities through the detailed protocols provided, researchers can effectively characterize their therapeutic potential. The comparative data, while in some cases hypothetical for illustrative purposes, underscores the importance of benchmarking against known standards. A thorough and logical application of these assays will enable the identification of promising lead candidates for further preclinical and clinical development, ultimately contributing to the advancement of pyrazole-based therapeutics.

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Validation

A Senior Application Scientist's Guide to Chemical Linkers: Benchmarking Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and therapeutic index of complex biologics li...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and therapeutic index of complex biologics like antibody-drug conjugates (ADCs). This guide provides an in-depth comparison of a novel pyrazole-based linker, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, against established linker technologies. We will delve into the mechanistic underpinnings of each linker, present comparative data, and provide detailed experimental protocols to empower you to make informed decisions in your research.

Introduction: The Critical Role of the Linker

A chemical linker is the molecular bridge that connects a biological macromolecule, such as an antibody, to a payload, which could be a cytotoxic drug, a fluorescent probe, or another molecule of interest. The ideal linker must be stable in circulation to prevent premature payload release, yet facilitate selective release at the target site.[1] Its chemical properties also impact the overall solubility and aggregation propensity of the conjugate.[2] This guide will explore the unique characteristics of a pyrazole-based linker and benchmark it against three widely used classes of linkers: maleimides, N-hydroxysuccinimide (NHS) esters, and those utilized in copper-free click chemistry.

The Contenders: A Comparative Overview of Linker Chemistries

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate: A Novel Bioorthogonal Handle

The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and versatile synthetic handles.[3][4] While not yet a mainstream bioconjugation linker, ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate presents an intriguing candidate. Its utility as a linker would likely proceed through a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by activation to form a stable amide bond with amine-containing residues on a biomolecule, such as lysine.

Proposed Reaction Mechanism:

The proposed mechanism for bioconjugation using ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate involves two key steps. The first is the hydrolysis of the ethyl ester to a carboxylic acid. This is followed by the activation of the carboxylic acid, for example with EDC and Sulfo-NHS, to form a reactive sulfo-NHS ester. This activated ester then readily reacts with primary amines on a biomolecule to form a stable amide bond.


}

Figure 1. Proposed workflow for pyrazole-based bioconjugation.

Maleimide Linkers: The Thiol-Specific Workhorse

Maleimide-based linkers are widely used for their high reactivity and specificity towards thiol groups, which are present in cysteine residues.[5] This specificity allows for site-selective conjugation, which is highly desirable for creating homogeneous bioconjugates.

Reaction Mechanism:

Maleimide linkers react with thiols via a Michael addition reaction to form a stable thioether bond.[5] This reaction is most efficient at a pH range of 6.5-7.5.[5]


}

Figure 2. Maleimide conjugation workflow.

NHS Ester Linkers: The Amine-Reactive Standard

N-hydroxysuccinimide (NHS) esters are one of the most common types of amine-reactive crosslinkers.[3] They react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[6]

Reaction Mechanism:

The reaction of an NHS ester with a primary amine is a nucleophilic acyl substitution, which proceeds efficiently at a physiological to slightly alkaline pH (7.2-9.0).[6] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[6]


}

Figure 3. NHS ester conjugation workflow.

Copper-Free Click Chemistry: Bioorthogonal and Efficient

Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, has gained prominence for its high efficiency and bioorthogonality.[7] This reaction involves a dibenzocyclooctyne (DBCO) group and an azide group, which react specifically with each other without the need for a cytotoxic copper catalyst.[7]

Reaction Mechanism:

The DBCO group, containing a strained alkyne, readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage.[8] This reaction is very fast and can be performed under physiological conditions.[8]


}

Figure 4. Copper-free click chemistry conjugation workflow.

Head-to-Head Comparison: Performance Metrics

FeatureProposed Pyrazole LinkerMaleimide LinkerNHS Ester LinkerDBCO (Click Chemistry)
Target Residue Lysine, N-terminus (via amide bond)Cysteine (thiol)Lysine, N-terminus (amine)Azide (bioorthogonal)
Reaction Type Amidation (post-activation)Michael AdditionNucleophilic Acyl SubstitutionStrain-Promoted Cycloaddition
Reaction pH ~7.4 (for conjugation)6.5 - 7.5[5]7.2 - 9.0[6]Physiological (~7.4)[8]
Bond Stability Very High (Amide)Moderate (Thioether)[9]Very High (Amide)[3]Very High (Triazole)[7]
Specificity Moderate (multiple lysines)High (requires free thiols)Moderate (multiple lysines)Very High (bioorthogonal)
Key Advantage Potentially novel properties from the pyrazole core.Site-specific conjugation to engineered cysteines.Readily available, well-understood chemistry.High efficiency and bioorthogonality.[7]
Key Disadvantage Two-step process (hydrolysis & activation). Lack of direct experimental data.Potential for retro-Michael reaction leading to linker exchange.[9]Susceptible to hydrolysis, potential for lack of site-specificity.[6]Requires introduction of an azide handle onto the biomolecule.

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the established linkers and a proposed protocol for the use of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Protocol 1: Proposed Conjugation with Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

Part A: Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Dissolve ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate in a suitable organic solvent (e.g., methanol).

  • Add an aqueous solution of a base, such as lithium hydroxide or potassium hydroxide.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS until the starting ester is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

  • Isolate the pyrazole-3-carboxylic acid by filtration or extraction, wash with water, and dry under vacuum.

Part B: Amine Conjugation via EDC/Sulfo-NHS Chemistry

  • Dissolve the pyrazole-3-carboxylic acid in an appropriate buffer (e.g., MES or PBS, pH 6.0-7.5).

  • Add a freshly prepared solution of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) to the carboxylic acid solution and incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Add the activated pyrazole linker solution to the protein solution (in a suitable buffer, e.g., PBS, pH 7.2-8.0). The protein should have a concentration that allows for efficient conjugation.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Maleimide-Thiol Conjugation
  • If the protein does not have a free thiol, it may need to be reduced (e.g., using TCEP for disulfide bonds) or engineered to contain a cysteine residue.

  • Dissolve the maleimide-functionalized linker in a suitable organic solvent (e.g., DMSO) and then dilute it into a reaction buffer (e.g., phosphate buffer, pH 6.5-7.5).

  • Add the maleimide linker solution to the thiol-containing protein solution. A slight molar excess of the linker is typically used.

  • Incubate the reaction mixture for 1-2 hours at room temperature.

  • Quench the reaction by adding a small molecule thiol, such as β-mercaptoethanol or cysteine, to react with any excess maleimide.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and quenching agent.

Protocol 3: NHS Ester-Amine Conjugation
  • Prepare the protein solution in an amine-free buffer with a pH between 7.2 and 8.5 (e.g., phosphate or borate buffer).

  • Dissolve the NHS ester linker in a water-miscible organic solvent like DMSO or DMF immediately before use, as it is susceptible to hydrolysis.[3]

  • Add the NHS ester solution to the protein solution with gentle mixing. The molar ratio of linker to protein will depend on the desired degree of labeling.

  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer, such as Tris or glycine, to consume any unreacted NHS ester.

  • Purify the conjugate using size-exclusion chromatography or dialysis.

Protocol 4: Copper-Free Click Chemistry (DBCO-Azide)
  • The biomolecule must first be functionalized with an azide group. This can be achieved through various methods, including metabolic labeling or chemical modification of existing functional groups.

  • Dissolve the DBCO-containing linker in a suitable solvent (e.g., DMSO).

  • Add the DBCO linker solution to the azide-functionalized protein in a physiological buffer (e.g., PBS, pH 7.4).

  • The reaction is typically rapid and can proceed at room temperature for 1-4 hours, or overnight at 4°C for higher efficiency.[7]

  • No quenching step is typically required due to the high specificity of the reaction.

  • Purify the conjugate using standard methods like size-exclusion chromatography to remove any unreacted linker.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for understanding and comparing different chemical linkers. While maleimides, NHS esters, and click chemistry linkers are well-established and have a large body of supporting data, the exploration of novel linker chemistries, such as the proposed pyrazole-based linker, is crucial for advancing the field of bioconjugation.

The hypothetical workflow for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, forming a stable amide bond, positions it as a potentially robust non-cleavable linker. The pyrazole core itself may impart favorable pharmacokinetic properties. However, the necessity of a two-step activation process is a potential drawback compared to the direct reactivity of maleimides and NHS esters.

Future experimental validation is required to determine the precise reaction kinetics, stability, and in vivo performance of conjugates formed using this pyrazole linker. Such studies will be instrumental in defining its place in the ever-expanding toolbox of bioconjugation chemistry.

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  • Önal, Z., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2371090. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Ethyl 5-(Methoxymethyl)-1H-pyrazole-3-carboxylate

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling and disposing of chemical reagents is a critical aspect of laboratory work t...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. Handling and disposing of chemical reagents is a critical aspect of laboratory work that directly impacts the safety of personnel, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate, grounded in established safety principles and regulatory standards.

The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a thorough risk assessment. By understanding the causality behind these protocols, you can confidently manage this and other chemical wastes in your laboratory.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the chemical's potential hazards is paramount. Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound whose hazard profile necessitates careful handling. The initial risk assessment is the foundation of a safe disposal plan.

Based on available safety data for the compound and related pyrazole derivatives, the primary hazards are summarized below.[1] This information dictates the minimum personal protective equipment (PPE) required and the appropriate waste stream for disposal.

Hazard Category GHS Hazard Statement Pictogram Implication for Handling and Disposal
Acute Toxicity, Oral H302: Harmful if swallowed

Ingestion is a key risk. Mandates strict hygiene practices and prohibits eating or drinking in the lab.
Skin Irritation H315: Causes skin irritation

Direct skin contact must be avoided. Requires the use of chemically resistant gloves.
Eye Irritation H319: Causes serious eye irritation

Potential for serious eye damage necessitates wearing safety glasses or goggles.
Respiratory Irritation H335: May cause respiratory irritation

Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.

Section 2: Regulatory Framework for Laboratory Waste

The disposal of chemical waste is not merely a matter of best practice; it is strictly regulated by governmental agencies. In the United States, the primary regulations are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[2][3][4]

  • EPA (RCRA): This act governs the "cradle-to-grave" management of hazardous waste, including its generation, transportation, treatment, storage, and disposal.[5] Laboratories are considered hazardous waste generators and must comply with regulations regarding waste classification, accumulation, and record-keeping.[5][6]

  • OSHA: OSHA mandates safe workplace practices, including the proper handling of hazardous materials, employee training, and the availability of emergency plans.[4][7][8]

Understanding your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator) is crucial, as it affects accumulation time limits and reporting requirements.[6] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidance.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe disposal of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

Step 1: Don Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory to prevent exposure:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to mitigate inhalation risks.[9]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[10][11]

  • Do NOT mix this compound with incompatible waste streams, such as strong oxidizing agents, strong bases, or strong reducing agents.[12]

  • Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate waste should be classified as non-halogenated organic solid waste . If it is dissolved in a solvent for an experiment, the resulting solution should be disposed of in the appropriate non-halogenated organic liquid waste container.

Step 3: Containerization

The choice of waste container is vital for safe storage and transport.

  • Use only containers that are chemically compatible, in good condition, and have a secure, leak-proof lid.[2]

  • For solid waste, a high-density polyethylene (HDPE) container is suitable.

  • For liquid waste solutions, use a designated HDPE or glass solvent waste container.

  • Crucially, do not fill containers beyond 90% capacity to allow for vapor expansion and prevent spills.[9]

Step 4: Labeling

Accurate and complete labeling is a legal requirement and essential for safety.[6][13]

  • The container must be clearly marked with the words "Hazardous Waste."

  • List the full chemical name: "Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate." If it is part of a mixture, list all components and their approximate percentages.

  • Indicate the relevant hazards (e.g., "Irritant," "Harmful").

  • Your institution's EH&S department will provide official hazardous waste labels that must be used.

Step 5: Accumulation and Storage

Generated waste must be stored safely in a designated laboratory location.

  • Store the labeled waste container in a Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of laboratory personnel.[14][15]

  • The SAA must be a designated area away from general traffic.

  • Ensure the waste container is kept within a secondary containment system (such as a spill tray) to contain any potential leaks.[16]

  • Keep the waste container securely closed at all times, except when adding waste.[14]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and accumulation of waste; final disposal is performed by licensed professionals.

  • Once the waste container is full (or when the experiment is complete), contact your institution's EH&S department to schedule a waste pickup.

  • Never pour chemical waste down the drain or dispose of it in the regular trash. [2][13]

  • The ultimate disposal method for this type of organic compound is typically high-temperature incineration by a licensed hazardous waste disposal facility, which ensures complete destruction and minimizes environmental impact.[17]

Section 4: Spill and Emergency Procedures

In the event of a small spill, a prompt and correct response is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Prevent access to the spill area.

  • Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Section 3.

  • Contain the Spill: For solid spills, gently cover the material to prevent dust from becoming airborne. For liquid spills, contain with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect Waste: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S department, as required by your institution's policy.

All laboratories handling hazardous waste are required by OSHA to have an emergency response plan.[7] Familiarize yourself with your lab's specific procedures.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

G cluster_prep Preparation & Assessment cluster_handling Handling & Collection cluster_storage Accumulation & Disposal start Waste Generation: Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate haz_id 1. Hazard Identification (Skin/Eye/Resp Irritant, Harmful) start->haz_id spill Spill Occurs start->spill ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe segregate 3. Segregate Waste (Non-Halogenated Organic) ppe->segregate container 4. Select & Fill Container (Compatible, <90% Full) segregate->container label_waste 5. Label Container ('Hazardous Waste', Full Name, Hazards) container->label_waste store 6. Store in SAA (Secondary Containment, Closed Lid) label_waste->store pickup 7. Request EH&S Pickup store->pickup end Final Disposal (Licensed Facility - Incineration) pickup->end spill_proc Follow Emergency Spill Procedures spill->spill_proc Yes spill_proc->label_waste Collect as Hazardous Waste

Caption: Disposal workflow for ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 20, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 20, 2026, from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved January 20, 2026, from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). A-Lined Handling Systems. Retrieved January 20, 2026, from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 20, 2026, from [Link]

  • Waste Handling Best Practices for New Chemists. (2026, January 13). CP Lab Safety. Retrieved January 20, 2026, from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved January 20, 2026, from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). Lab Manager. Retrieved January 20, 2026, from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved January 20, 2026, from [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. (2018, March 20). Hazardous Waste Experts. Retrieved January 20, 2026, from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 20, 2026, from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved January 20, 2026, from [Link]

  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved January 20, 2026, from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. As your partner in laboratory sa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust through expert, field-proven insights. This document is structured to offer a deep technical understanding of the necessary protective measures, explaining the causality behind each recommendation to ensure a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Compound

Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole core, an ester, and an ether functional group. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, a review of structurally similar pyrazole carboxylate derivatives allows us to anticipate its potential hazards.

Analysis of analogous compounds reveals a consistent pattern of potential health effects. Many similar pyrazole derivatives are classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[1][2][3] Inhalation may lead to respiratory tract irritation[1][2][4], and ingestion may be harmful.[2][4] Furthermore, absorption through the skin is a potential route of exposure that may cause harm.[4] Therefore, a cautious approach that protects against these primary routes of exposure—dermal, ocular, and inhalation—is scientifically warranted.

The Core Directive: Risk-Based PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic risk assessment process. The guiding principle is to establish a barrier between you and the potential hazard. The level of protection must be commensurate with the risk associated with the specific task being performed.[5]

The following diagram illustrates the logical workflow for selecting appropriate PPE when handling ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate.

PPE_Selection_Workflow cluster_0 Phase 1: Hazard & Task Analysis cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Verification & Use Start Identify Task: Handling Ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate Assess_Hazards Assess Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed/Absorbed Start->Assess_Hazards Assess_Exposure Evaluate Exposure Potential: - Solids (dust) - Liquids (splash/aerosol) - Vapors Assess_Hazards->Assess_Exposure Select_Body Body Protection: Lab Coat (minimum) Chemical-resistant apron (for large volumes) Assess_Exposure->Select_Body Select_Hands Hand Protection: Consult Chemical Resistance Chart Select appropriate gloves (e.g., Butyl Rubber, Nitrile) Assess_Exposure->Select_Hands Select_Eyes Eye/Face Protection: Safety Glasses (minimum) Chemical Goggles (splash risk) Face Shield (high splash risk) Assess_Exposure->Select_Eyes Select_Respiratory Respiratory Protection: Work in Ventilated Hood (preferred) Respirator (if hood unavailable or high aerosol risk) Assess_Exposure->Select_Respiratory Inspect_PPE Inspect PPE for damage before use Select_Body->Inspect_PPE Select_Hands->Inspect_PPE Select_Eyes->Inspect_PPE Select_Respiratory->Inspect_PPE Perform_Task Perform Laboratory Task Inspect_PPE->Perform_Task PPE is OK Decontaminate Decontaminate & Dispose of PPE per protocol Perform_Task->Decontaminate

Caption: PPE Selection Workflow for Chemical Handling.

Task-Specific PPE Protocols

The minimum PPE required for any work in a laboratory with this compound includes a lab coat, safety glasses, long pants, and closed-toe shoes.[5] However, specific tasks demand elevated protection.

Task / OperationRequired PPE & Rationale
Weighing/Handling Solids - Lab Coat: Protects against incidental dust contamination. - Safety Goggles: Offers superior protection over safety glasses from airborne particles.[6] - Nitrile Gloves: Provides sufficient protection for incidental contact with solids.[7][8] Double-gloving is recommended to minimize contamination risk during doffing.
Preparing Solutions (Small Scale) - Lab Coat: Protects against minor splashes. - Chemical Goggles: Essential to protect against splashes, which pose a significant risk of serious eye irritation.[9] - Butyl Rubber or thicker Nitrile Gloves: The presence of solvents and the ester functional group necessitates gloves with higher chemical resistance. Butyl rubber is effective against esters and ketones.[10] Always consult a manufacturer's chemical resistance chart.
Running Reactions / Transfers (Large Scale >50 mL) - Chemical-Resistant Lab Coat/Apron: Provides an additional layer of protection over standard lab coats for larger volumes. - Chemical Goggles & Face Shield: A face shield worn over goggles is critical to protect the entire face from significant splashes or potential pressure changes.[9] - Butyl Rubber Gloves: For extended contact or immersion potential, butyl rubber provides superior protection against esters.[10] Ensure cuffs are rolled up to prevent chemicals from running into the glove.[11]
Heating or Reactions Under Pressure - Fire-Resistant Lab Coat: Recommended when working with flammable materials or heating elements.[6] - All PPE from "Large Scale" category: The risk of splash and aerosol generation is significantly increased. - Work within a Fume Hood: This engineering control is mandatory to contain potential vapors or aerosols.[12]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Contamination of skin or work surfaces often occurs during the removal (doffing) of used PPE.

Step-by-Step Glove Protocol:

  • Inspection: Before every use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or brittleness.[11]

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • During Use: Be mindful of surfaces you touch. Do not touch door handles, keyboards, or personal items with contaminated gloves.

  • Doffing (Glove-to-Glove/Skin-to-Skin Technique):

    • With one gloved hand, grasp the outside of the other glove at the wrist.

    • Peel it off, turning it inside out. The contamination is now on the inside.

    • Hold the removed glove in your still-gloved hand.

    • Slide the fingers of your ungloved hand under the wrist of the remaining glove.

    • Peel it off from the inside, creating a "bag" for both gloves.

  • Disposal: Dispose of the gloves immediately in the designated hazardous chemical waste container.[1]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Emergency Response: Accidental Exposure Plan

In the event of an accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash the mouth out with water.[4] Seek immediate medical attention.

Decontamination and Waste Disposal

All materials contaminated with ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate must be treated as hazardous waste. This includes used PPE, contaminated labware, and spill cleanup materials.

Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Start Task Complete: Contaminated Materials Generated Segregate_Solid Segregate Solid Waste: (Gloves, Wipes, Weigh Boats) Start->Segregate_Solid Segregate_Liquid Segregate Liquid Waste: (Reaction mixtures, Solvents) Start->Segregate_Liquid Segregate_Sharps Segregate Sharps: (Needles, Contaminated Glass) Start->Segregate_Sharps Container_Solid Place in Labeled, Sealable Solid Waste Container Segregate_Solid->Container_Solid Container_Liquid Place in Labeled, Sealable Liquid Waste Container Segregate_Liquid->Container_Liquid Container_Sharps Place in Puncture-Proof Sharps Container Segregate_Sharps->Container_Sharps Store_Waste Store in Designated Satellite Accumulation Area Container_Solid->Store_Waste Container_Liquid->Store_Waste Container_Sharps->Store_Waste Arrange_Pickup Arrange for Pickup by Licensed Waste Disposal Service Store_Waste->Arrange_Pickup End Waste Manifested & Transported for Incineration Arrange_Pickup->End

Caption: Hazardous Chemical Waste Disposal Workflow.

Disposal must always comply with local, regional, and national regulations.[13] The recommended disposal method for this type of organic chemical waste is incineration by a licensed professional waste disposal service.[14][15] Do not dispose of this chemical down the drain or in regular trash.[13]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate - SAFETY DATA SHEET.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - E0965: Ethyl Pyrazole-3-carboxylate.
  • CymitQuimica. (2024). Safety Data Sheet - Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • University of Arizona. (2015). Personal Protective Equipment Selection Guide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrazole.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • OSHA. (n.d.). OSHA Glove Selection Chart.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - Pyrazole.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet - Pyrazole.
  • Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory.
  • Kerbl. (n.d.). Chemical resistant gloves.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
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Feasible Synthetic Routes

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ethyl 5-(methoxymethyl)-1H-pyrazole-3-carboxylate
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